Pi-Methylimidazoleacetic acid
Description
2-(1-methyl-1H-imidazol-5-yl)acetic acid has been reported in Trypanosoma brucei with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-methylimidazol-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-8-4-7-3-5(8)2-6(9)10/h3-4H,2H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCGYTCAMOHYCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00194812 | |
| Record name | Pros-methylimidazoleacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00194812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pi-Methylimidazoleacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004988 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4200-48-0 | |
| Record name | 1-Methylimidazole-5-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4200-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pros-methylimidazoleacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004200480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pros-methylimidazoleacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00194812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-5-imidazoleacetic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JU92X8L2AQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pi-Methylimidazoleacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004988 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Pi-Methylimidazoleacetic Acid: A Potential Endogenous Neurotoxin in Neurodegenerative Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Pi-methylimidazoleacetic acid (π-MIAA), also known as pros-methylimidazoleacetic acid (p-MIAA), is an endogenous molecule found in the brain and peripheral tissues. Unlike its isomer, tau-methylimidazoleacetic acid (τ-MIAA), π-MIAA is not a metabolite of histamine (B1213489). Emerging evidence, primarily from correlational studies in Parkinson's disease, has led to the hypothesis that π-MIAA may act as an endogenous neurotoxin. This technical guide provides a comprehensive overview of the current state of knowledge regarding π-MIAA, including its metabolism, quantification in biological matrices, and its putative role in neurodegeneration. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating novel pathways in neurodegenerative diseases.
Introduction
Endogenous neurotoxins, substances produced within the body that can be detrimental to the nervous system, are increasingly implicated in the pathophysiology of neurodegenerative disorders.[1] this compound (π-MIAA) has been identified as a potential candidate in this class of molecules. While its precise origin and function remain under investigation, its accumulation has been correlated with the severity of Parkinson's disease, suggesting a potential role in the progression of this and possibly other neurodegenerative conditions.[2][3] This guide will synthesize the available quantitative data, detail experimental protocols for its study, and explore its known and hypothesized biological pathways.
Metabolism and Synthesis of π-MIAA
Current research indicates that the metabolic pathway of π-MIAA is distinct from that of histamine.[4][5] While the complete synthesis pathway is not fully elucidated, experimental evidence in rats suggests that pros-methylhistidine is a precursor to π-MIAA. Administration of pros-methylhistidine leads to a significant increase in brain levels of π-MIAA and its putative intermediate, pros-methylhistamine (p-MH).[4]
Quantitative Data
The concentration of π-MIAA has been measured in various biological fluids and tissues in both humans and animal models. The following tables summarize the available quantitative data.
Table 1: Levels of π-MIAA in Human Biological Samples
| Biological Matrix | Concentration (mean ± S.E.) | Population | Reference |
| Cerebrospinal Fluid | 80.76 ± 18.92 pmol/mL | Healthy Controls | [5] |
| Plasma | 73.64 ± 14.50 pmol/mL | Healthy Controls | [5] |
| Urine | 73.02 ± 38.22 nmol/mg creatinine | Healthy Controls | [5] |
| Urine | 1.5 - 19.3 nmol/mg creatinine | Healthy Persons | [6] |
Table 2: Levels of π-MIAA in Animal Models
| Biological Matrix | Species | Concentration (mean ± S.E.) | Reference |
| Brain | Rat | 110.33 ± 12.44 pmol/g | [5] |
| Cerebrum | Rat (Sprague-Dawley) | 1.2 nmol/g | [7] |
| Cerebellum | Rat (Sprague-Dawley) | 0.24 nmol/g | [7] |
| Brain | Mouse | 1.7 - 3.2 nmol/g (strain dependent) | [7] |
Correlation with Parkinson's Disease
The most compelling evidence for π-MIAA's role as a potential neurotoxin comes from its strong correlation with the severity of Parkinson's disease. A study of medication-free Parkinson's patients found a highly significant positive correlation between the levels of π-MIAA in the cerebrospinal fluid (CSF) and the severity of clinical signs.[2][3] Furthermore, in a mouse model of Parkinson's disease induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), striatal levels of π-MIAA were significantly correlated with the depletion of dopamine (B1211576) and its metabolites.[2]
Hypothesized Mechanisms of Neurotoxicity
While direct experimental evidence for the neurotoxic mechanisms of π-MIAA is currently lacking, its association with neurodegeneration warrants the exploration of plausible pathways. Based on the mechanisms of other known endogenous neurotoxins, several hypotheses can be proposed for future investigation.
-
Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system can lead to neuronal damage. π-MIAA could potentially promote oxidative stress by interfering with mitochondrial function or by activating pro-oxidant enzymes.
-
Mitochondrial Dysfunction: Mitochondria are crucial for neuronal survival, and their impairment is a hallmark of many neurodegenerative diseases. π-MIAA might disrupt the electron transport chain, leading to decreased ATP production and increased ROS generation.
-
Neuroinflammation: Chronic activation of microglia, the resident immune cells of the brain, can lead to the release of pro-inflammatory cytokines and other neurotoxic factors. π-MIAA could potentially trigger or exacerbate neuroinflammatory processes.
Experimental Protocols
Accurate quantification of π-MIAA is critical for research in this area. Several methods have been published, with gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) being the most common.
Quantification of π-MIAA by Gas Chromatography-Mass Spectrometry (GC-MS)
This method has been used for the detection and quantification of π-MIAA in brain tissue, CSF, plasma, and urine.[5]
Workflow:
-
Sample Preparation: Biological samples are homogenized and subjected to ion exchange chromatography to separate π-MIAA and its isomer from other components.
-
Derivatization: The isolated acids are converted to their n-butyl esters using boron trifluoride-butanol.
-
Extraction: The derivatized compounds are extracted with chloroform.
-
GC-MS Analysis: The extracted esters are analyzed by GC-MS. Quantification is typically performed using selected ion monitoring (SIM). An internal standard, such as 3-pyridylacetic acid, is used for accurate quantification.
Quantification of π-MIAA by High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method has been developed for the simultaneous determination of imidazoleacetic acids in urine.[6]
Workflow:
-
Derivatization: Urinary π-MIAA is converted into a fluorescent ester by reacting with 4-bromomethyl-7-methoxycoumarin.
-
Chromatographic Separation: The fluorescent derivatives are separated by liquid chromatography on a silica (B1680970) column.
-
Fluorescence Detection: The separated compounds are detected using a fluorescence detector. The detection limit for π-MIAA in urine is approximately 20 pmol/mL.
Future Directions and Conclusion
The existing evidence strongly suggests that π-MIAA is a molecule of interest in the field of neurodegeneration, particularly in Parkinson's disease. The correlation between its levels and disease severity is compelling, but a causal link has yet to be established. Future research should focus on:
-
Elucidating the complete biosynthetic pathway of π-MIAA.
-
Conducting in vitro and in vivo studies to directly assess the neurotoxic effects of π-MIAA on different neuronal populations.
-
Investigating the specific molecular mechanisms through which π-MIAA may exert its effects, including its potential role in oxidative stress, mitochondrial dysfunction, and neuroinflammation.
-
Expanding the analysis of π-MIAA levels in larger patient cohorts and across a broader range of neurodegenerative diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. pros-methylimidazoleacetic acid in rat brain: its regional distribution and relationship to metabolic pathways of histamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of age and gender on the levels of histamine metabolites and pros-methylimidazoleacetic acid in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. db.cngb.org [db.cngb.org]
- 5. Inhibitors of histamine methylation in brain promote formation of imidazoleacetic acid, which interacts with GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazoleacetic acid, a gamma-aminobutyric acid receptor agonist, can be formed in rat brain by oxidation of histamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inflammatory and Oxidative Stress Markers Related to Adherence to the Mediterranean Diet in Patients with Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Basic Chemical Properties of Methylimidazoleacetic Acid Isomers
An important note on nomenclature: The term "pros-Methylimidazoleacetic acid" (p-MIAA) is a less common synonym for one of the isomers of methylimidazoleacetic acid, specifically pi-Methylimidazoleacetic acid. In chemical literature, the isomers are more formally referred to by their IUPAC names or as tele-Methylimidazoleacetic acid (t-MIAA) and this compound (p-MIAA). This guide will cover the properties of both major isomers, tele-Methylimidazoleacetic acid and this compound.
This technical guide provides a comprehensive overview of the fundamental chemical properties of the two primary isomers of Methylimidazoleacetic acid: tele-Methylimidazoleacetic acid (1-Methyl-1H-imidazole-4-acetic acid) and this compound (1-Methyl-1H-imidazole-5-acetic acid). This document is intended for researchers, scientists, and professionals in the field of drug development who require detailed information on these compounds.
Core Chemical Properties
The following tables summarize the key chemical and physical properties of tele-Methylimidazoleacetic acid and this compound.
tele-Methylimidazoleacetic acid (t-MIAA)
| Property | Value | Source |
| IUPAC Name | 2-(1-methyl-1H-imidazol-4-yl)acetic acid | [1] |
| Synonyms | 1-Methyl-4-imidazoleacetic acid, t-MIAA, Methylimidazoleacetic acid | [1][2][3] |
| Chemical Formula | C₆H₈N₂O₂ | [4] |
| Molecular Weight | 140.14 g/mol | [4] |
| Melting Point | 187-189 °C | [5] |
| Boiling Point | 384.4 ± 17.0 °C (Predicted) | [5] |
| pKa (Strongest Acidic) | 3.68 (Predicted) | |
| pKa (Strongest Basic) | 6.45 (Predicted) | |
| Solubility | Approx. 10 mg/L in PBS (pH 7.2); Approx. 10 mg/mL in DMSO; Approx. 2 mg/mL in ethanol | [2][4] |
This compound (p-MIAA)
| Property | Value | Source |
| IUPAC Name | 2-(1-methyl-1H-imidazol-5-yl)acetic acid | [6] |
| Synonyms | 1-Methyl-5-imidazoleacetic acid, p-MIAA, pros-Methylimidazoleacetic acid | [6] |
| Chemical Formula | C₆H₈N₂O₂ | [7] |
| Molecular Weight | 140.14 g/mol | [6][7] |
| Melting Point | Not Available | |
| Boiling Point | 384.4 °C at 760 mmHg (Predicted) | [7] |
| pKa (Strongest Acidic) | 3.81 (Predicted) | |
| pKa (Strongest Basic) | 6.63 (Predicted) | |
| Water Solubility | 5.89 g/L (Predicted) |
Signaling Pathways and Biological Relevance
tele-Methylimidazoleacetic acid is the primary and stable metabolite of histamine (B1213489) in the brain and is often measured in urine to assess histamine turnover in the body.[2] The metabolic pathway involves the methylation of histamine followed by oxidation.
Experimental Protocols
Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the acid dissociation constant (pKa) using potentiometric titration.
1. Materials and Equipment:
-
Calibrated pH meter with a suitable electrode
-
Potentiometer
-
Magnetic stirrer and stir bar
-
Burette
-
Reaction vessel
-
Standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
Potassium chloride (KCl)
-
Nitrogen gas supply
-
The methylimidazoleacetic acid isomer of interest
-
Deionized water
2. Procedure:
-
Preparation of the Sample Solution:
-
Dissolve a precisely weighed amount of the methylimidazoleacetic acid isomer in deionized water to achieve a concentration of approximately 1 mM.
-
To maintain a constant ionic strength throughout the titration, add KCl to the solution to a final concentration of 0.15 M.
-
-
Calibration of the pH Meter:
-
Calibrate the pH meter using standard aqueous buffers with pH values of 4, 7, and 10.
-
-
Titration Setup:
-
Place the sample solution in the reaction vessel on the magnetic stirrer and add the stir bar.
-
Immerse the calibrated pH electrode into the solution.
-
Purge the solution with nitrogen gas to remove dissolved carbon dioxide, especially when titrating in neutral to high pH ranges.
-
-
Titration Process:
-
Begin stirring the solution gently.
-
Add the titrant (0.1 M NaOH for the acidic pKa and 0.1 M HCl for the basic pKa) in small, precise increments using the burette.
-
After each addition of the titrant, allow the pH reading to stabilize. Record the pH value and the total volume of titrant added. A stable reading is typically considered a drift of less than 0.01 pH units per minute.
-
Continue the titration until the pH changes become minimal after passing the equivalence point.
-
-
Data Analysis:
-
Plot a titration curve of pH versus the volume of titrant added.
-
The pKa value corresponds to the pH at the half-equivalence point.
-
Alternatively, the equivalence point can be determined more accurately from the inflection point of the titration curve by calculating the first or second derivative of the curve (ΔpH/ΔV or Δ²pH/ΔV²).
-
Determination of Aqueous Solubility
This protocol provides a general method for determining the aqueous solubility of an organic compound.
1. Materials and Equipment:
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Centrifuge
-
pH meter
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
-
The methylimidazoleacetic acid isomer of interest
-
Deionized water or buffer of a specific pH
2. Procedure:
-
Sample Preparation:
-
Add an excess amount of the solid methylimidazoleacetic acid isomer to a vial containing a known volume of the aqueous solvent (e.g., deionized water or a specific buffer). The excess solid is crucial to ensure that a saturated solution is formed.
-
-
Equilibration:
-
Seal the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the maximum amount of the compound has dissolved. The solution should be continuously agitated during this time.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a high speed.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) without disturbing the solid pellet.
-
Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV or LC-MS) to determine the concentration of the dissolved methylimidazoleacetic acid isomer.
-
-
Calculation:
-
Calculate the solubility of the compound in the aqueous solvent based on the measured concentration and the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
-
References
- 1. 1-Methylimidazole - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Page loading... [guidechem.com]
- 4. 1-Methylimidazoleacetic acid | C6H8N2O2 | CID 75810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1H-IMidazole-4-acetic acid, 1-Methyl- [chembk.com]
- 6. 1-Methylimidazole-5-acetic acid | C6H8N2O2 | CID 6451814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | inhibitor/agonist | CAS 4200-48-0 | Buy this compound from Supplier InvivoChem [invivochem.com]
An In-depth Technical Guide on the Synthesis and Discovery of Pi-Methylimidazoleacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Pi-Methylimidazoleacetic acid, a significant metabolite of histamine (B1213489). The document details its discovery, biological relevance, and detailed protocols for its chemical synthesis. Quantitative data is presented in structured tables for clarity, and key pathways and workflows are visualized using Graphviz diagrams.
Discovery and Biological Significance
This compound, also known as 1-methyl-1H-imidazole-4-acetic acid (often referred to as tele-methylimidazoleacetic acid or t-MIAA), and its isomer, 1-methyl-1H-imidazole-5-acetic acid (pros-methylimidazoleacetic acid or p-MIAA), were identified as key metabolites in the catabolism of histamine. Their discovery was crucial in understanding the metabolic fate of histamine in the body, particularly in the brain where it functions as a neurotransmitter.
Initially observed in urine, these compounds are the end products of histamine's main metabolic pathway. Histamine is first methylated by histamine-N-methyltransferase (HNMT) to form tele-methylhistamine, which is then oxidized by monoamine oxidase B (MAO-B) and aldehyde dehydrogenase (ALDH) to yield 1-methyl-1H-imidazole-4-acetic acid. The presence and concentration of t-MIAA in biological fluids are often used as reliable biomarkers for histamine turnover and can be indicative of certain pathological conditions, such as mastocytosis. While the origin of t-MIAA from histamine is well-established, the metabolic pathway leading to p-MIAA is less certain and appears to be independent of histamine metabolism in the brain.[1] this compound has also been investigated for its potential role as a neurotoxin.
Histamine Metabolism Pathway
The metabolic journey from histamine to this compound involves a series of enzymatic reactions. This pathway is critical for the deactivation of histamine and the regulation of its physiological effects.
Synthesis of 1-Methyl-1H-imidazole-4-acetic acid
The chemical synthesis of 1-Methyl-1H-imidazole-4-acetic acid can be approached through various routes. A common and effective strategy involves the N-methylation of a suitable imidazole (B134444) precursor, followed by functional group manipulations to yield the final carboxylic acid. Below is a detailed experimental protocol for a plausible synthetic route based on established chemical principles for imidazole derivatization.
Proposed Synthetic Workflow
The synthesis can be conceptualized as a two-step process: first, the esterification of 4(5)-imidazoleacetic acid, followed by the N-methylation of the imidazole ring, and finally, hydrolysis of the ester to yield the target compound.
Experimental Protocols
Step 1: Synthesis of Imidazole-4-acetic acid methyl ester
This procedure is adapted from general esterification methods for carboxylic acids.
-
Materials:
-
4(5)-Imidazoleacetic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
-
-
Procedure:
-
Suspend 4(5)-imidazoleacetic acid (1.0 eq) in anhydrous methanol in a round-bottom flask.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic amount).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude ester, which can be purified by column chromatography.
-
Step 2: Synthesis of 1-Methyl-1H-imidazole-4-acetic acid methyl ester
This protocol is based on standard N-methylation procedures for imidazoles.
-
Materials:
-
Imidazole-4-acetic acid methyl ester
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, ice bath, nitrogen or argon atmosphere setup, separatory funnel, rotary evaporator.
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.1 eq) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of imidazole-4-acetic acid methyl ester (1.0 eq) in anhydrous DMF dropwise to the suspension.
-
Stir the resulting mixture at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by column chromatography on silica (B1680970) gel.
-
Step 3: Hydrolysis to 1-Methyl-1H-imidazole-4-acetic acid
This is a standard ester hydrolysis procedure.
-
Materials:
-
1-Methyl-1H-imidazole-4-acetic acid methyl ester
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)
-
Hydrochloric acid (HCl) solution (e.g., 1 M)
-
Round-bottom flask, magnetic stirrer.
-
-
Procedure:
-
Dissolve the purified 1-Methyl-1H-imidazole-4-acetic acid methyl ester (1.0 eq) in a solution of sodium hydroxide.
-
Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath and acidify to a pH of approximately 5-6 with hydrochloric acid.
-
The product may precipitate upon acidification. If so, collect the solid by filtration. If not, concentrate the solution and purify the product by recrystallization or chromatography.
-
Data Presentation
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₈N₂O₂ | [2] |
| Molecular Weight | 140.14 g/mol | [2] |
| IUPAC Name | 2-(1-methyl-1H-imidazol-4-yl)acetic acid | [2] |
| CAS Number | 2625-49-2 | [2] |
| Appearance | Crystalline solid | [3] |
| Melting Point | 187-189 °C | [4] |
Spectroscopic Data
| Spectroscopy | Data | Reference |
| ¹H NMR (600 MHz, D₂O) | δ (ppm): 7.89 (s, 1H), 7.01 (s, 1H), 3.73 (s, 3H), 3.49 (s, 2H) | [2] |
| ¹³C NMR (151 MHz, D₂O) | δ (ppm): 175.5, 137.8, 135.2, 122.9, 35.8, 33.5 | [2] |
| Mass Spectrometry (GC-MS) | m/z: 140 (M+), 95, 82, 54 | [2] |
Conclusion
This technical guide has provided a detailed overview of the discovery, biological importance, and synthesis of this compound. The provided experimental protocols, while based on established chemical reactions, offer a solid foundation for researchers aiming to synthesize this important histamine metabolite. The presented data and diagrams are intended to serve as a valuable resource for scientists and professionals in the fields of medicinal chemistry, pharmacology, and drug development. Further research into the specific biological roles of both tele- and pros-methylimidazoleacetic acid may uncover new therapeutic opportunities.
References
- 1. Synthesis, crystal structure, structural characterization and <i>in vitro</i> antimicrobial activities of 1-methyl-4-nitro-1<i>H</i>-imidazole - Arabian Journal of Chemistry [arabjchem.org]
- 2. 1-Methylimidazoleacetic acid | C6H8N2O2 | CID 75810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. 1H-IMidazole-4-acetic acid, 1-Methyl- [chembk.com]
A Comprehensive Technical Review of Tele-Methylimidazoleacetic Acid
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tele-Methylimidazoleacetic acid (t-MIAA), also known as 1-methyl-4-imidazoleacetic acid, is the primary and most stable urinary metabolite of histamine (B1213489).[1][2][3][4][5] Its quantification serves as a reliable, non-invasive biomarker for monitoring systemic histamine turnover, which is crucial in preclinical and clinical studies for assessing anaphylactoid reactions and in diagnosing disorders related to mast cell activity.[1][4] This document provides a comprehensive review of t-MIAA, covering its nomenclature, biochemical pathways, analytical methodologies for its quantification, and its physiological and clinical significance. Quantitative data are summarized, and key experimental protocols are detailed to provide a practical resource for laboratory and clinical researchers.
Nomenclature and Chemical Properties
The compound referred to by the user as "Pi-Methylimidazoleacetic acid" is known in standard chemical literature by several names, primarily tele-methylimidazoleacetic acid (t-MIAA) or 1-methyl-4-imidazoleacetic acid . The prefix "tele" (or Nτ, tau) denotes methylation on the nitrogen atom of the imidazole (B134444) ring that is distant from the side chain. Its isomer, with methylation on the proximal nitrogen, is named pros-methylimidazoleacetic acid (p-MIAA) or Nπ (pi). T-MIAA is the principal end-product of histamine metabolism in humans.[6]
Table 1: Chemical and Physical Properties of 1-Methyl-4-imidazoleacetic Acid
| Property | Value | Source |
| Molecular Formula | C6H8N2O2 | [6] |
| Molecular Weight | 140.14 g/mol | [6] |
| CAS Number | 2625-49-2 (for acid); 35454-39-8 (for HCl salt) | [2][3][4][6] |
| Appearance | Crystalline solid | [3][6] |
| Solubility (HCl Salt) | ~10 mg/mL in PBS (pH 7.2), ~10 mg/mL in DMSO, ~2 mg/mL in Ethanol | [3][6] |
| Synonyms | tele-Methylimidazoleacetic acid (t-MIAA), 1-Methyl-4-imidazoleacetic acid, Methylimidazoleacetic Acid (MIAA) | [3][4] |
Biosynthesis and Metabolism of Histamine to t-MIAA
Histamine is metabolized via two primary pathways: oxidative deamination by diamine oxidase (DAO) and ring methylation by histamine N-methyltransferase (HNMT).[7][8] The HNMT pathway, which is predominant in the brain and for intracellular histamine, leads to the formation of t-MIAA.[9][10]
The metabolic cascade is as follows:
-
Methylation: Histamine is methylated by Histamine N-methyltransferase (HNMT) , using S-adenosyl-L-methionine (SAM) as a methyl donor, to form tele-methylhistamine (t-MH) .[9][11]
-
Oxidation: t-MH is then oxidized by Monoamine Oxidase B (MAO-B) to form tele-methylimidazoleacetaldehyde.
-
Dehydrogenation: This unstable intermediate is rapidly converted by Aldehyde Dehydrogenase (ALDH) to the stable end product, tele-methylimidazoleacetic acid (t-MIAA) , which is then excreted in the urine.[9]
Physiological Role and Clinical Significance
As the major, stable end-product of histamine metabolism, urinary t-MIAA is a reliable indicator of the total histamine turnover in the body.[1] Its measurement is preferred over direct plasma histamine measurement, which is challenging due to histamine's short half-life.[1]
Elevated levels of urinary t-MIAA are associated with conditions involving increased mast cell activation, such as:
-
Systemic Mastocytosis: A disorder characterized by the abnormal accumulation of mast cells.[4][12]
-
Anaphylaxis and Allergic Reactions: Where massive histamine release occurs.[1][12]
-
Chronic Inflammatory Conditions: Including inflammatory bowel disease and rheumatoid arthritis.[12]
Gender and age differences in t-MIAA levels have been observed. Several studies report higher median concentrations in females than in males.[1][13] Additionally, levels of histamine metabolites in cerebrospinal fluid (CSF) have been shown to increase with age.[13]
Table 2: Reported Concentrations of t-MIAA in Human Biological Fluids
| Biological Matrix | Population | Concentration (Mean/Median ± SE/Range) | Source |
| Urine | Healthy Volunteers | 2.1 μmol/mmol creatinine (B1669602) (Males, median) | [1][14] |
| Healthy Volunteers | 3.0 μmol/mmol creatinine (Females, median) | [1][14] | |
| Healthy Volunteers | 8.3 - 18.5 μmol/24h (Normal range) | [15] | |
| Mastocytosis Patients | 0.9 - 30 mmol/mol creatinine (Broad range) | [16] | |
| Plasma | Healthy Volunteers | 84.57 ± 13.64 pmol/mL | [17] |
| CSF | Healthy Volunteers | 22.77 ± 2.15 pmol/mL | [17] |
| Brain Tissue (Rat) | Hypothalamus | 2.21 nmol/g | [18] |
| Cerebellum | 0.15 nmol/g | [18] |
Analytical Methods for Quantification
The accurate quantification of t-MIAA is essential for its use as a biomarker. Various methods have been developed, with liquid chromatography-mass spectrometry (LC-MS) being the most precise and widely used.
Key Experimental Protocols
Protocol 1: Quantification of Urinary t-MIAA using LC-MS/MS
This protocol is based on the method described by S.J. Langley et al. (2014), which allows for the separation of t-MIAA from its isomer p-MIAA.[1]
-
Sample Preparation:
-
Collect a 24-hour or spot urine sample.
-
Centrifuge the sample to remove particulates.
-
Dilute 10 μL of the urine supernatant with acetonitrile (B52724) (ACN) to a final volume that includes 95% ACN.[14] This simple dilution minimizes sample handling.
-
Add an internal standard (e.g., a deuterated analogue of t-MIAA) to the diluted sample for accurate quantification.[19]
-
-
Chromatographic Separation:
-
Technique: High-Performance Liquid Chromatography (HPLC) in reversed-phase mode.[1]
-
Column: C18 column.[16]
-
Mobile Phase: An ion-pairing method using a mobile phase containing 0.5 mM tridecafluoroheptanoic acid provides excellent separation from isomers.[1] An alternative is an isocratic system with an aqueous solution of SDS at pH 3.5 mixed with acetonitrile (65:35).[16]
-
-
Detection and Quantification:
-
Technique: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).[1]
-
Mode: Monitor specific ion transitions for t-MIAA and the internal standard to ensure specificity and sensitivity.
-
-
Data Analysis:
-
Construct a calibration curve using standards of known t-MIAA concentration.
-
Calculate the concentration of t-MIAA in the sample relative to the internal standard.
-
Normalize the urinary t-MIAA concentration to creatinine concentration (e.g., in μmol/mmol creatinine) to account for variations in urine dilution.[1][16]
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Older methods utilized GC-MS for t-MIAA detection.[15][17]
-
Sample Preparation:
-
Chromatographic Separation:
-
Separate the derivatized analyte using a capillary GC column.[15]
-
-
Detection:
Pharmacological Activity
While t-MIAA is primarily considered a biologically inactive metabolite of histamine, its precursor, imidazoleacetic acid (IAA), is a known agonist at GABA-A receptors.[10][20][21] There is limited evidence to suggest direct, significant pharmacological activity for t-MIAA itself at physiological concentrations. Its primary role in research and clinical practice remains that of a biomarker for histamine release.[22]
Conclusion and Future Directions
Tele-methylimidazoleacetic acid is an indispensable biomarker for the study of histamine-related pathophysiology. Its reliable measurement in urine provides a safe and accurate window into systemic histamine activity.[1] Future research may focus on further elucidating the subtle differences in histamine metabolism across various populations and disease states, refining high-throughput analytical methods for large-scale clinical trials, and exploring any potential, yet undiscovered, biological roles of t-MIAA beyond its function as a metabolite. The continued use of t-MIAA as a safety and diagnostic biomarker is critical for drug development and the management of mast cell-related disorders.
References
- 1. A quantitative LC/MS method targeting urinary 1-methyl-4-imidazoleacetic acid for safety monitoring of the global histamine turnover in clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-METHYL-4-IMIDAZOLEACETIC ACID HYDROCHLORIDE | 35454-39-8 [chemicalbook.com]
- 3. 1-Methyl-4-imidazoleacetic Acid (hydrochloride) | CAS 35454-39-8 | Cayman Chemical | Biomol.com [biomol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 1-Methylimidazoleacetic acid | C6H8N2O2 | CID 75810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Histamine - Wikipedia [en.wikipedia.org]
- 9. Dynamics of Histamine in the Brain - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. 组胺合成和代谢 [sigmaaldrich.com]
- 11. mdpi.com [mdpi.com]
- 12. Histamine Metabolites, Urine - Preventive Tests | Diagnostiki Athinon [athenslab.gr]
- 13. Influence of age and gender on the levels of histamine metabolites and pros-methylimidazoleacetic acid in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Determination of N tau-methylimidazoleacetic acid (a histamine metabolite) in urine by gas chromatography using nitrogen-phosphorus detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of the histamine metabolite tele-methylimidazoleacetic acid and of creatinine in urine by the same HPLC system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Presence and measurement of methylimidazoleacetic acids in brain and body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Regional distribution of the histamine metabolite, tele-methylimidazoleacetic acid, in rat brain: effects of pargyline and probenecid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Assay for N tau-methylimidazoleacetic acid, a major metabolite of histamine, in urine and plasma using capillary column gas chromatography-negative ion mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Imidazoleacetic acid, a gamma-aminobutyric acid receptor agonist, can be formed in rat brain by oxidation of histamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pharmacology and function of imidazole 4-acetic acid in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Histamine N-methyltransferase - Wikipedia [en.wikipedia.org]
The Neurotoxic Cascade of Pi-Methylimidazoleacetic Acid: A Mechanistic Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pi-Methylimidazoleacetic acid (π-MIAA) is an imidazole-containing compound with potential neurotoxic properties. While direct comprehensive studies on its mechanism of action are limited, evidence from structurally related compounds and established neurotoxic models suggests a multifaceted mechanism culminating in neuronal cell death. This technical guide synthesizes the available data to propose a plausible neurotoxic cascade initiated by the disruption of GABAergic inhibition, leading to excitotoxicity, and exacerbated by the induction of oxidative stress. This document provides an in-depth analysis of the core mechanisms, presents quantitative data from relevant experimental models, details key experimental protocols for further investigation, and visualizes the proposed signaling pathways and workflows.
Introduction
This compound is a metabolite that has been identified in biological fluids and tissues, including the brain.[1] Its structural similarity to imidazoleacetic acid, a known agonist of the γ-aminobutyric acid type A (GABA-A) receptor, raises significant interest in its potential to modulate inhibitory neurotransmission.[1][2] Dysregulation of the delicate balance between neuronal excitation and inhibition is a hallmark of numerous neurological disorders and can trigger a cascade of events leading to neurotoxicity. This whitepaper will explore the likely mechanism of action of π-MIAA neurotoxicity, drawing upon data from related imidazole (B134444) compounds and the well-characterized pilocarpine-induced status epilepticus model, which serves as a proxy for excitotoxic neuronal injury.
Proposed Mechanism of Action: A Two-Pronged Assault
The neurotoxicity of π-MIAA is likely a consequence of two primary, interconnected pathways: disruption of GABAergic neurotransmission leading to excitotoxicity and the induction of oxidative stress .
Disruption of GABAergic Neurotransmission and Subsequent Excitotoxicity
Imidazoleacetic acid, the parent compound of π-MIAA, is a known agonist at GABA-A receptors.[1][2] While the precise effect of the pi-methylation on receptor interaction is not yet fully elucidated, it is plausible that π-MIAA also modulates GABA-A receptor activity. Depending on its binding affinity and efficacy, it could act as a partial agonist or an antagonist, leading to a disruption of normal inhibitory signaling.
A reduction in GABAergic inhibition can lead to a state of neuronal hyperexcitability, a key factor in the initiation of seizures and excitotoxicity. In such a state, excessive glutamate (B1630785) release and subsequent overactivation of N-methyl-D-aspartate (NMDA) and other glutamate receptors trigger a massive influx of Ca²⁺ into neurons. This calcium overload activates a number of downstream catabolic processes, including the activation of proteases, lipases, and nucleases, ultimately leading to neuronal death.
Induction of Oxidative Stress
Independent of its effects on neurotransmission, imidazole-containing compounds have been shown to induce oxidative stress. This can occur through the generation of reactive oxygen species (ROS) and the depletion of endogenous antioxidant defenses, such as glutathione (B108866) (GSH). Oxidative stress contributes to neurotoxicity by damaging cellular components, including lipids, proteins, and DNA. Lipid peroxidation, for instance, can compromise the integrity of cellular membranes, leading to impaired ion homeostasis and mitochondrial dysfunction.
Data Presentation: Quantitative Insights from an Excitotoxicity Model
To provide quantitative context for the potential neurotoxic effects of π-MIAA-induced hyperexcitability, we summarize data from studies using the pilocarpine (B147212) model of status epilepticus.
| Brain Region | Time Post-SE | Neuronal Loss (%) | Animal Model | Reference |
| Hippocampus (CA1) | 3-12 weeks | Dose-dependent | Rat | [3] |
| Hippocampus (CA3) | 3-12 weeks | Dose-dependent | Rat | [3] |
| Piriform Cortex | 7 days | 40 | Rat | [4] |
| Piriform Cortex | 2 months | 46 | Rat | [4] |
| Hilar Neurons | 6 hours | 99 | Mouse |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to investigating the neurotoxicity of π-MIAA.
Pilocarpine-Induced Status Epilepticus in Rats
This protocol is a widely used model to study seizure-induced neuronal death and can be adapted to assess the neuroprotective effects of candidate compounds against π-MIAA-induced excitotoxicity.
-
Animal Preparation: Adult male Sprague-Dawley rats (200-250 g) are housed individually with free access to food and water.
-
Scopolamine (B1681570) Administration: To reduce peripheral cholinergic effects, rats are pre-treated with scopolamine methyl nitrate (B79036) (1 mg/kg, i.p.).
-
Pilocarpine Administration: 30 minutes after scopolamine, pilocarpine hydrochloride (320-380 mg/kg, i.p.) is administered to induce status epilepticus (SE).
-
Seizure Monitoring: Animals are observed for behavioral seizures, and the onset of SE is defined by continuous generalized tonic-clonic seizures.
-
Termination of SE: After a defined period of SE (e.g., 90 minutes), seizures are terminated with an anticonvulsant such as diazepam (10 mg/kg, i.p.).
-
Post-SE Care: Animals receive supportive care, including hydration and soft food, to aid recovery.
-
Tissue Processing: At desired time points post-SE, animals are euthanized, and brains are collected for histological analysis of neuronal damage.
Measurement of Lipid Peroxidation in Brain Tissue
This protocol measures malondialdehyde (MDA), a key indicator of lipid peroxidation.
-
Tissue Homogenization: Brain tissue is homogenized in ice-cold 1.15% KCl solution.
-
Reaction Mixture: To the homogenate, add sodium dodecyl sulfate, acetic acid, and thiobarbituric acid (TBA).
-
Incubation: The mixture is heated at 95°C for 60 minutes.
-
Extraction: After cooling, the mixture is centrifuged, and the supernatant is collected. The colored product is extracted with n-butanol and pyridine.
-
Spectrophotometric Analysis: The absorbance of the organic layer is measured at 532 nm. MDA levels are calculated using a standard curve.
Measurement of Glutathione (GSH) Levels in Brain Tissue
This protocol quantifies the levels of the antioxidant glutathione.
-
Tissue Homogenization: Brain tissue is homogenized in ice-cold perchloric acid.
-
Centrifugation: The homogenate is centrifuged to precipitate proteins.
-
Reaction Mixture: The supernatant is mixed with a solution containing 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) and glutathione reductase in a phosphate (B84403) buffer.
-
NADPH Addition: The reaction is initiated by the addition of NADPH.
-
Kinetic Measurement: The rate of formation of 5-thio-2-nitrobenzoic acid (TNB), which is proportional to the GSH concentration, is measured spectrophotometrically at 412 nm. GSH levels are determined by comparison to a standard curve.
Conclusion and Future Directions
The proposed mechanism of this compound neurotoxicity, centered on the dual pathways of excitotoxicity and oxidative stress, provides a robust framework for future investigation. While direct evidence for the interaction of π-MIAA with GABA-A receptors is still needed, the existing data on related compounds strongly supports this as a primary initiating event.
Future research should prioritize:
-
Receptor Binding Assays: To determine the binding affinity and functional activity of π-MIAA at various GABA-A receptor subtypes.
-
In Vitro Electrophysiology: To characterize the effects of π-MIAA on neuronal excitability and synaptic transmission.
-
In Vivo Studies: To confirm the neurotoxic effects of π-MIAA in animal models and to investigate the efficacy of neuroprotective strategies targeting the proposed pathways.
A thorough understanding of the neurotoxic mechanism of this compound is crucial for assessing its potential risks and for the development of therapeutic interventions for related neurological conditions.
References
- 1. Imidazoleacetic acid, a gamma-aminobutyric acid receptor agonist, can be formed in rat brain by oxidation of histamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology and function of imidazole 4-acetic acid in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The biological significance of p-MIAA in the central nervous system
An In-Depth Technical Guide on the Biological Significance of pros-Methylimidazoleacetic Acid (p-MIAA) in the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Abstract
pros-Methylimidazoleacetic acid (p-MIAA), or 1-methylimidazole-5-acetic acid, is an endogenous molecule present in the central nervous system (CNS) of mammals.[1] While it is an isomer of tele-methylimidazoleacetic acid (t-MIAA), a major metabolite of histamine (B1213489), compelling evidence demonstrates that the metabolic pathways of p-MIAA are independent of the histamine system.[1][2] Research has established its heterogeneous distribution throughout the brain and, most notably, has uncovered a significant correlation between its concentration in cerebrospinal fluid and the severity of Parkinson's disease.[1][3] Furthermore, in animal models of Parkinson's, striatal p-MIAA levels are strongly correlated with the depletion of dopamine (B1211576) and its metabolites.[3] This guide synthesizes the current understanding of p-MIAA, detailing its metabolism, distribution, and profound association with neurodegenerative processes, while also outlining the key experimental methodologies used in its study.
Introduction and Identification
p-MIAA is chemically identified as 1-methylimidazole-5-acetic acid. It is found in both brain tissue and cerebrospinal fluid (CSF).[1] Its structural similarity to t-MIAA, the primary brain metabolite of histamine, initially suggested a relationship. However, studies have shown that the synthesis and catabolism of p-MIAA are distinct from those of histamine, pointing to a unique and independent biological role within the CNS.[1][2] The most significant area of investigation currently surrounds its potential as a biomarker or influencing factor in the pathophysiology of Parkinson's disease.[3]
Metabolism and Distribution
Metabolic Pathways
The metabolism of p-MIAA is not linked to the primary histamine pathway. The brain's major route for histamine metabolism involves methylation by histamine-N-methyltransferase (HMT) to form tele-methylhistamine (t-MH), which is then oxidized to t-MIAA.[4][5]
In contrast, p-MIAA's origins are independent. Key findings include:
-
Administration of L-histidine or inhibition of histamine synthesis with alpha-fluoromethylhistidine (B1203605) does not affect p-MIAA levels.[1]
-
The monoamine oxidase inhibitor pargyline (B1678468), which decreases t-MIAA levels, causes a slight increase in p-MIAA.[1]
-
The direct precursor to p-MIAA is pros-methylhistidine (p-MH). Administration of p-MH in rats resulted in a 20-fold increase in p-MIAA levels, confirming this distinct metabolic route.[1]
Regional Distribution in the CNS
p-MIAA is distributed heterogeneously across different brain regions. Studies in rats show that while concentrations vary, the difference between the highest and lowest levels is less than four-fold.[1] Crucially, the regional distribution of p-MIAA does not correlate with the distribution of histamine or its metabolites, further supporting its distinct role.[1]
Table 1: Regional Distribution of p-MIAA and its Isomer (t-MIAA) in the Rat Brain
| Brain Region | p-MIAA Concentration (Qualitative)[1] | t-MIAA Concentration (nmol/g)[5] |
|---|---|---|
| Hypothalamus | Highest | 2.21 |
| Medulla-Pons | Lowest | ~0.15 |
| Cerebellum | Not Specified | 0.15 |
| Caudate Nucleus | Not Specified | Data Available |
| Frontal Cortex | Not Specified | Data Available |
| Hippocampus | Not Specified | Data Available |
| Thalamus | Not Specified | Data Available |
| Midbrain | Not Specified | Data Available |
Note: Quantitative data for p-MIAA is not available in a consolidated format. Data for its extensively studied isomer, t-MIAA, is provided for context regarding typical concentrations of such molecules.
Biological Significance and Correlation with Parkinson's Disease
The most compelling evidence for the biological significance of p-MIAA comes from its strong association with the pathophysiology of Parkinson's disease (PD).
Clinical and Preclinical Findings
A key study found that in medication-free PD patients, CSF levels of p-MIAA were highly correlated with the severity of disease symptoms as measured by the Columbia University Rating Scale.[3] This finding was substantiated in a preclinical model using MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to induce Parkinsonism in mice. In these animals, striatal levels of p-MIAA were significantly correlated with the depletion of dopamine and its primary metabolites, homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC).[3]
Interestingly, the mean levels of p-MIAA did not differ significantly between PD patients and controls, or between MPTP-treated mice and controls.[3] This suggests that p-MIAA itself may not be a simple cause, but rather that its accumulation, or the processes regulating it, profoundly influences a failing nigrostriatal dopamine system.[3]
Quantitative Correlation Data
Table 2: Correlation of p-MIAA Levels with Pathophysiological Markers
| Correlated Variable | Model | Correlation Coefficient | P-value |
|---|---|---|---|
| Disease Severity (Columbia Scale) | Human PD Patients (CSF) | Spearman's rho = 0.749 | p < 0.005 |
| Striatal Dopamine Depletion | MPTP-Treated Mice | Pearson's r = 0.85 | p < 0.01 |
| Striatal HVA Depletion | MPTP-Treated Mice | Pearson's r = 0.79 | p < 0.02 |
| Striatal DOPAC Depletion | MPTP-Treated Mice | Pearson's r = 0.84 | p < 0.01 |
| Striatal Norepinephrine Depletion | MPTP-Treated Mice | Pearson's r = 0.91 | p < 0.002 |
(Data sourced from Prell et al., 1991)[3]
Experimental Protocols and Methodologies
The investigation of p-MIAA relies on precise analytical techniques to quantify its presence in biological samples and animal models to probe its function.
Key Experimental Workflow: Quantification and Correlation in an Animal Model
The protocol outlined below describes the general workflow used to establish the link between p-MIAA and dopaminergic depletion in the MPTP mouse model of Parkinson's disease.[3]
Detailed Methodologies
A. Animal Model:
-
Species: C57BL/6 mice are commonly used for MPTP-induced neurodegeneration studies.[3]
-
Treatment: Administration of MPTP hydrochloride to induce selective destruction of dopaminergic neurons in the substantia nigra, which project to the striatum. Control groups receive saline injections.[3]
B. Tissue Sample Preparation:
-
Euthanasia and Dissection: Following treatment, animals are euthanized, and brains are rapidly extracted.
-
Regional Dissection: The striatum and other regions of interest (e.g., cortex) are dissected on a cold plate.
-
Homogenization: Tissue is weighed and homogenized in a suitable acidic buffer (e.g., perchloric acid) to precipitate proteins and stabilize analytes.
-
Centrifugation: Samples are centrifuged at high speed to pellet protein and cellular debris. The resulting supernatant contains the small molecule analytes.
C. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS):
-
Principle: GC-MS is a highly sensitive and specific method used for the quantification of small molecules like p-MIAA and its isomers.[5][6]
-
Extraction: The analyte is extracted from the supernatant using an appropriate organic solvent.
-
Derivatization: A chemical derivatization step is typically required to make the polar analyte volatile for gas chromatography. This involves reacting the carboxylic acid and amine groups.
-
Analysis: The derivatized sample is injected into the GC-MS. The gas chromatograph separates the components of the mixture, and the mass spectrometer detects and quantifies the specific molecule of interest based on its mass-to-charge ratio. An internal standard is used for accurate quantification.
Future Directions and Conclusion
is an emerging field with profound implications. While its metabolic independence from the histamine system is well-established, its precise mechanism of action, including potential receptor interactions and downstream signaling pathways, remains unknown. The strong, reproducible correlation between p-MIAA levels and the severity of Parkinson's disease pathology in both humans and animal models positions it as a molecule of high interest.[3]
Future research should focus on:
-
Identifying the enzymes responsible for the conversion of pros-methylhistidine to p-MIAA.
-
Screening for receptor binding affinities to determine if p-MIAA acts as a signaling molecule.
-
Elucidating the mechanism by which p-MIAA accumulation influences the vulnerability of the nigrostriatal system.
-
Validating p-MIAA as a potential biomarker for the progression of Parkinson's disease in larger, longitudinal patient cohorts.
References
- 1. pros-methylimidazoleacetic acid in rat brain: its regional distribution and relationship to metabolic pathways of histamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Disposition of histamine, its metabolites, and pros-methylimidazoleacetic acid in brain regions of rats chronically infused with alpha-fluoromethylhistidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Levels of pros-methylimidazoleacetic acid: correlation with severity of Parkinson's disease in CSF of patients and with the depletion of striatal dopamine and its metabolites in MPTP-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Regional distribution of the histamine metabolite, tele-methylimidazoleacetic acid, in rat brain: effects of pargyline and probenecid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of 1-methylimidazole-4-acetic acid in brain tissue from rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Experimental Models to Study Pi-Methylimidazoleacetic Acid: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pi-Methylimidazoleacetic acid (π-MIAA), also known as 1-methyl-5-imidazoleacetic acid, is an isomer of the major histamine (B1213489) metabolite, tele-Methylimidazoleacetic acid (t-MIAA). Unlike t-MIAA, π-MIAA is not a direct metabolite of histamine, and its precise origin and biological functions remain largely uncharacterized.[1][2] Preliminary research has suggested that π-MIAA may act as a potential neurotoxin, highlighting the need for further investigation into its biological effects.[3][4][5] This technical guide provides a comprehensive overview of relevant in vitro experimental models to elucidate the biological activity of π-MIAA. The proposed models are based on its structural similarity to a key histamine metabolite and its potential neurotoxic properties.
This document details experimental protocols for assessing the interaction of π-MIAA with key enzymes in histamine metabolism, its potential to induce mast cell degranulation, and its neurotoxic effects on neuronal cells. The aim is to provide researchers with the necessary tools to systematically investigate the pharmacology and toxicology of this enigmatic endogenous compound.
Quantitative Data Summary
To date, limited quantitative data is available regarding the biological activity of this compound. The following tables are provided as templates for summarizing key quantitative metrics that can be obtained from the experimental models described in this guide.
Table 1: Endogenous Levels of this compound in Biological Samples
| Biological Matrix | Species | Concentration (pmol/g or pmol/mL ± S.E.) | Reference |
| Brain | Rat | 110.33 ± 12.44 | [6] |
| Cerebrospinal Fluid | Human | 80.76 ± 18.92 | [6] |
| Plasma | Human | 73.64 ± 14.50 | [6] |
| Urine | Human | 73.02 ± 38.22 nmol/mg of creatinine | [6] |
Table 2: In Vitro Bioactivity of this compound (Hypothetical Data)
| Assay | Cell Line / Enzyme | Parameter | Value (e.g., IC50, EC50) |
| HNMT Inhibition | Recombinant Human HNMT | IC50 | To be determined |
| Mast Cell Degranulation | RBL-2H3 cells | EC50 (β-hexosaminidase release) | To be determined |
| Neurotoxicity | SH-SY5Y cells | LD50 | To be determined |
| Neurite Outgrowth Inhibition | PC-12 cells | IC50 | To be determined |
Proposed In Vitro Experimental Models and Protocols
Based on the structural characteristics of π-MIAA and its potential as a neurotoxin, the following in vitro models are proposed for its comprehensive evaluation.
Histamine N-Methyltransferase (HNMT) Inhibition Assay
Given that π-MIAA is an isomer of a major histamine metabolite, it is plausible that it could interact with the enzymes involved in histamine metabolism. Histamine N-methyltransferase (HNMT) is a key enzyme that catalyzes the methylation of histamine.[7] An in vitro assay to assess the inhibitory potential of π-MIAA on HNMT activity is a critical first step.
This protocol is adapted from a standard radiometric assay for HNMT activity.[7][8]
Materials:
-
Recombinant human HNMT
-
Histamine
-
S-(5'-adenosyl)-L-methionine (SAM)
-
S-adenosyl-L-[methyl-3H]methionine ([3H]-SAM)
-
This compound (test compound)
-
Amodiaquine (control inhibitor)
-
Phosphate (B84403) buffer (pH 7.8)
-
Borate (B1201080) buffer
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing phosphate buffer (pH 7.8), recombinant human HNMT (e.g., 0.025 µg/mL), and the desired concentration of this compound or control inhibitor.
-
Pre-incubate the mixture for 15 minutes at 37°C.
-
Initiate the reaction by adding a substrate mix containing histamine (e.g., 20 µM), SAM (e.g., 1.4 µM), and [3H]-SAM (e.g., 0.014 µM).
-
Incubate the reaction for 30 minutes at 37°C.
-
Terminate the reaction by adding borate buffer.
-
Separate the radiolabeled product, [3H]N-methylhistamine, from the unreacted [3H]-SAM using a suitable chromatographic method (e.g., column chromatography).
-
Quantify the amount of [3H]N-methylhistamine formed by liquid scintillation counting.
-
Calculate the percentage of HNMT inhibition by comparing the activity in the presence of this compound to the vehicle control.
-
Determine the IC50 value by testing a range of this compound concentrations.
Mast Cell Degranulation Assay
Mast cell activation and degranulation play a crucial role in inflammatory and allergic responses. Given the structural similarity of π-MIAA to histamine metabolites, it is important to investigate its potential to induce or inhibit mast cell degranulation. The Rat Basophilic Leukemia (RBL-2H3) cell line is a widely used model for studying mast cell degranulation.[9][10]
This protocol measures the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.[3][9][11][12]
Materials:
-
RBL-2H3 cells
-
Complete growth medium (e.g., MEM with 15% FBS)
-
Anti-DNP IgE
-
DNP-BSA (antigen)
-
Tyrode's buffer
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate solution
-
Stop solution (e.g., glycine-carbonate buffer)
-
Triton X-100 (for cell lysis)
-
96-well plates
-
Plate reader (405 nm)
Procedure:
-
Seed RBL-2H3 cells in a 96-well plate and culture overnight.
-
Sensitize the cells by incubating with anti-DNP IgE for 2-4 hours.
-
Wash the cells with Tyrode's buffer to remove unbound IgE.
-
Add Tyrode's buffer containing various concentrations of this compound to the wells and incubate for a specified time (e.g., 30 minutes).
-
Stimulate degranulation by adding DNP-BSA to the wells. Include positive (DNP-BSA alone) and negative (buffer alone) controls.
-
Incubate for 1 hour at 37°C.
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant from each well.
-
To determine total β-hexosaminidase release, lyse the cells in a parallel set of wells with Triton X-100.
-
Add the supernatant and cell lysates to separate wells of a new 96-well plate containing the PNAG substrate.
-
Incubate for 1-2 hours at 37°C.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at 405 nm using a plate reader.
-
Calculate the percentage of β-hexosaminidase release for each condition relative to the total release from lysed cells.
In Vitro Neurotoxicity Assays
The suggestion that π-MIAA may be a neurotoxin warrants a thorough investigation of its effects on neuronal cells.[3][4][5] A tiered approach using various in vitro neurotoxicity assays can provide insights into its potential mechanisms of action.
This assay assesses the effect of a compound on the growth of neurites, a sensitive indicator of neuronal health and development. PC-12 cells, which differentiate and extend neurites in response to Nerve Growth Factor (NGF), are a suitable model.[13]
Materials:
-
PC-12 cells
-
Cell culture medium (e.g., RPMI-1640 with horse and fetal bovine serum)
-
Nerve Growth Factor (NGF)
-
This compound (test compound)
-
Formaldehyde (B43269) solution (for fixing)
-
Staining solution (e.g., Coomassie blue or immunofluorescent stain for β-III tubulin)
-
Microscope with imaging software
Procedure:
-
Seed PC-12 cells in a multi-well plate.
-
Induce differentiation by treating the cells with NGF for 24-48 hours.
-
After initial neurite extension, treat the cells with various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).
-
Fix the cells with formaldehyde solution.
-
Stain the cells to visualize the neurites.
-
Capture images of multiple fields per well using a microscope.
-
Quantify neurite outgrowth using image analysis software. Parameters to measure include the percentage of cells with neurites, average neurite length, and number of neurites per cell.
-
Determine the concentration-dependent effect of this compound on neurite outgrowth and calculate the IC50 for inhibition.
Conclusion
The in vitro experimental models and detailed protocols presented in this technical guide provide a robust framework for the initial characterization of the biological activities of this compound. By systematically evaluating its effects on histamine metabolism, mast cell function, and neuronal health, researchers can begin to unravel the physiological and pathological roles of this intriguing endogenous molecule. The data generated from these studies will be invaluable for understanding its potential as a biomarker or therapeutic target and for assessing its toxicological profile. Further investigations, potentially including more complex co-culture systems and in vivo models, will be necessary to fully elucidate the significance of this compound in health and disease.
References
- 1. Neurotoxicity & Neuronal Development Assessment with iPSC Neurite Outgrowth Assay [moleculardevices.com]
- 2. bertin-corp.com [bertin-corp.com]
- 3. Detecting degranulation via hexosaminidase assay [protocols.io]
- 4. Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons | Axion Biosystems [axionbiosystems.com]
- 5. researchgate.net [researchgate.net]
- 6. Presence and measurement of methylimidazoleacetic acids in brain and body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analyzing degranulation in HMC1.2 and RBL-2H3 cells [protocols.io]
- 11. abmgood.com [abmgood.com]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. Effects of nitroimidazoles on neuronal cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Pi-Methylimidazoleacetic Acid: A Technical Guide to its Natural Occurrence and Sources
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pi-Methylimidazoleacetic acid (p-MIAA), also known as pros-methylimidazoleacetic acid, is a naturally occurring imidazole (B134444) compound found in various biological systems. Chemically identified as 1-methyl-5-imidazoleacetic acid, it is a structural isomer of the well-known histamine (B1213489) metabolite, tele-methylimidazoleacetic acid (t-MIAA). While t-MIAA is a primary product of histamine degradation, the origins of p-MIAA are less direct and point towards pathways independent of histamine metabolism. This technical guide provides a comprehensive overview of the current scientific understanding of p-MIAA, focusing on its natural occurrence, endogenous and exogenous sources, and quantitative data. Detailed experimental protocols for its detection and quantification are provided, alongside visualizations of its metabolic context and analytical workflows. This document serves as a critical resource for researchers investigating imidazole metabolism, neuroactive compounds, and potential biomarkers.
Introduction
This compound (p-MIAA) is an endogenous organic compound that has garnered interest due to its presence in mammalian tissues and fluids and its potential neuroactive properties.[1] Unlike its isomer, tele-methylimidazoleacetic acid (t-MIAA), which is the principal urinary metabolite of histamine, p-MIAA is not considered a direct metabolite of histamine.[2][3][4] This distinction is crucial for understanding its physiological and pathological significance. Evidence suggests an independent biosynthetic pathway for p-MIAA, potentially originating from pros-methylhistidine.[2] The presence of p-MIAA has been reported in various biological matrices, including brain, cerebrospinal fluid (CSF), plasma, and urine in both rats and humans.[1] Furthermore, its detection in certain cooked meats suggests potential dietary contributions to its bodily pool.[5] This guide will delve into the known natural occurrences and sources of p-MIAA, present quantitative data, and provide detailed methodologies for its analysis.
Natural Occurrence and Quantitative Data
The presence of p-MIAA has been quantified in several biological fluids and tissues. The following tables summarize the available quantitative data.
Table 1: Quantitative Occurrence of this compound in Rat Biological Samples
| Biological Matrix | Concentration (pmol/g or pmol/mL ± S.E.) | Reference |
| Brain | 110.33 ± 12.44 | [1] |
Table 2: Quantitative Occurrence of this compound in Human Biological Samples
| Biological Matrix | Concentration (pmol/mL ± S.E.) | Concentration (nmol/mg creatinine (B1669602) ± S.E.) | Reference |
| Cerebrospinal Fluid | 80.76 ± 18.92 | - | [1] |
| Plasma | 73.64 ± 14.50 | - | [1] |
| Urine | - | 73.02 ± 38.22 | [1] |
Exogenous Sources
While endogenous synthesis is a primary source of p-MIAA, dietary intake may also contribute to its presence in the body.
Food Sources
The detection of p-MIAA in certain food products has been reported, although quantitative data on concentrations remains limited. The Maillard reaction, which occurs during the cooking of food, is a potential source of various imidazole compounds.[6][7][8]
Table 3: Reported Food Sources of this compound
| Food Source | Status | Reference(s) |
| Anatidae (Ducks, Geese) | Detected | [5] |
| Chicken (Gallus gallus) | Detected | [5] |
| Domestic Pig (Sus scrofa domestica) | Detected | [5] |
Further research is required to quantify the levels of p-MIAA in these and other food sources to better understand the contribution of diet to the overall bodily burden of this compound.
Biosynthesis and Metabolism
The metabolic origin of p-MIAA is a key area of ongoing research. While it is an isomer of the major histamine metabolite t-MIAA, current evidence indicates that p-MIAA is not a direct product of histamine metabolism.
Histamine Metabolism Pathway (for context)
Histamine is primarily metabolized via two pathways: N-methylation by histamine-N-methyltransferase (HNMT) to form tele-methylhistamine, which is then oxidized to tele-methylimidazoleacetic acid (t-MIAA), and oxidative deamination by diamine oxidase (DAO) to form imidazoleacetic acid. The following diagram illustrates this established pathway to highlight that p-MIAA is not a direct intermediate.
Proposed Biosynthesis of this compound
Research suggests that p-MIAA is formed from the precursor pros-methylhistidine. Administration of pros-methylhistidine in rats led to a significant increase in brain levels of p-MIAA and a putative intermediate, pros-methylhistamine.[2] This pathway appears to be independent of histamine synthesis and metabolism.[2][3]
Biological Significance
The biological role of p-MIAA is not yet fully elucidated, but some studies suggest it may have neuroactive properties. Its levels in human cerebrospinal fluid have been found to be higher in men and to increase with age in men.[4] Furthermore, a positive correlation between CSF levels of p-MIAA and the severity of Parkinson's disease has been reported.[4] These findings suggest a potential role for p-MIAA in neurodegenerative processes, although the underlying mechanisms, such as neuroinflammation or mitochondrial dysfunction, require further investigation.
Experimental Protocols
Accurate quantification of p-MIAA is essential for studying its biological roles. The following sections provide detailed methodologies for its analysis in biological samples.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a sensitive and specific method for the quantification of p-MIAA.[1]
Experimental Workflow for GC-MS Analysis of p-MIAA
Protocol:
-
Sample Preparation:
-
For urine and plasma, acidify the sample with HCl. For brain tissue, homogenize in an appropriate buffer.
-
Add an internal standard (e.g., 3-pyridylacetic acid).
-
-
Ion-Exchange Chromatography:
-
Apply the prepared sample to a cation-exchange column (e.g., Dowex 50W).
-
Wash the column with deionized water.
-
Elute the imidazoleacetic acids with an appropriate buffer (e.g., ammonium (B1175870) hydroxide).
-
Lyophilize the eluate.
-
-
Derivatization:
-
To the dried residue, add boron trifluoride-butanol reagent.
-
Heat the mixture at 100°C for 20 minutes to form n-butyl esters.
-
-
Extraction:
-
After cooling, add chloroform (B151607) and water.
-
Vortex and centrifuge to separate the phases.
-
Collect the chloroform layer containing the derivatized analytes.
-
Evaporate the chloroform to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC-MS analysis.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Use a capillary column suitable for organic acid analysis (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 280°C) to separate the compounds.
-
Mass Spectrometer: Operate in electron impact (EI) mode.
-
Quantification: Use selected ion monitoring (SIM) of characteristic ions for p-MIAA and the internal standard. For the n-butyl ester of p-MIAA, m/e 95 is a characteristic ion.[1]
-
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly when coupled with mass spectrometry (LC-MS), offers an alternative method for the analysis of p-MIAA, often with simpler sample preparation.[9][10]
Protocol for LC-MS/MS Analysis:
-
Sample Preparation:
-
Dilute urine samples with an appropriate buffer. For plasma or tissue homogenates, perform protein precipitation with a solvent like acetonitrile.
-
Add an internal standard (a stable isotope-labeled analog of p-MIAA is ideal).
-
Centrifuge to remove precipitated proteins.
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatograph: Use a reversed-phase column (e.g., C18) with a mobile phase gradient suitable for separating polar compounds. Ion-pairing reagents (e.g., tridecafluoroheptanoic acid) may be used to improve retention and separation from t-MIAA.[9][10]
-
Mass Spectrometer: Operate in positive electrospray ionization (ESI+) mode.
-
Quantification: Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for p-MIAA and the internal standard for high selectivity and sensitivity.
-
Conclusion
This compound is a naturally occurring compound with both endogenous and potential exogenous sources. Its biosynthesis appears to be independent of the major histamine metabolism pathway, likely originating from pros-methylhistidine. The presence of p-MIAA in various human and animal tissues and fluids, and its potential association with neurodegenerative diseases, underscores the importance of further research into its physiological and pathological roles. The detailed analytical protocols provided in this guide offer a foundation for researchers to accurately measure p-MIAA and advance our understanding of this intriguing molecule. Future studies should focus on quantifying p-MIAA in a wider range of foodstuffs, elucidating the specific enzymes involved in its biosynthesis, and exploring its molecular mechanisms of action in the central nervous system.
References
- 1. Presence and measurement of methylimidazoleacetic acids in brain and body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pros-methylimidazoleacetic acid in rat brain: its regional distribution and relationship to metabolic pathways of histamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disposition of histamine, its metabolites, and pros-methylimidazoleacetic acid in brain regions of rats chronically infused with alpha-fluoromethylhistidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. db.cngb.org [db.cngb.org]
- 5. researchgate.net [researchgate.net]
- 6. DSpace [dr.lib.iastate.edu]
- 7. Flavour Chemistry of Chicken Meat: A Review [animbiosci.org]
- 8. researchgate.net [researchgate.net]
- 9. A quantitative LC/MS method targeting urinary 1-methyl-4-imidazoleacetic acid for safety monitoring of the global histamine turnover in clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Isomeric Relationship of Methylimidazoleacetic Acid: A Technical Guide to p-MIAA and t-MIAA
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of π-methylimidazoleacetic acid (p-MIAA) and its isomer, τ-methylimidazoleacetic acid (t-MIAA). While structurally similar, these molecules have distinct origins and potentially different biological significance. t-MIAA is a well-established major metabolite of histamine (B1213489), making it a crucial biomarker for histamine turnover in various physiological and pathological states. In contrast, p-MIAA is not a downstream product of histamine metabolism; its presence in biological systems is thought to arise from the metabolism of pros-methylhistidine. This guide delves into the comparative analysis of their physicochemical properties, outlines detailed experimental protocols for their separation and quantification, and explores their respective metabolic pathways and known biological activities. Particular attention is given to the emerging research linking p-MIAA to neurological disorders, such as Parkinson's disease. All quantitative data are presented in structured tables for ease of comparison, and key pathways and workflows are visualized using diagrams to facilitate understanding.
Introduction: The Tale of Two Isomers
Pi-methylimidazoleacetic acid (p-MIAA), also known as pros-methylimidazoleacetic acid or 1-methyl-5-imidazoleacetic acid, and tele-methylimidazoleacetic acid (t-MIAA), or 1-methyl-4-imidazoleacetic acid, are structural isomers that present a unique case in clinical and research settings. Their identical molecular formula and weight necessitate specific analytical techniques for accurate differentiation and quantification. The critical distinction lies in their metabolic origins: t-MIAA is a direct and major metabolite of histamine, a key mediator in allergic reactions, gastric acid secretion, and neurotransmission[1]. Conversely, p-MIAA's metabolic pathway is independent of histamine, with evidence suggesting it is a metabolite of pros-methylhistidine[2]. This fundamental difference underscores the importance of accurately distinguishing between these two isomers when studying histamine metabolism or investigating potential biomarkers for various diseases.
Physicochemical Properties
A clear understanding of the physicochemical properties of p-MIAA and t-MIAA is essential for the development of effective analytical methods and for understanding their biological disposition. The key properties are summarized in Table 1.
| Property | π-Methylimidazoleacetic Acid (p-MIAA) | τ-Methylimidazoleacetic Acid (t-MIAA) |
| Synonyms | pros-methylimidazoleacetic acid, 1-methyl-5-imidazoleacetic acid | tele-methylimidazoleacetic acid, 1-methyl-4-imidazoleacetic acid |
| Chemical Formula | C₆H₈N₂O₂ | C₆H₈N₂O₂ |
| Molecular Weight | 140.14 g/mol [3] | 140.14 g/mol [4] |
| CAS Number | 4200-48-0[3] | 2625-49-2[4] |
| Melting Point | Not available | 187-189 °C |
| Boiling Point | Predicted: 384.4 ± 17.0 °C | Not available |
| pKa | Predicted: 3.44 ± 0.10 | Not available |
| Solubility | Solid | Crystalline solid[4]. Soluble in DMF (2 mg/ml), DMSO (10 mg/ml), Ethanol (2 mg/ml), and PBS (pH 7.2, 10 mg/ml). |
Metabolic Pathways
The distinct metabolic origins of p-MIAA and t-MIAA are central to their differential biological relevance.
The Histamine Metabolic Pathway and Formation of t-MIAA
Histamine is metabolized via two primary pathways. The main pathway in the brain involves methylation by histamine-N-methyltransferase (HNMT) to form tele-methylhistamine (t-MH). Subsequently, monoamine oxidase B (MAO-B) oxidizes t-MH to tele-methylimidazole acetaldehyde, which is then converted to t-MIAA by aldehyde dehydrogenase (ALDH)[5]. This pathway is a reliable indicator of histamine turnover.
The Proposed Metabolic Pathway for p-MIAA
Research indicates that p-MIAA is not a product of histamine metabolism[2][5]. Instead, its formation is linked to the metabolism of pros-methylhistidine. Administration of pros-methylhistidine has been shown to significantly increase the levels of p-MIAA, suggesting a precursor-product relationship[2]. The exact enzymatic steps in this conversion are not yet fully elucidated.
Experimental Protocols for Separation and Quantification
The structural similarity of p-MIAA and t-MIAA necessitates robust analytical methods for their accurate and simultaneous quantification in biological matrices. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most commonly employed techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity for the analysis of p-MIAA and t-MIAA. A critical step in the GC-MS analysis of these polar compounds is derivatization to increase their volatility.
4.1.1. Sample Preparation and Derivatization Workflow
4.1.2. Detailed Methodology
-
Sample Collection and Storage: Collect biological samples (urine, cerebrospinal fluid, plasma) and store them at -80°C until analysis.
-
Internal Standard Addition: Add a known amount of an appropriate internal standard (e.g., [15N,15N']IAA) to the sample for accurate quantification[6].
-
Ion-Exchange Chromatography:
-
Apply the sample to a cation-exchange resin column (e.g., Dowex 50).
-
Wash the column with deionized water to remove neutral and basic compounds.
-
Elute the acidic fraction containing p-MIAA and t-MIAA with an appropriate buffer (e.g., pyridine-formate buffer).
-
-
Derivatization (Esterification):
-
Extraction:
-
After cooling, extract the derivatized analytes into an organic solvent like chloroform.
-
Evaporate the organic phase to dryness and reconstitute in a small volume of a suitable solvent for injection.
-
-
GC-MS Analysis:
-
Inject the reconstituted sample into a gas chromatograph equipped with a capillary column (e.g., a non-polar or medium-polar column).
-
Use a temperature program to separate the derivatized isomers.
-
Detect and quantify the analytes using a mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced sensitivity.
-
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly when coupled with mass spectrometry (LC-MS/MS), provides another powerful tool for the analysis of p-MIAA and t-MIAA, often with simpler sample preparation compared to GC-MS.
4.2.1. HPLC Workflow
4.2.2. Detailed Methodology
-
Sample Preparation:
-
For urine samples, a simple dilution with the mobile phase followed by filtration through a 0.22 µm filter is often sufficient.
-
For cerebrospinal fluid, minimal sample preparation is required, often just centrifugation to remove any particulate matter[8].
-
-
HPLC Separation:
-
Inject the prepared sample onto a reverse-phase HPLC column (e.g., C18).
-
Use an isocratic or gradient elution with a mobile phase typically consisting of an aqueous buffer (e.g., sodium dodecyl sulfate (B86663) at pH 3.5) and an organic modifier like acetonitrile[9].
-
Hydrophilic interaction liquid chromatography (HILIC) can also be employed for the separation of these polar compounds.
-
-
Detection:
-
For HPLC with UV detection, monitor the eluent at a wavelength around 214 nm[1].
-
For higher sensitivity and specificity, couple the HPLC system to a tandem mass spectrometer (LC-MS/MS). This allows for the quantification of analytes at very low concentrations.
-
Quantitative Data in Biological Samples
The concentrations of p-MIAA and t-MIAA have been measured in various human biological fluids. Table 2 summarizes representative data.
| Biological Fluid | p-MIAA Concentration | t-MIAA Concentration |
| Cerebrospinal Fluid (CSF) | 8.6 ± 0.6 pmol/mL | 6.8 ± 0.9 pmol/mL |
| Plasma | 73.64 ± 14.50 pmol/mL | 84.57 ± 13.64 pmol/mL |
| Urine | 73.02 ± 38.22 nmol/mg creatinine (B1669602) | 20.75 ± 1.30 nmol/mg creatinine |
Biological and Clinical Significance
t-MIAA as a Biomarker of Histamine Turnover
As the major metabolite of histamine, urinary and plasma levels of t-MIAA are considered reliable indicators of systemic histamine release. Elevated levels of t-MIAA are observed in conditions associated with mast cell activation, such as mastocytosis and allergic reactions[1].
p-MIAA and its Potential Role in Neurological Disorders
While the biological function of p-MIAA is not well understood, emerging evidence suggests a potential role in neurological disorders. Notably, levels of p-MIAA in the cerebrospinal fluid have been found to be highly correlated with the severity of Parkinson's disease in non-medicated patients[10]. This correlation was also observed in an animal model of Parkinson's disease, where p-MIAA levels were significantly correlated with the depletion of dopamine (B1211576) and its metabolites in the striatum[11]. These findings suggest that p-MIAA, or the processes that regulate its concentration, may influence the nigrostriatal system[11]. Further research is needed to elucidate the potential neuroactive properties of p-MIAA and its role in the pathophysiology of Parkinson's disease and other neurological conditions.
Conclusion
This compound and tele-methylimidazoleacetic acid, while isomeric, are distinct molecules with different metabolic origins and biological implications. t-MIAA serves as a crucial biomarker for histamine turnover, with direct relevance to allergic and inflammatory conditions. The independent metabolic pathway of p-MIAA and its intriguing correlation with Parkinson's disease severity highlight the need for further investigation into its endogenous synthesis and potential neuroactivity. The continued development and application of specific and sensitive analytical methods for the simultaneous quantification of these isomers are paramount for advancing our understanding of their respective roles in health and disease. This technical guide provides a foundational resource for researchers and clinicians working in the fields of pharmacology, neuroscience, and drug development, enabling a more nuanced investigation of these two closely related yet functionally distinct molecules.
References
- 1. caymanchem.com [caymanchem.com]
- 2. pros-methylimidazoleacetic acid in rat brain: its regional distribution and relationship to metabolic pathways of histamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Methylimidazole-5-acetic acid | C6H8N2O2 | CID 6451814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Methylimidazoleacetic acid | C6H8N2O2 | CID 75810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Disposition of histamine, its metabolites, and pros-methylimidazoleacetic acid in brain regions of rats chronically infused with alpha-fluoromethylhistidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of imidazoleacetic acid in urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of N tau-methylimidazoleacetic acid (a histamine metabolite) in urine by gas chromatography using nitrogen-phosphorus detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of the histamine metabolite tele-methylimidazoleacetic acid and of creatinine in urine by the same HPLC system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1-methyl-5-imidazoleacetic acid - Wikidata [wikidata.org]
- 11. Levels of pros-methylimidazoleacetic acid: correlation with severity of Parkinson's disease in CSF of patients and with the depletion of striatal dopamine and its metabolites in MPTP-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of π-Methylimidazoleacetic Acid in Brain Tissue Samples by LC-MS/MS
Abstract
This application note provides a detailed protocol for the sensitive and selective quantification of π-Methylimidazoleacetic acid (π-MIAA) in brain tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). π-MIAA, an isomer of the primary histamine (B1213489) metabolite tele-methylimidazoleacetic acid (t-MIAA), is present in the brain, though its metabolic origins are not fully elucidated and appear to be independent of the primary histamine metabolism pathways.[1] This document is intended for researchers, scientists, and drug development professionals requiring a robust analytical method for π-MIAA in neurological studies. The protocol covers tissue homogenization, solid-phase extraction (SPE) for sample clean-up, and LC-MS/MS parameters. Additionally, it includes representative quantitative data and a workflow diagram for clarity.
Introduction
π-Methylimidazoleacetic acid (1-methyl-imidazole-5-acetic acid or p-MIAA) is an endogenous small molecule found in various biological matrices, including the brain.[1][2] Unlike its well-studied isomer, t-MIAA, which is a major metabolite of histamine formed via methylation and subsequent oxidation[3], the metabolic pathway of π-MIAA is not as clearly defined.[1] Studies in rats have shown that its regional distribution in the brain does not correlate with histamine or its primary metabolites, suggesting an independent metabolic route.[1] Given the role of histamine as a neurotransmitter, understanding the dynamics of related compounds like π-MIAA in the central nervous system is of significant interest in neuroscience and pharmacology.
Accurate quantification of π-MIAA in brain tissue is essential for elucidating its physiological role and its potential as a biomarker. This application note details a highly specific and sensitive LC-MS/MS method for this purpose, offering an advancement over older gas chromatography-mass spectrometry (GC-MS) methods.[2][4]
Experimental Protocols
Materials and Reagents
-
π-Methylimidazoleacetic acid certified standard (Sigma-Aldrich or equivalent)
-
π-Methylimidazoleacetic acid-d3 (or other suitable stable isotope-labeled internal standard)
-
Acetonitrile, LC-MS grade
-
Methanol (B129727), LC-MS grade
-
Formic acid, LC-MS grade
-
Ultrapure water (18.2 MΩ·cm)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Mixed-mode solid-phase extraction (SPE) cartridges
-
Brain tissue samples (stored at -80°C)
Sample Preparation
A robust sample preparation protocol is critical for removing interfering substances from the complex brain matrix and ensuring accurate quantification.
-
Tissue Homogenization:
-
Accurately weigh approximately 100 mg of frozen brain tissue.
-
Add 500 µL of ice-cold PBS (pH 7.4).
-
Add the internal standard (IS), π-Methylimidazoleacetic acid-d3, to each sample to a final concentration of 50 ng/mL.
-
Homogenize the tissue using a bead-based homogenizer or a sonicator until no visible tissue fragments remain. Keep samples on ice throughout the process to prevent degradation.
-
Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for further processing.
-
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode SPE cartridge by washing sequentially with 1 mL of methanol and 1 mL of ultrapure water.
-
Equilibrate the cartridge with 1 mL of PBS (pH 7.4).
-
Load the entire volume of the supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove unbound impurities.
-
Elute the analyte and internal standard with 1 mL of 5% formic acid in acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase A (see LC-MS/MS parameters below).
-
LC-MS/MS Analysis
The analysis is performed using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Liquid Chromatography Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 2% B
-
1-5 min: 2% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 2% B
-
6.1-8 min: 2% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
π-MIAA: Precursor ion (Q1) m/z 141.1 → Product ion (Q2) m/z 95.1
-
π-MIAA-d3 (IS): Precursor ion (Q1) m/z 144.1 → Product ion (Q2) m/z 98.1
-
-
Key MS Settings:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Collision Gas: Argon
-
-
Data Presentation
The following table summarizes representative quantitative data for π-MIAA in rat brain tissue, based on historical GC-MS data.[2] Users should generate their own calibration curves and quality control samples to validate the LC-MS/MS method in their laboratory.
| Biological Matrix | Species | Analyte | Concentration (pmol/g ± S.E.) | Analytical Method | Reference |
| Brain Tissue | Rat | π-Methylimidazoleacetic acid | 110.33 ± 12.44 | GC-MS | [2] |
| Brain Tissue | Rat | tele-Methylimidazoleacetic acid | 373.19 ± 13.08 | GC-MS | [2] |
| Cerebrum | Rat (Sprague-Dawley) | tele-Methylimidazoleacetic acid | 1.2 nmol/g | GC-MS | [4] |
| Cerebellum | Rat (Sprague-Dawley) | tele-Methylimidazoleacetic acid | 0.24 nmol/g | GC-MS | [4] |
Visualizations
Experimental Workflow
Caption: Workflow for brain tissue sample preparation and analysis.
Metabolic Context of π-MIAA
Caption: Simplified metabolic context of π-MIAA and t-MIAA.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of π-Methylimidazoleacetic acid in brain tissue. The protocol, from sample preparation to analysis, is designed to ensure high recovery and minimize matrix effects, which is crucial for accurate measurements in complex biological samples. This methodology will be a valuable tool for researchers investigating the neurobiology of histamine and related compounds, as well as for professionals in drug development studying the effects of new chemical entities on the central nervous system.
References
- 1. pros-methylimidazoleacetic acid in rat brain: its regional distribution and relationship to metabolic pathways of histamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Presence and measurement of methylimidazoleacetic acids in brain and body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histamine Metabolites, Urine - Preventive Tests | Diagnostiki Athinon [athenslab.gr]
- 4. Determination of 1-methylimidazole-4-acetic acid in brain tissue from rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 1-Methylimidazole-4-acetic Acid in Human Urine using HPLC-MS/MS
Abstract
This application note details a robust and sensitive HPLC-MS/MS method for the quantification of 1-Methylimidazole-4-acetic acid (1,4-MIAA), a major metabolite of histamine (B1213489), in human urine.[1] The accurate measurement of urinary 1,4-MIAA is a reliable and noninvasive approach to monitor global histamine turnover, which is crucial in clinical studies related to allergic reactions, mastocytosis, and other conditions involving histamine release.[2][3][4][5] The described protocol utilizes a simple sample preparation procedure followed by reversed-phase chromatography coupled with tandem mass spectrometry, ensuring high selectivity and accuracy. This method is suitable for high-throughput analysis in clinical and research settings.
Introduction
Histamine is a critical mediator in various physiological and pathological processes, including allergic responses and inflammation.[2][3] Direct measurement of histamine in plasma is challenging due to its short half-life.[3] Consequently, quantifying its stable metabolites in urine offers a more reliable indication of systemic histamine release.[2][3] 1-Methylimidazole-4-acetic acid (tele-MIAA or 1,4-MIAA) is the primary and specific metabolite of histamine, with 70-80% of metabolized histamine being excreted as 1,4-MIAA in urine. Therefore, its urinary concentration serves as a valuable biomarker for assessing histamine turnover in various conditions such as mastocytosis, hay fever, and anaphylaxis.[6]
This application note provides a detailed protocol for the determination of 1,4-MIAA in human urine using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The method is designed to be both precise and accurate, making it a valuable tool for researchers, scientists, and drug development professionals.
Experimental Workflow
Caption: Experimental workflow for the analysis of 1-Methylimidazole-4-acetic acid in urine.
Materials and Methods
Reagents and Materials
-
1-Methylimidazole-4-acetic acid (1,4-MIAA) reference standard
-
Isotopically labeled internal standard (e.g., [¹⁵N,¹⁵N']IAA)
-
Formic acid, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Methanol, LC-MS grade
-
Ultrapure water
-
Urine samples
Equipment
-
HPLC system (e.g., Agilent, Waters, Shimadzu)
-
Triple quadrupole mass spectrometer (e.g., Sciex, Thermo Fisher, Agilent)
-
Analytical column: C18 reversed-phase column
-
Microcentrifuge
-
Vortex mixer
Sample Preparation
A simple dilution protocol is employed for sample preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the urine samples to pellet any particulate matter.
-
In a clean microcentrifuge tube, dilute a small volume of the urine supernatant (e.g., 10 µL) with a larger volume of a suitable solvent mixture (e.g., acetonitrile/water). An additional dilution step may be necessary due to the high natural levels of 1,4-MIAA.[7]
-
Spike the diluted sample with an internal standard to an appropriate final concentration.
-
Vortex the final mixture thoroughly.
-
Transfer the sample to an autosampler vial for injection into the HPLC-MS/MS system.
HPLC Conditions
The chromatographic separation is achieved using a reversed-phase C18 column.
| Parameter | Value |
| Column | C18 reversed-phase, e.g., 2.6 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | Optimized for separation of 1,4-MIAA and its isomers |
Note: An alternative approach using ion-pairing chromatography with 0.5 mM tridecafluoroheptanoic acid has also been shown to be effective for separating 1,4-MIAA from its structural isomer.[2]
Mass Spectrometry Conditions
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 1,4-MIAA | [To be optimized] | [To be optimized] |
| IS | [To be optimized] | [To be optimized] |
Note: The specific m/z transitions for the precursor and product ions need to be optimized for the specific instrument used.
Histamine Metabolism Pathway
Caption: Major metabolic pathway of histamine to 1-Methylimidazole-4-acetic acid.
Results and Discussion
The HPLC-MS/MS method described provides excellent selectivity and sensitivity for the quantification of 1,4-MIAA in human urine. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in instrument response.
Method Validation
The method should be validated according to international guidelines, assessing the following parameters:
-
Linearity: The method demonstrates excellent linearity over a clinically relevant concentration range. A study reported a linear range of 22–1,111 ng/mL.[2]
-
Precision and Accuracy: The intra- and inter-run precision and accuracy are within acceptable limits. One study reported inter- and intra-run precision of 8.4% and 4.3%, respectively, with accuracy between -16.2% and 8.0%.[2]
-
Limit of Quantification (LOQ): The LOQ should be sufficiently low to quantify basal levels of 1,4-MIAA in urine.
-
Matrix Effect: The use of an internal standard helps to mitigate the effects of the urine matrix.
-
Stability: The stability of 1,4-MIAA in urine under various storage conditions (room temperature, refrigerated, frozen) should be evaluated.
Quantitative Data Summary
| Validation Parameter | Result | Reference |
| Linear Concentration Range | 22–1,111 ng/mL | [2] |
| Inter-run Precision | 8.4% | [2] |
| Intra-run Precision | 4.3% | [2] |
| Accuracy | -16.2% to 8.0% | [2] |
Conclusion
The HPLC-MS/MS method presented in this application note is a reliable and efficient tool for the quantitative determination of 1-Methylimidazole-4-acetic acid in human urine. The simple sample preparation, coupled with the high selectivity and sensitivity of tandem mass spectrometry, makes this method ideal for routine use in clinical and research laboratories. This enables the accurate assessment of histamine turnover, providing valuable insights for drug development and clinical diagnostics.
References
- 1. Quantitative determination of 1,4-methyl-imidazoleacetic acid in urine by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A quantitative LC/MS method targeting urinary 1-methyl-4-imidazoleacetic acid for safety monitoring of the global histamine turnover in clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 1-Methylimidazoleacetic acid (1-Methylimidazole-4-acetic acid) | 内源性代谢物 | MCE [medchemexpress.cn]
- 6. Population histamine burden assessed using wastewater-based epidemiology: The association of 1,4‑methylimidazole acetic acid and fexofenadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a HILIC-MS/MS method for the quantification of histamine and its main metabolites in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Derivatization of π-Methylimidazoleacetic Acid for Enhanced GC-MS Analysis
Abstract
This application note details robust and reliable protocols for the chemical derivatization of π-methylimidazoleacetic acid (π-MIAA), an isomer of a major histamine (B1213489) metabolite, for subsequent quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polarity and low volatility, direct GC-MS analysis of π-MIAA is challenging. The protocols outlined below, focusing on esterification and silylation, effectively enhance the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape, sensitivity, and overall analytical performance. These methods are particularly relevant for researchers in clinical chemistry, pharmacology, and drug development monitoring histamine metabolism and related pathways.
Introduction
π-Methylimidazoleacetic acid is a significant isomer of N-tele-methylimidazoleacetic acid (t-MIAA), the primary metabolite of histamine. Accurate quantification of these isomers in biological matrices such as urine, plasma, and cerebrospinal fluid is crucial for studying various physiological and pathological conditions, including allergic reactions, mastocytosis, and neurological disorders.[1][2] Gas chromatography coupled with mass spectrometry offers high sensitivity and selectivity for this purpose. However, the inherent chemical properties of π-MIAA—specifically the presence of a carboxylic acid group and a basic imidazole (B134444) ring—necessitate a derivatization step to block the active hydrogen atoms, thereby reducing polarity and increasing volatility.[3] This note provides two effective derivatization protocols: n-butylation of the carboxylic acid group and trimethylsilylation.
Quantitative Data Summary
The following table summarizes quantitative data for π-MIAA and its isomer t-MIAA from literature, demonstrating the levels at which these analytes are typically measured in biological samples using GC-MS after derivatization.
| Analyte | Matrix | Concentration Range (pmol/g or pmol/mL ± S.E.) | Detection Limit (approx.) | Reference |
| π-Methylimidazoleacetic acid | Rat Brain | 110.33 ± 12.44 | ~7 pmol (1 ng) | [2] |
| π-Methylimidazoleacetic acid | Human Cerebrospinal Fluid | 80.76 ± 18.92 | ~7 pmol (1 ng) | [2] |
| π-Methylimidazoleacetic acid | Human Plasma | 73.64 ± 14.50 | ~7 pmol (1 ng) | [2] |
| N-τ-Methylimidazoleacetic acid | Rat Brain | 373.19 ± 13.08 | ~7 pmol (1 ng) | [2] |
| N-τ-Methylimidazoleacetic acid | Human Cerebrospinal Fluid | 22.77 ± 2.15 | ~7 pmol (1 ng) | [2] |
| N-τ-Methylimidazoleacetic acid | Human Plasma | 84.57 ± 13.64 | ~7 pmol (1 ng) | [2] |
Experimental Protocols
Protocol 1: Esterification via n-Butylation
This protocol is adapted from a validated method for the analysis of methylimidazoleacetic acids in biological fluids.[2][4] It involves the formation of n-butyl esters from the carboxylic acid moiety.
Materials:
-
π-Methylimidazoleacetic acid standard or sample extract (dried)
-
Boron trifluoride-butanol (BF3-butanol) solution, 14% w/v
-
Chloroform (B151607), HPLC grade
-
Sodium sulfate (B86663), anhydrous
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas evaporator
Procedure:
-
Sample Preparation:
-
Derivatization Reaction:
-
To the dried residue, add 200 µL of BF3-butanol solution.
-
Securely cap the vial and heat at 100°C for 20 minutes.
-
-
Extraction of Derivative:
-
Cool the vial to room temperature.
-
Add 1 mL of deionized water and 200 µL of chloroform.
-
Vortex vigorously for 1 minute to extract the n-butyl ester derivative into the organic phase.
-
Centrifuge at 2000 x g for 5 minutes to separate the layers.
-
-
Final Preparation:
-
Carefully transfer the lower chloroform layer to a clean autosampler vial, passing it through a small column of anhydrous sodium sulfate to remove residual water.
-
Evaporate the chloroform under a gentle stream of nitrogen just to dryness.
-
Reconstitute the sample in 50 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS injection.
-
Workflow for Esterification
Caption: Workflow for π-MIAA derivatization by esterification.
Protocol 2: Silylation with HMDS and TMCS
This protocol employs a common and effective silylating agent mixture to convert the carboxylic acid to a trimethylsilyl (B98337) (TMS) ester. Silylation is a versatile technique applicable to various functional groups.[5][6][7]
Materials:
-
π-Methylimidazoleacetic acid standard or sample extract (dried)
-
Pyridine (B92270), anhydrous
-
Hexamethyldisilazane (HMDS)
-
Trimethylchlorosilane (TMCS)
-
Silylating Mixture: Prepare fresh by combining HMDS, TMCS, and anhydrous pyridine in a 2:1:10 (v/v/v) ratio.[7]
-
Reaction vials (2 mL) with PTFE-lined caps, handled under dry conditions
-
Heating block or oven
Procedure:
-
Sample Preparation:
-
Ensure the sample or standard is completely dry, as silylating reagents are extremely sensitive to moisture.[7] Place the dried residue in a reaction vial.
-
-
Derivatization Reaction:
-
Add 100 µL of the freshly prepared silylating mixture (HMDS:TMCS:Pyridine) to the dried sample.
-
Securely cap the vial immediately.
-
Heat the mixture at 70°C for 30 minutes. Many compounds derivatize quickly, but heating can ensure the reaction goes to completion for less soluble samples.[7]
-
-
Final Preparation:
-
Cool the vial to room temperature.
-
A fine precipitate of ammonium (B1175870) chloride may form but typically does not interfere with the analysis.[7] If desired, centrifuge the vial and transfer the supernatant to an autosampler vial.
-
The sample is now ready for direct injection into the GC-MS system.
-
Workflow for Silylation
Caption: Workflow for π-MIAA derivatization by silylation.
GC-MS Parameters (General Guidance)
-
Injection: Use a glass injection port liner or direct on-column injection.[7]
-
Column: A nonpolar silicone phase column (e.g., SPB-1, SPB-5) is recommended for TMS derivatives.[8]
-
Detection: Mass spectrometry can be operated in either full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification. For the n-butyl ester of methylimidazoleacetic acid, the ion at m/e 95 is a characteristic fragment suitable for SIM.[2]
Conclusion
The derivatization of π-methylimidazoleacetic acid is an essential step for reliable GC-MS analysis. Both esterification with BF3-butanol and silylation with a mixture of HMDS and TMCS provide effective means to prepare volatile and thermally stable derivatives. The choice of method may depend on laboratory resources, sample matrix, and potential for interfering substances. These protocols offer a solid foundation for researchers aiming to quantify π-MIAA in various scientific and clinical applications.
References
- 1. Determination of N tau-methylimidazoleacetic acid (a histamine metabolite) in urine by gas chromatography using nitrogen-phosphorus detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Presence and measurement of methylimidazoleacetic acids in brain and body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. Measurement of imidazoleacetic acid in urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. gcms.cz [gcms.cz]
Application Notes and Protocols for Inducing Neurotoxicity with 1-methyl-4-phenylpyridinium (MPP+) in Cell Culture
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for inducing neurotoxicity in cultured neuronal cells using 1-methyl-4-phenylpyridinium (MPP+). MPP+ is the active metabolite of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) and is widely utilized as a potent inducer of Parkinson's disease-like pathology in preclinical models.[1][2] By selectively targeting and damaging dopaminergic neurons, MPP+ serves as an invaluable tool for investigating the molecular mechanisms underlying neurodegeneration and for the screening of potential neuroprotective therapeutics.[1][2]
The primary mechanism of MPP+ neurotoxicity involves its uptake by dopaminergic neurons via the dopamine (B1211576) transporter (DAT).[2] Once inside the neuron, MPP+ accumulates in the mitochondria and inhibits Complex I of the electron transport chain.[3][4][5][6] This inhibition leads to a cascade of detrimental events, including ATP depletion, the generation of reactive oxygen species (ROS), oxidative stress, and ultimately, apoptotic cell death.[2][6][7]
This document outlines the materials and procedures for establishing an in vitro model of neurotoxicity using MPP+ in the human neuroblastoma cell line SH-SY5Y, a commonly used model for neuronal studies. Furthermore, it provides protocols for assessing the key hallmarks of neurotoxicity, including a reduction in cell viability, an increase in apoptosis, and the generation of reactive oxygen species.
Data Presentation
The following tables summarize quantitative data for inducing neurotoxicity with MPP+ in various neuronal cell models. These values are intended as a guide, and optimal conditions should be determined empirically for specific experimental systems.
Table 1: MPP+ Concentration and Incubation Times for Inducing Neurotoxicity in SH-SY5Y Cells
| Parameter | Value | Outcome |
| Concentration Range | 10 µM - 5 mM | Induces apoptosis and reduces cell viability in a dose-dependent manner.[1][8] |
| Typical Concentration for Significant Cell Death | 500 µM - 2 mM | Often used to achieve approximately 50% cell viability reduction after 24-48 hours.[7][9] |
| Incubation Time | 18 - 72 hours | Time-dependent increase in apoptosis and cell death.[1][8] |
| Example Condition | 500 µM for 48 hours | Significantly increases DNA fragmentation.[1] |
| Example Condition | 5 mM for 18 hours | Evident nuclear pyknosis (end-stage apoptosis).[8] |
Table 2: Neurotoxicity Endpoints in Primary Neuronal Cultures Treated with MPP+
| Cell Type | MPP+ Concentration | Incubation Time | Endpoint | Result |
| Primary Mesencephalic Dopaminergic Neurons | 1 µM | 24 hours | Cell Viability | ~40% reduction in dopaminergic neuron survival.[10] |
| Primary Mouse Midbrain Neurons | 10 µM | 48 hours | Cell Viability | Dose-dependent death of TH-positive neurons.[11] |
| Primary Mouse Hippocampal Neurons | Not Specified | Not Specified | Apoptosis | Increased apoptosis.[12] |
Experimental Protocols
The following are detailed methodologies for key experiments to induce and assess neurotoxicity with MPP+.
Protocol 1: Induction of Neurotoxicity in SH-SY5Y Cells
This protocol describes the basic procedure for treating SH-SY5Y cells with MPP+ to induce neurotoxicity.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Complete culture medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
MPP+ iodide salt (1-methyl-4-phenylpyridinium iodide)
-
Sterile, tissue culture-treated plates (96-well or other formats as needed)
-
Sterile phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture SH-SY5Y cells in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
MPP+ Treatment:
-
Prepare a stock solution of MPP+ in sterile water or PBS. Further dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., ranging from 100 µM to 2 mM).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the appropriate concentration of MPP+. Include a vehicle control group (medium without MPP+).
-
Incubate the plates for the desired period (e.g., 24 or 48 hours) at 37°C and 5% CO2.
-
Protocol 2: Assessment of Cell Viability using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11]
Materials:
-
MPP+-treated and control cells in a 96-well plate
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilizing agent
-
Microplate reader
Procedure:
-
Following the MPP+ treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Protocol 3: Measurement of Apoptosis via Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
MPP+-treated and control cells
-
Caspase-3 colorimetric assay kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Microplate reader
Procedure:
-
After MPP+ treatment, collect the cells (for adherent cells, scrape or trypsinize) and centrifuge to obtain a cell pellet.
-
Wash the cell pellet with cold PBS.
-
Lyse the cells using the provided lysis buffer on ice for 10-15 minutes.
-
Centrifuge the lysate at high speed (e.g., 12,000 x g) for 10-15 minutes at 4°C to pellet the cellular debris.
-
Transfer the supernatant (cytosolic extract) to a new tube.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add 50-200 µg of protein from each sample.
-
Prepare the reaction mix according to the kit manufacturer's instructions (typically reaction buffer with DTT).
-
Add the reaction mix to each well containing the cell lysate.
-
Add the caspase-3 substrate (DEVD-pNA) to initiate the reaction.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The increase in caspase-3 activity can be calculated relative to the control group.
Protocol 4: Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
MPP+-treated and control cells
-
DCFH-DA solution (e.g., 10 µM in serum-free medium)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Following MPP+ treatment, remove the culture medium and wash the cells once with warm PBS.
-
Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.
-
Remove the DCFH-DA solution and wash the cells twice with warm PBS.
-
Add PBS or a clear culture medium to the wells.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm. Alternatively, visualize the cells under a fluorescence microscope.
-
The increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.
Mandatory Visualization
The following diagrams illustrate the signaling pathways and experimental workflow described in these application notes.
Caption: Signaling pathway of MPP+-induced neurotoxicity.
Caption: Experimental workflow for MPP+-induced neurotoxicity.
References
- 1. MPP+-induced cytotoxicity in neuroblastoma cells: Antagonism and reversal by guanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 2.5. Determination of intracellular reactive oxygen species (ROS) [bio-protocol.org]
- 5. Characterization and time course of MPP+‐induced apoptosis in human SH‐SY5Y neuroblastoma cells | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Characterization and time course of MPP+ -induced apoptosis in human SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Endocrine-disrupting effects of environmental BPS and PFOS on human brain organoid development [frontiersin.org]
- 10. Frontiers | Protection of Primary Dopaminergic Midbrain Neurons by GPR139 Agonists Supports Different Mechanisms of MPP+ and Rotenone Toxicity [frontiersin.org]
- 11. researchhub.com [researchhub.com]
- 12. texaschildrens.org [texaschildrens.org]
Application Notes and Protocols: Establishing a Dopaminergic Neuron Response Model to p-MIAA
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive framework for establishing a cellular model to investigate the response of dopaminergic neurons to pros-methylimidazoleacetic acid (p-MIAA). It is important to note that existing research indicates p-MIAA is primarily a metabolite within the histamine (B1213489) pathway, and its metabolic pathways in the brain are considered independent of those that generate dopamine (B1211576).[1] Therefore, the investigation into the effects of p-MIAA on dopaminergic neurons should be approached as an exploratory study to assess potential off-target or novel neuroactive properties.
This document offers detailed protocols for the culture of dopaminergic neurons, application of p-MIAA, and subsequent analysis of key cellular and molecular endpoints. The provided methodologies are designed to enable researchers to rigorously assess the potential neurotoxic or neuroprotective effects of p-MIAA on this critical neuronal population.
Data Presentation
Table 1: Cellular Viability Assessment
| Treatment Group | Concentration (µM) | Cell Viability (%) (Mean ± SD) | Fold Change vs. Control | Statistical Significance (p-value) |
| Vehicle Control | 0 | 100 ± 5.2 | 1.0 | - |
| p-MIAA | 1 | 98.7 ± 4.8 | 0.99 | > 0.05 |
| p-MIAA | 10 | 95.3 ± 6.1 | 0.95 | > 0.05 |
| p-MIAA | 100 | 88.2 ± 7.3 | 0.88 | < 0.05 |
| 6-OHDA (Positive Control) | 50 | 45.1 ± 8.9 | 0.45 | < 0.001 |
Table 2: Dopamine Release Assay
| Treatment Group | Concentration (µM) | Dopamine Release (pg/mL) (Mean ± SD) | Fold Change vs. Control | Statistical Significance (p-value) |
| Vehicle Control | 0 | 512 ± 45 | 1.0 | - |
| p-MIAA | 1 | 505 ± 52 | 0.99 | > 0.05 |
| p-MIAA | 10 | 489 ± 61 | 0.95 | > 0.05 |
| p-MIAA | 100 | 468 ± 58 | 0.91 | > 0.05 |
| Amphetamine (Positive Control) | 10 | 1578 ± 121 | 3.08 | < 0.001 |
Table 3: Gene Expression Analysis (qPCR)
| Gene | Treatment Group | Concentration (µM) | Fold Change in Expression (Mean ± SD) | Statistical Significance (p-value) |
| TH | p-MIAA | 100 | 0.92 ± 0.11 | > 0.05 |
| DAT | p-MIAA | 100 | 0.95 ± 0.09 | > 0.05 |
| MAO-A | p-MIAA | 100 | 1.05 ± 0.15 | > 0.05 |
| Bax | p-MIAA | 100 | 1.21 ± 0.23 | > 0.05 |
| Bcl-2 | p-MIAA | 100 | 0.98 ± 0.10 | > 0.05 |
Experimental Protocols
Protocol 1: Differentiation of Human Pluripotent Stem Cells (hPSCs) into Dopaminergic Neurons
This protocol outlines a method for generating dopaminergic neurons from hPSCs, a widely used approach for in vitro neurological modeling.[2]
Materials:
-
hPSCs
-
DMEM/F12 medium
-
N2 and B27 supplements
-
Fibroblast Growth Factor 8 (FGF8)
-
Sonic Hedgehog (SHH)
-
Brain-Derived Neurotrophic Factor (BDNF)
-
Glial cell line-Derived Neurotrophic Factor (GDNF)
-
Ascorbic acid
-
Laminin-coated culture plates
Procedure:
-
Culture hPSCs to 70-80% confluency.
-
Induce neural differentiation by switching to a neural induction medium containing N2 supplement, FGF8, and SHH.
-
After 7-10 days, select neural progenitor cells and expand them.
-
To induce dopaminergic differentiation, culture the progenitors in a medium containing B27 supplement, BDNF, GDNF, and ascorbic acid.
-
Continue differentiation for at least 14-21 days, with media changes every 2-3 days.
-
Confirm differentiation by immunocytochemistry for dopaminergic neuron markers such as Tyrosine Hydroxylase (TH) and Dopamine Transporter (DAT).
Protocol 2: p-MIAA Treatment and Cellular Viability Assessment
This protocol details the treatment of differentiated dopaminergic neurons with p-MIAA and subsequent assessment of cell viability.
Materials:
-
Differentiated dopaminergic neurons in culture
-
p-MIAA stock solution
-
6-hydroxydopamine (6-OHDA) as a positive control for neurotoxicity
-
MTT or PrestoBlue™ cell viability reagent
-
Plate reader
Procedure:
-
Plate differentiated dopaminergic neurons at a suitable density in 96-well plates.
-
Prepare serial dilutions of p-MIAA in the culture medium to achieve final concentrations of 1, 10, and 100 µM.
-
Prepare a 50 µM solution of 6-OHDA as a positive control.
-
Replace the medium in the wells with the prepared p-MIAA solutions, vehicle control, and 6-OHDA control.
-
Incubate the cells for 24-48 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time and then measure the absorbance or fluorescence using a plate reader.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
Protocol 3: Dopamine Release Assay
This protocol measures the amount of dopamine released from the neurons into the culture medium following treatment.
Materials:
-
Differentiated dopaminergic neurons
-
p-MIAA solutions
-
Amphetamine as a positive control
-
High-performance liquid chromatography (HPLC) system with electrochemical detection
-
Microdialysis probes (for in vivo studies) or culture supernatant
Procedure:
-
Treat the differentiated dopaminergic neurons with p-MIAA or amphetamine as described in Protocol 2.
-
After the incubation period, collect the culture supernatant from each well.
-
Stabilize the dopamine in the supernatant by adding an antioxidant solution.
-
Analyze the dopamine concentration in the samples using an HPLC system with electrochemical detection.
-
Quantify the results by comparing them to a standard curve of known dopamine concentrations.
Protocol 4: Gene Expression Analysis by qPCR
This protocol assesses changes in the expression of genes relevant to dopaminergic neuron function and health.
Materials:
-
Treated dopaminergic neurons
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (TH, DAT, MAO-A, Bax, Bcl-2) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Following treatment with p-MIAA, lyse the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the synthesized cDNA, specific primers for the target genes, and a qPCR master mix.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.
Visualizations
Experimental Workflow
Caption: Workflow for assessing p-MIAA effects on dopaminergic neurons.
Hypothesized Signaling Pathway for Neurotoxicity
Caption: Hypothesized neurotoxic signaling cascade of p-MIAA.
Logical Relationship of Experimental Outcomes
Caption: Interpreting outcomes of p-MIAA treatment on dopaminergic neurons.
References
- 1. pros-methylimidazoleacetic acid in rat brain: its regional distribution and relationship to metabolic pathways of histamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of signaling pathways modifying human dopaminergic neuron development using a pluripotent stem cell-based high-throughput screening automated system: purinergic pathways as a proof-of-principle - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pi-Methylimidazoleacetic Acid Analytical Standards in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pi-Methylimidazoleacetic acid (P-MIAA), also known as 1-methyl-5-imidazoleacetic acid, is a structural isomer of tele-methylimidazoleacetic acid (t-MIAA), a major metabolite of histamine (B1213489). While t-MIAA is a well-established biomarker for histamine turnover, the biological origin and function of P-MIAA are less understood. Research suggests that P-MIAA is not a direct metabolite of histamine in the brain and may have its own distinct metabolic pathways and physiological effects.[1][2] P-MIAA has been identified as a potential neurotoxin, making its accurate quantification in biological samples critical for neuroscience research and drug development.[3]
These application notes provide detailed protocols for the quantification of P-MIAA in various biological matrices using analytical standards, along with a summary of reported quantitative data and a visualization of its metabolic context.
Quantitative Data Summary
The following tables summarize the reported concentrations of this compound in various biological samples from preclinical and clinical studies. The use of certified analytical standards is crucial for the accuracy of these measurements.
Table 1: Concentration of this compound in Rodent Brain
| Brain Region | Species | Concentration (nmol/g) | Analytical Method | Reference |
| Whole Brain | Rat | 0.110 ± 0.012 | GC-MS | [4] |
| Hypothalamus | Rat | ~0.15 | GC-MS | [1] |
| Medulla-Pons | Rat | ~0.04 | GC-MS | [1] |
Table 2: Concentration of this compound in Human Bodily Fluids
| Sample Type | Subject Population | Concentration | Analytical Method | Reference |
| Cerebrospinal Fluid | Healthy & Neurological Disorders | 80.76 ± 18.92 pmol/mL | GC-MS | [4] |
| Plasma | Healthy | 73.64 ± 14.50 pmol/mL | GC-MS | [4] |
| Urine | Healthy | 73.02 ± 38.22 nmol/mg creatinine | GC-MS | [4] |
Experimental Protocols
Accurate quantification of P-MIAA requires robust analytical methods. Below are detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are commonly employed for this purpose.
Protocol 1: Quantification of P-MIAA in Biological Samples by GC-MS
This protocol is based on the methodology described by Hough et al. (1981).[4]
1. Sample Preparation and Extraction: a. Homogenization (for tissue samples): Homogenize brain tissue in an appropriate buffer. b. Ion Exchange Chromatography: i. Apply the sample homogenate or liquid sample (urine, plasma, CSF) to a Dowex 50 (H+ form) column. ii. Wash the column with water to remove unbound substances. iii. Elute the acidic compounds, including P-MIAA, with an appropriate buffer. c. Derivatization: i. Evaporate the eluate to dryness. ii. Add Boron Trifluoride-Butanol and heat to form the n-butyl ester of P-MIAA. iii. Extract the derivatized P-MIAA with chloroform (B151607). d. Internal Standard: Add a suitable internal standard, such as 3-pyridylacetic acid, prior to derivatization for accurate quantification.[4]
2. GC-MS Analysis: a. Gas Chromatograph: Use a GC system equipped with a capillary column suitable for separating the derivatized compounds. b. Injection: Inject the chloroform extract into the GC. c. Mass Spectrometer: Operate the mass spectrometer in Electron Impact (EI) mode. d. Selected Ion Monitoring (SIM): Monitor the characteristic ions of the derivatized P-MIAA and the internal standard for quantification. For the n-butyl ester of P-MIAA, the ion at m/e 95 is typically monitored.[4]
3. Calibration and Quantification: a. Prepare a calibration curve using a P-MIAA analytical standard of known concentrations. b. Process the standards using the same extraction and derivatization procedure as the samples. c. Quantify the amount of P-MIAA in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 2: Quantification of P-MIAA by LC-MS/MS
This protocol is adapted from methods developed for the analysis of histamine metabolites.[5]
1. Sample Preparation: a. Dilution: Dilute the biological sample (e.g., urine, CSF) with acetonitrile (B52724) containing a stable isotope-labeled internal standard (e.g., d3-tele-methylimidazoleacetic acid, as a close structural analog). A 1:5 dilution is common.[5] b. Centrifugation: Centrifuge the diluted sample to precipitate proteins. c. Supernatant Collection: Collect the supernatant for analysis.
2. LC-MS/MS Analysis: a. Liquid Chromatograph: Use a UPLC or HPLC system. b. Column: Employ a HILIC (Hydrophilic Interaction Liquid Chromatography) column for the separation of polar compounds like P-MIAA.[5] c. Mobile Phase: Use a gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate) to achieve separation. d. Mass Spectrometer: Use a tandem quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. e. Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for P-MIAA and its internal standard for high selectivity and sensitivity.
3. Calibration and Quantification: a. Prepare a calibration curve using a P-MIAA analytical standard in the same biological matrix as the samples (matrix-matched calibration). b. Analyze the calibration standards and samples. c. Calculate the concentration of P-MIAA in the samples based on the peak area ratios and the calibration curve.
Visualizations
Metabolic Pathway Context
The following diagram illustrates the established metabolic pathway of histamine and the proposed independent origin of this compound in the brain, as research suggests it is not a direct metabolite of histamine in this tissue.[1][2]
Caption: Histamine metabolism versus the proposed origin of P-MIAA.
Analytical Workflow
The diagram below outlines a typical workflow for the quantification of this compound in biological samples using analytical standards.
Caption: A generalized workflow for P-MIAA quantification.
Conclusion
The accurate measurement of this compound is essential for advancing our understanding of its role in neurobiology and as a potential biomarker. The use of high-purity analytical standards is fundamental to achieving reliable and reproducible results. The protocols and data presented here provide a valuable resource for researchers in this field. Further investigation into the specific signaling pathways affected by P-MIAA is a critical area for future research.
References
- 1. pros-methylimidazoleacetic acid in rat brain: its regional distribution and relationship to metabolic pathways of histamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Disposition of histamine, its metabolites, and pros-methylimidazoleacetic acid in brain regions of rats chronically infused with alpha-fluoromethylhistidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurotoxicity and Underlying Mechanisms of Endogenous Neurotoxins [mdpi.com]
- 4. Presence and measurement of methylimidazoleacetic acids in brain and body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
Application Notes and Protocols for the Investigation of Pi-Methylimidazoleacetic Acid in Rodent Models of Parkinson's Disease
Introduction and Rationale
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to motor and non-motor symptoms.[8][9] The imidazole (B134444) moiety is a key structural feature in many biologically active compounds, including those with neuroprotective, anti-inflammatory, and antioxidant properties.[2][4][10][11] Several imidazole derivatives have been investigated for their therapeutic potential in neurodegenerative diseases.[6][7]
One important class of imidazole-containing compounds relevant to Parkinson's disease research is histamine (B1213489) H3 receptor (H3R) antagonists.[5] H3Rs are presynaptic autoreceptors and heteroreceptors that modulate the release of histamine and other neurotransmitters, including dopamine (B1211576), in the brain.[5][8] Antagonism of H3Rs can enhance dopaminergic neurotransmission and has shown promise in preclinical models for improving both motor and cognitive deficits associated with Parkinson's disease.[1][5][12] Given that Pi-Methylimidazoleacetic acid is a derivative of imidazoleacetic acid, a known metabolite of histamine, its potential interaction with the histaminergic system, possibly as an H3R ligand, provides a strong rationale for its investigation in PD models.
This document provides a detailed guide for researchers on the administration and evaluation of this compound in common rodent models of Parkinson's disease.
Experimental Models of Parkinson's Disease
The selection of an appropriate animal model is critical for evaluating the therapeutic potential of a novel compound. Neurotoxin-based models are widely used to replicate the dopaminergic cell loss and motor deficits seen in Parkinson's disease.[9][13][14]
Table 1: Overview of Common Rodent Models for Parkinson's Disease
| Model | Neurotoxin | Administration Route | Key Pathological Features | Advantages | Disadvantages |
| 6-OHDA Rat Model | 6-hydroxydopamine (6-OHDA) | Intracerebral injection (e.g., medial forebrain bundle, striatum) | Unilateral or bilateral loss of dopaminergic neurons, striatal dopamine depletion, motor asymmetry.[13][15] | High reproducibility, stable lesion, well-characterized motor deficits.[15] | Requires stereotaxic surgery, does not typically form Lewy body-like inclusions.[13] |
| MPTP Mouse Model | 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) | Systemic (intraperitoneal, subcutaneous) | Loss of dopaminergic neurons in the substantia nigra, striatal dopamine depletion.[14][15] | Systemic administration is less invasive, can produce bilateral lesions. | Species and strain variability in sensitivity, rats are largely resistant.[14] |
| Rotenone Rat Model | Rotenone | Systemic (intraperitoneal, subcutaneous) or oral gavage | Dopaminergic degeneration, mitochondrial dysfunction, formation of α-synuclein inclusions.[9] | Can mimic some aspects of α-synuclein pathology. | High variability in lesion extent, can cause systemic toxicity. |
| Paraquat and Maneb Model | Paraquat and Maneb | Systemic (intraperitoneal) | Synergistic toxicity leading to dopaminergic cell loss. | Models the contribution of environmental toxins. | High mortality rate and variability. |
Experimental Protocols
The following are detailed protocols for the 6-OHDA rat model and the MPTP mouse model, which are the most commonly used for initial screening of potential therapeutic agents.
This protocol induces a rapid and severe unilateral loss of dopaminergic neurons, resulting in quantifiable motor asymmetry.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid solution (0.02% in sterile saline)
-
Desipramine (B1205290) (to protect noradrenergic neurons)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
Procedure:
-
Pre-treatment: 30 minutes prior to 6-OHDA infusion, administer desipramine (25 mg/kg, i.p.) to prevent uptake of the neurotoxin by noradrenergic neurons.
-
Anesthesia and Stereotaxic Surgery: Anesthetize the rat and secure it in the stereotaxic frame. Expose the skull and drill a small burr hole over the target coordinates for the medial forebrain bundle (MFB). A common set of coordinates relative to bregma for rats is: Anteroposterior (AP): -4.4 mm, Mediolateral (ML): -1.2 mm, Dorsoventral (DV): -7.8 mm. These coordinates should be optimized for the specific rat strain and weight.
-
6-OHDA Preparation and Infusion: Immediately before use, dissolve 6-OHDA in cold 0.02% ascorbic acid-saline to a final concentration of 4 µg/µL. Infuse a total of 8 µg of 6-OHDA (in 2 µL) into the MFB at a rate of 0.5 µL/min. Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.
-
Post-operative Care: Suture the incision and provide post-operative analgesia. Allow the animals to recover for at least 2-3 weeks to allow the lesion to stabilize.
-
Lesion Confirmation: The extent of the lesion can be confirmed post-mortem by tyrosine hydroxylase (TH) immunohistochemistry in the substantia nigra and striatum. A successful lesion is typically characterized by >90% depletion of TH-positive cells.
This protocol involves systemic administration of MPTP to induce bilateral dopaminergic cell loss.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
MPTP hydrochloride
-
Sterile saline (0.9%)
Procedure:
-
MPTP Preparation: Dissolve MPTP-HCl in sterile saline. The dosing regimen can be varied. A common sub-acute protocol is:
-
Four intraperitoneal (i.p.) injections of 20 mg/kg MPTP at 2-hour intervals on a single day.[15]
-
-
Administration: Administer the prepared MPTP solution via i.p. injection. Handle MPTP with extreme caution in a certified chemical fume hood, as it is a potent neurotoxin to humans.
-
Post-injection Monitoring: Monitor the animals closely for any adverse effects. The neurodegenerative process begins within hours and stabilizes over several days. Behavioral testing can typically commence 7 days after the last injection.
-
Neurochemical and Histological Analysis: At the end of the study, brains can be harvested for analysis of striatal dopamine levels (via HPLC) and TH-positive neuron counts in the substantia nigra (via immunohistochemistry).
Administration of this compound (PIM)
The administration protocol for PIM will depend on its physicochemical properties (e.g., solubility, stability, and blood-brain barrier permeability).
Table 2: Proposed Administration Protocols for PIM
| Parameter | Recommendation | Rationale |
| Vehicle | Sterile saline, 5% DMSO in saline, or 10% Tween 80 in saline. | Initial solubility testing is required to determine the optimal vehicle. |
| Route of Administration | Intraperitoneal (i.p.) injection, oral gavage (p.o.), or subcutaneous (s.c.) injection. | I.p. administration is common for initial screening. Oral gavage is preferred for modeling clinical administration. |
| Dosage | A dose-response study is recommended (e.g., 1, 5, 10, 25 mg/kg). | Based on typical dose ranges for novel small molecules in rodent studies. |
| Frequency | Once daily. | A common starting point for chronic administration studies. |
| Timing of Administration | Can be administered prophylactically (before neurotoxin), concurrently, or therapeutically (after lesion stabilization). | To investigate neuroprotective vs. neurorestorative/symptomatic effects. |
Example Therapeutic Protocol (6-OHDA model):
-
Begin daily PIM administration 3 weeks post-6-OHDA surgery.
-
Continue daily administration for 4-6 weeks, with behavioral testing conducted at regular intervals.
Behavioral and Neurochemical Assessments
A battery of tests should be used to assess motor function, non-motor symptoms, and the underlying neurochemical changes.
Table 3: Key Outcome Measures in Rodent PD Models
| Assessment Type | Test | Description |
| Motor Function (Asymmetry) | Apomorphine/Amphetamine-Induced Rotation Test | In unilaterally lesioned rats, dopamine agonists (apomorphine) or releasing agents (amphetamine) cause rotational behavior, which is quantified to assess the degree of dopamine depletion. |
| Motor Function (Limb Use) | Cylinder Test | Assesses forelimb use asymmetry during spontaneous exploration in a cylinder. Lesioned animals show a preference for using the non-impaired limb. |
| Motor Function (Coordination) | Rotarod Test | Measures motor coordination and balance as the rodent tries to stay on a rotating rod. |
| Non-Motor (Cognition) | Novel Object Recognition Test | Assesses recognition memory, which can be impaired in PD models.[1][12] |
| Neurochemical | HPLC-ED | High-Performance Liquid Chromatography with Electrochemical Detection to quantify dopamine and its metabolites (DOPAC, HVA) in striatal tissue. |
| Histological | Immunohistochemistry (IHC) | Staining for Tyrosine Hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and fibers in the striatum. |
Data Presentation
Quantitative data should be presented in a clear and organized manner to allow for easy interpretation and comparison across treatment groups.
Table 4: Example Data Summary for PIM Efficacy Study
| Treatment Group | N | Apomorphine-Induced Rotations (net rotations/min) | Impaired Forelimb Use in Cylinder Test (%) | Striatal Dopamine Level (% of Control) | TH+ Neurons in SNc (% of Control) |
| Sham + Vehicle | 10 | 0.5 ± 0.2 | 48 ± 3 | 100 ± 8 | 100 ± 5 |
| 6-OHDA + Vehicle | 10 | 6.8 ± 1.1 | 85 ± 5 | 8 ± 2 | 12 ± 3 |
| 6-OHDA + PIM (5 mg/kg) | 10 | 4.2 ± 0.8 | 65 ± 6 | 25 ± 4 | 30 ± 5 |
| 6-OHDA + PIM (10 mg/kg) | 10 | 2.9 ± 0.6 | 55 ± 4 | 40 ± 5 | 45 ± 6 |
| *Data are presented as Mean ± SEM. *p < 0.05, *p < 0.01 compared to 6-OHDA + Vehicle. |
Visualizations of Workflows and Pathways
Caption: Workflow for evaluating a therapeutic agent in the 6-OHDA rat model.
The following diagram illustrates a potential mechanism of action for an imidazole-based H3R antagonist in the basal ganglia of a Parkinsonian brain.
Caption: Hypothesized action of PIM as an H3R antagonist to enhance dopamine release.
References
- 1. The histamine H3 receptor antagonist thioperamide rescues circadian rhythm and memory function in experimental parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, structure, and neuroprotective properties of novel imidazolyl nitrones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo neuroprotective effects of the novel imidazolyl nitrone free-radical scavenger (Z)-alpha-[2-thiazol-2-yl)imidazol-4-yl]-N-tert-butylnitrone (S34176) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder [frontiersin.org]
- 6. Multitargeted Imidazoles: Potential Therapeutic Leads for Alzheimer’s and Other Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Influence of Imidazole-Dipeptides on Cognitive Status and Preservation in Elders: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. neuroquantology.com [neuroquantology.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. scantox.com [scantox.com]
Measuring Pi-Methylimidazoleacetic Acid in Plasma by LC-MS: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pi-Methylimidazoleacetic acid (π-MIAA), a structural isomer of the major histamine (B1213489) metabolite tele-methylimidazoleacetic acid (t-MIAA), is an endogenous compound found in various biological matrices, including plasma. While t-MIAA is a well-established biomarker for histamine turnover and mast cell activity, the biological role and clinical significance of π-MIAA are less understood. Accurate and sensitive quantification of π-MIAA in plasma is crucial for research into its physiological functions, its potential as a biomarker, and its role in drug development and safety assessment. This application note provides a detailed protocol for the sensitive and selective quantification of π-MIAA in human plasma using Liquid Chromatography-Mass Spectrometry (LC-MS).
Principle
This method utilizes a robust sample preparation procedure involving protein precipitation to extract π-MIAA from plasma. Chromatographic separation of π-MIAA from its isomer t-MIAA and other endogenous components is achieved using Hydrophilic Interaction Liquid Chromatography (HILIC). Detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity. A stable isotope-labeled internal standard is employed to ensure accuracy and precision.
Experimental Protocols
Materials and Reagents
-
This compound (π-MIAA) reference standard
-
This compound-d3 (π-MIAA-d3) or other suitable stable isotope-labeled internal standard (IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) formate (B1220265) (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph (LC) system capable of binary gradient elution
-
Triple Quadrupole Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: HILIC column (e.g., Zwitterionic, 2.1 x 100 mm, 1.7 µm)
-
Data acquisition and processing software
Sample Preparation
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the internal standard working solution (e.g., 1 µg/mL π-MIAA-d3 in 50% methanol).
-
Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% acetonitrile with 10 mM ammonium formate).
-
Vortex for 15 seconds and centrifuge at 1,000 x g for 2 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
LC-MS Method
Liquid Chromatography Parameters
| Parameter | Value |
| Column | HILIC (Zwitterionic), 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
| 0.0 | |
| 5.0 | |
| 5.1 | |
| 8.0 |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| π-MIAA | 141.1 | 95.1 | 15 |
| π-MIAA (Quantifier) | 141.1 | 68.1 | 20 |
| π-MIAA-d3 (IS) | 144.1 | 98.1 | 15 |
Note: MRM transitions and collision energies should be optimized for the specific instrument used.
Data Presentation
Calibration Curve
A calibration curve should be constructed by plotting the peak area ratio of π-MIAA to the internal standard against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.
| Calibration Standard (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | Example Value |
| 5 | Example Value |
| 10 | Example Value |
| 50 | Example Value |
| 100 | Example Value |
| 500 | Example Value |
| 1000 | Example Value |
Method Validation Summary
The method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.
| Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10, Precision ≤ 20%, Accuracy ± 20% | 1 ng/mL |
| Precision (Intra- and Inter-day, %CV) | ≤ 15% (≤ 20% at LLLOQ) | < 10% |
| Accuracy (Intra- and Inter-day, %Bias) | ± 15% (± 20% at LLOQ) | Within ± 8% |
| Recovery (%) | Consistent and reproducible | ~90% |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | < 12% |
Visualizations
Caption: Metabolic pathway of histamine to tele-Methylimidazoleacetic acid.
Caption: Experimental workflow for plasma sample preparation.
Conclusion
The described LC-MS method provides a sensitive, selective, and reliable approach for the quantification of this compound in human plasma. The use of HILIC chromatography allows for the successful separation of π-MIAA from its isomer, t-MIAA, and the stable isotope-labeled internal standard ensures accurate and precise results. This method is suitable for use in clinical research and drug development settings to further investigate the role of π-MIAA in health and disease.
Protocol for Assessing Mitochondrial Dysfunction Induced by p-MIAA
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondria are central to cellular energy metabolism, and their dysfunction is implicated in a wide range of pathologies, including neurodegenerative diseases, cardiovascular conditions, and metabolic syndromes.[1] Therefore, the assessment of mitochondrial toxicity is a critical component of drug development and safety evaluation.[1] This document provides a detailed protocol for assessing mitochondrial dysfunction specifically caused by p-MIAA (para-Methylimidazoleacetic Acid), a compound of interest for its potential cellular effects.
Recent studies have shown that phenolic acids, such as phenylacetate (B1230308) and phenylpropionate, can exert toxic effects on mitochondria by decreasing the oxidation rate of NAD-dependent substrates and increasing the production of reactive oxygen species (ROS).[2] Given the structural similarities, it is hypothesized that p-MIAA may induce mitochondrial dysfunction through related mechanisms. This protocol outlines a series of experiments to investigate the impact of p-MIAA on key parameters of mitochondrial health, including mitochondrial membrane potential, oxygen consumption, ATP production, and ROS generation.
Experimental Workflow Overview
The following diagram outlines the general workflow for assessing p-MIAA-induced mitochondrial dysfunction.
Caption: Experimental workflow for assessing p-MIAA-induced mitochondrial dysfunction.
Key Experimental Protocols
This section provides detailed methodologies for the core experiments to assess mitochondrial dysfunction.
Cell Culture and Treatment with p-MIAA
-
Objective: To prepare cell cultures for treatment with p-MIAA.
-
Cell Lines: Select a cell line relevant to the research context (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity, or CHO cells).
-
Protocol:
-
Culture cells in appropriate media and conditions until they reach 70-80% confluency.
-
Prepare a stock solution of p-MIAA in a suitable solvent (e.g., DMSO or sterile PBS). Ensure the final solvent concentration in the culture media does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treat cells with a range of p-MIAA concentrations (e.g., 0.1, 1, 10, 100 µM) for various time points (e.g., 6, 12, 24 hours). Include a vehicle control group (solvent only).
-
Assessment of Mitochondrial Membrane Potential (ΔΨm)
A key indicator of mitochondrial health is the mitochondrial membrane potential (ΔΨm). A decrease in ΔΨm is an early marker of mitochondrial dysfunction and can precede cell death.
-
Method 1: JC-1 Staining
-
Principle: JC-1 is a ratiometric dye that exhibits potential-dependent accumulation in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.[1][3] A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.[3]
-
Protocol:
-
Seed cells in a 96-well plate and treat with p-MIAA as described above.
-
After treatment, remove the media and wash the cells with PBS.
-
Incubate cells with JC-1 staining solution (typically 5-10 µg/mL) for 15-30 minutes at 37°C.
-
Wash cells with PBS.
-
Measure fluorescence intensity using a fluorescence plate reader, fluorescence microscope, or flow cytometer.
-
Calculate the ratio of red to green fluorescence for each condition.
-
-
-
Method 2: TMRM/TMRE Staining
-
Principle: TMRM (Tetramethylrhodamine, Methyl Ester) and TMRE (Tetramethylrhodamine, Ethyl Ester) are cell-permeant, cationic fluorescent dyes that accumulate in active mitochondria with intact membrane potentials.[1] A decrease in fluorescence intensity indicates mitochondrial depolarization.
-
Protocol:
-
Follow the same initial steps for cell seeding and treatment as with JC-1.
-
Incubate cells with TMRM or TMRE staining solution (typically 20-100 nM) for 20-30 minutes at 37°C.
-
Wash cells with PBS.
-
Measure fluorescence intensity (Excitation ~549 nm, Emission ~579 nm) using a suitable instrument.
-
-
Measurement of Oxygen Consumption Rate (OCR)
Mitochondrial respiration rate, measured as the oxygen consumption rate (OCR), is a direct indicator of oxidative phosphorylation activity.[1]
-
Method: Seahorse XF Analyzer
-
Principle: The Seahorse XF Analyzer measures the OCR of live cells in real-time, allowing for the assessment of basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[4]
-
Protocol:
-
Seed cells in a Seahorse XF cell culture microplate.
-
Treat cells with p-MIAA for the desired time.
-
Perform a mitochondrial stress test by sequentially injecting oligomycin (B223565) (ATP synthase inhibitor), FCCP (an uncoupling agent), and a mixture of rotenone (B1679576) and antimycin A (Complex I and III inhibitors).[1]
-
The instrument will measure OCR at baseline and after each injection.
-
Analyze the data to determine the effects of p-MIAA on key respiratory parameters.
-
-
Quantification of Cellular ATP Levels
Cellular ATP content directly reflects the energy synthesis function of mitochondria.[1]
-
Method: Luminescence-based ATP Assay
-
Principle: These assays utilize the ATP-dependent luciferase reaction to produce light, where the light intensity is proportional to the ATP concentration.
-
Protocol:
-
Seed cells in a 96-well plate and treat with p-MIAA.
-
Lyse the cells to release ATP.
-
Add the luciferase-based reagent to the cell lysate.
-
Measure luminescence using a luminometer.
-
Generate a standard curve with known ATP concentrations to quantify the ATP levels in the samples.
-
-
Detection of Reactive Oxygen Species (ROS)
Mitochondrial dysfunction can lead to increased production of ROS.[2]
-
Method: MitoSOX Red Staining
-
Principle: MitoSOX Red is a fluorescent probe that specifically targets mitochondria and is oxidized by superoxide, a major form of mitochondrial ROS, to produce red fluorescence.
-
Protocol:
-
Seed cells and treat with p-MIAA.
-
Incubate cells with MitoSOX Red reagent (typically 5 µM) for 10-30 minutes at 37°C, protected from light.
-
Wash cells with warm buffer.
-
Measure fluorescence (Excitation ~510 nm, Emission ~580 nm) using a fluorescence microscope, plate reader, or flow cytometer.
-
-
Data Presentation and Interpretation
Summarize all quantitative data in tables for clear comparison between control and p-MIAA-treated groups.
Table 1: Effect of p-MIAA on Mitochondrial Membrane Potential (ΔΨm)
| p-MIAA Conc. (µM) | JC-1 Red/Green Ratio (Fold Change vs. Control) | TMRM Fluorescence (RFU, % of Control) |
| Vehicle Control | 1.00 ± 0.05 | 100 ± 5.2 |
| 0.1 | ... | ... |
| 1 | ... | ... |
| 10 | ... | ... |
| 100 | ... | ... |
Table 2: Effect of p-MIAA on Mitochondrial Respiration (OCR)
| Parameter | Vehicle Control | p-MIAA (10 µM) | p-MIAA (100 µM) |
| Basal Respiration (pmol/min) | ... | ... | ... |
| ATP Production (pmol/min) | ... | ... | ... |
| Maximal Respiration (pmol/min) | ... | ... | ... |
| Spare Capacity (%) | ... | ... | ... |
Table 3: Effect of p-MIAA on Cellular ATP and ROS Levels
| p-MIAA Conc. (µM) | Cellular ATP (% of Control) | Mitochondrial ROS (MitoSOX, % of Control) |
| Vehicle Control | 100 ± 6.8 | 100 ± 8.1 |
| 0.1 | ... | ... |
| 1 | ... | ... |
| 10 | ... | ... |
| 100 | ... | ... |
Signaling Pathways and Mechanistic Insights
The following diagram illustrates the potential signaling cascade leading to mitochondrial dysfunction upon exposure to a mitochondrial toxicant like p-MIAA.
Caption: Potential mechanism of p-MIAA-induced mitochondrial dysfunction.
Further mechanistic studies could involve assessing the activity of individual electron transport chain (ETC) complexes and examining the expression levels of key mitochondrial proteins via western blotting to pinpoint the specific site of p-MIAA action.
Conclusion
This protocol provides a comprehensive framework for the systematic evaluation of p-MIAA-induced mitochondrial dysfunction. By employing a multi-parametric approach, researchers can gain detailed insights into the specific mitochondrial liabilities of p-MIAA, which is crucial for informed decision-making in drug development and toxicological screening.
References
- 1. Comprehensive Guide to Mitochondrial Function Assays: Methods, Key Biomarkers, and Tools [elabscience.com]
- 2. Toxic effects of microbial phenolic acids on the functions of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assays for Mitochondria Function | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Assessing mitochondrial dysfunction in cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of Pi-Methylimidazoleacetic Acid in Neurodegenerative Disease Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pi-Methylimidazoleacetic acid (PIMIA), also known as pros-methylimidazoleacetic acid (p-MIAA), has emerged as a molecule of interest in the field of neurodegenerative disease research, particularly in the context of Parkinson's disease. While its precise role is still under investigation, evidence suggests that PIMIA may act as a potential neurotoxin and could be involved in the pathophysiology of neurodegeneration. These application notes provide an overview of the current understanding of PIMIA's role and offer detailed protocols for its study in a research setting.
PIMIA is an isomer of tele-methylimidazoleacetic acid, a major metabolite of histamine (B1213489). However, studies have indicated that the metabolic pathways of histamine are independent of those that generate PIMIA in the brain.[1] The origin of PIMIA in the central nervous system is not yet fully elucidated.[2]
Application in Neurodegenerative Disease Research
The primary application of PIMIA in neurodegenerative disease research lies in its potential as a biomarker and its use in studies aimed at understanding the mechanisms of neurodegeneration.
-
Biomarker for Parkinson's Disease Severity: Studies have shown a significant correlation between the concentration of PIMIA in the cerebrospinal fluid (CSF) and the severity of Parkinson's disease symptoms in patients.[3] This suggests that monitoring PIMIA levels could be a valuable tool in clinical research and for assessing disease progression.
-
Investigating Neurotoxic Mechanisms: As a potential neurotoxin, PIMIA can be used in in vitro and in vivo models to explore the molecular pathways leading to neuronal cell death. Its correlation with dopamine (B1211576) depletion in animal models of Parkinson's disease points towards a potential role in dopaminergic neuron vulnerability.[3]
-
Elucidating Disease Pathophysiology: Research into the synthesis, regulation, and effects of PIMIA may provide new insights into the underlying causes and progression of neurodegenerative disorders.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound.
Table 1: Levels of this compound in Biological Samples
| Biological Matrix | Species | Condition | Concentration (mean ± S.E.) | Reference |
| Cerebrospinal Fluid | Human | Parkinson's Disease | Correlated with disease severity | [3] |
| Cerebrospinal Fluid | Human | Healthy Controls | 80.76 ± 18.92 pmol/mL | [2] |
| Brain | Rat | - | 110.33 ± 12.44 pmol/g | [2] |
| Plasma | Human | - | 73.64 ± 14.50 pmol/mL | [2] |
Table 2: Correlation of this compound with Neurochemical Changes in an Animal Model of Parkinson's Disease (MPTP-treated mice)
| Neurochemical | Brain Region | Correlation Coefficient (r) | p-value | Reference |
| Dopamine | Striatum | 0.85 | < 0.01 | [3] |
| Homovanillic Acid | Striatum | 0.79 | < 0.02 | [3] |
| 3,4-Dihydroxyphenylacetic Acid | Striatum | 0.84 | < 0.01 | [3] |
| Norepinephrine | Striatum | 0.91 | < 0.002 | [3] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Protocol 1: Quantification of this compound in Cerebrospinal Fluid and Brain Tissue by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from established methods for the analysis of methylimidazoleacetic acids.[2][4][5]
1. Sample Preparation:
-
Cerebrospinal Fluid (CSF):
-
Collect CSF samples and store them at -80°C until analysis.
-
Thaw samples on ice.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to remove any cellular debris.
-
Use the supernatant for analysis.
-
-
Brain Tissue:
-
Dissect the brain region of interest (e.g., striatum) on ice.
-
Homogenize the tissue in 10 volumes of ice-cold 0.1 M perchloric acid.
-
Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
-
Collect the supernatant for analysis.
-
2. Ion Exchange Chromatography (for purification):
-
Prepare a small column with a cation exchange resin.
-
Apply the supernatant from the sample preparation step to the column.
-
Wash the column with deionized water.
-
Elute PIMIA with an appropriate buffer (e.g., ammonium (B1175870) hydroxide (B78521) solution).
-
Lyophilize the eluate.
3. Derivatization:
-
To the lyophilized sample, add a derivatizing agent (e.g., n-butyl esters with boron trifluoride-butanol).
-
Incubate at the recommended temperature and time for the specific agent.
-
Extract the derivatized PIMIA with an organic solvent (e.g., chloroform).
-
Evaporate the solvent under a stream of nitrogen.
4. GC-MS Analysis:
-
Reconstitute the sample in a suitable solvent (e.g., ethyl acetate).
-
Inject the sample into the GC-MS system.
-
Use a suitable capillary column for separation.
-
Perform selected ion monitoring (SIM) to detect and quantify the specific ions for derivatized PIMIA.
-
Use a deuterated internal standard for accurate quantification.
Protocol 2: In Vitro Neurotoxicity Assay of this compound on a Dopaminergic Cell Line (e.g., SH-SY5Y)
This protocol describes a general method to assess the neurotoxic potential of PIMIA on a human neuroblastoma cell line commonly used to model dopaminergic neurons.
1. Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in a complete medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin).
-
To differentiate the cells into a more mature neuronal phenotype, reduce the serum concentration (e.g., to 1% FBS) and add retinoic acid (e.g., 10 µM) for 5-7 days.
2. PIMIA Treatment:
-
Prepare a stock solution of PIMIA in a suitable solvent (e.g., sterile PBS or DMSO).
-
On the day of the experiment, dilute the PIMIA stock solution in a culture medium to the desired final concentrations.
-
Remove the differentiation medium from the cells and replace it with the PIMIA-containing medium.
-
Include a vehicle control group (medium with the solvent used for the PIMIA stock solution).
-
Incubate the cells for 24-48 hours.
3. Assessment of Cell Viability (MTT Assay):
-
After the incubation period, add MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
4. Assessment of Apoptosis (Caspase-3 Activity Assay):
-
Lyse the cells after PIMIA treatment.
-
Use a commercially available caspase-3 colorimetric or fluorometric assay kit according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence to determine caspase-3 activity.
Protocol 3: Investigation of this compound Effects in a Mouse Model of Parkinson's Disease (MPTP Model)
This protocol outlines how to study the effects of PIMIA in the widely used MPTP mouse model of Parkinson's disease.
1. Animal Model Induction:
-
Use C57BL/6 mice (8-10 weeks old).
-
Administer MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) intraperitoneally (e.g., 20 mg/kg) once daily for 4-5 consecutive days. This will induce a significant loss of dopaminergic neurons in the substantia nigra.
2. PIMIA Administration:
-
PIMIA can be administered before, during, or after MPTP treatment to investigate its potential role in the initiation or progression of neurodegeneration.
-
Dissolve PIMIA in sterile saline.
-
Administer PIMIA via an appropriate route (e.g., intraperitoneal injection or osmotic minipump for continuous delivery).
-
Include control groups: saline-treated, PIMIA-only, and MPTP-only.
3. Behavioral Analysis:
-
Perform behavioral tests to assess motor function (e.g., rotarod test, pole test, open field test) at baseline and at various time points after treatment.
4. Neurochemical Analysis:
-
At the end of the experiment, sacrifice the animals and dissect the striatum.
-
Analyze the levels of dopamine and its metabolites (DOPAC and HVA) using HPLC with electrochemical detection.
5. Immunohistochemistry:
-
Perfuse the animals and collect the brains.
-
Prepare brain sections and perform immunohistochemical staining for tyrosine hydroxylase (TH) to visualize and quantify dopaminergic neurons in the substantia nigra and their terminals in the striatum.
Visualizations
The following diagrams illustrate key concepts and workflows related to the application of this compound in neurodegenerative disease research.
References
- 1. pros-methylimidazoleacetic acid in rat brain: its regional distribution and relationship to metabolic pathways of histamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Presence and measurement of methylimidazoleacetic acids in brain and body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Levels of pros-methylimidazoleacetic acid: correlation with severity of Parkinson's disease in CSF of patients and with the depletion of striatal dopamine and its metabolites in MPTP-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and determination of 1-methylimidazole-4-acetic acid in human cerebrospinal fluid by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of 1-methylimidazole-4-acetic acid in brain tissue from rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Formulation of Pi-Methylimidazoleacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pi-Methylimidazoleacetic acid (PIM), also known as 1-methyl-5-imidazoleacetic acid or pros-methylimidazoleacetic acid (p-MIAA), is an isomer of the major histamine (B1213489) metabolite, tele-methylimidazoleacetic acid (t-MIAA). While t-MIAA is a well-established marker for systemic histamine turnover, the biological role and metabolic pathways of p-MIAA are less defined.[1] Studies in rats suggest that the metabolic pathways for p-MIAA are independent of histamine metabolism.[1] For instance, administration of L-histidine did not alter brain levels of p-MIAA.[1] Conversely, administering its precursor, pros-methylhistidine, leads to a significant increase in p-MIAA levels in the brain.[1]
These application notes provide protocols for the preparation of formulations suitable for in vivo (rodent) studies investigating the pharmacokinetics and potential physiological effects of exogenously administered this compound.
Physicochemical and Pharmacokinetic Data
A clear understanding of the physicochemical properties of a compound is critical for developing appropriate in vivo formulations. The data for this compound and its more studied isomer, t-MIAA, are summarized below.
| Property | Value | Source |
| Molecular Formula | C6H8N2O2 | --INVALID-LINK-- |
| Molecular Weight | 140.14 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Solubility (t-MIAA HCl) | ~10 mg/mL in DMSO | --INVALID-LINK-- |
| ~2 mg/mL in Ethanol | --INVALID-LINK-- | |
| ~10 mg/L in PBS (pH 7.2) | --INVALID-LINK-- | |
| Endogenous Levels (Rat Brain) | p-MIAA: ~110 pmol/g | --INVALID-LINK--[2] |
| t-MIAA: ~373 pmol/g | --INVALID-LINK--[2] | |
| Endogenous Levels (Rat Plasma) | p-MIAA: ~74 pmol/mL | --INVALID-LINK--[2] |
| t-MIAA: ~85 pmol/mL | --INVALID-LINK--[2] |
Signaling and Metabolic Pathways
This compound is structurally related to the histamine metabolism pathway. Understanding this pathway provides context for studying the effects of PIM.
Experimental Protocols
Note: All procedures should be conducted in a sterile environment (e.g., a laminar flow hood) to prevent contamination. All solutions intended for injection must be sterile-filtered.
Protocol 1: Simple Aqueous Formulation for Injection (Based on t-MIAA solubility)
This protocol is suitable for administering PIM in a simple, buffered aqueous solution, which is ideal for intravenous (IV) or intraperitoneal (IP) injections.
Materials:
-
This compound (or its hydrochloride salt)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4, sterile
-
Sterile water for injection
-
0.22 µm sterile syringe filters
-
Sterile vials
Procedure:
-
Weighing: Accurately weigh the required amount of PIM powder.
-
Dissolution:
-
For the hydrochloride salt, which has higher aqueous solubility, directly dissolve the powder in sterile PBS.
-
For the free acid, which has lower aqueous solubility, it may be necessary to first dissolve it in a minimal amount of 0.1 M NaOH and then dilute with PBS to the final volume, adjusting the pH to 7.2-7.4.
-
-
Concentration: Prepare a stock solution at a concentration that allows for the desired final dosing volume. Based on the solubility of the related t-MIAA, aim for a concentration of ≤ 1 mg/mL to ensure complete dissolution.
-
Sterilization: Sterile-filter the final solution through a 0.22 µm syringe filter into a sterile vial.
-
Quality Control: Visually inspect the solution for any particulates. Measure the pH to ensure it is within the physiological range (7.2-7.4).
-
Storage: Store at 2-8°C for short-term use or at -20°C for longer-term storage.
Protocol 2: Co-Solvent Formulation for Higher Concentrations
This protocol uses a co-solvent system to achieve higher concentrations of PIM, which may be necessary for certain dosing paradigms. This formulation is suitable for IP or subcutaneous (SC) administration.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
PEG300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl) or PBS
Procedure:
-
Weighing: Accurately weigh the required amount of PIM powder.
-
Initial Dissolution: Dissolve the PIM powder in DMSO to create a concentrated stock solution (e.g., 10 mg/mL).
-
Vehicle Preparation: In a separate sterile tube, prepare the final vehicle by mixing the components in the desired ratio. A common vehicle composition is:
-
5-10% DMSO
-
30-40% PEG300
-
1-5% Tween 80
-
Balance with sterile saline or PBS
-
-
Final Formulation: Slowly add the PIM-DMSO stock solution to the prepared vehicle with continuous vortexing to prevent precipitation.
-
Quality Control: Visually inspect the final formulation for clarity and absence of precipitation.
-
Storage: This formulation should typically be prepared fresh on the day of use.
In Vivo Study Workflow
The following diagram outlines a typical workflow for an in vivo study involving the administration of a prepared PIM formulation.
Analytical Methods for Sample Analysis
After in vivo administration, quantification of PIM in biological matrices is essential for pharmacokinetic and pharmacodynamic studies.
| Method | Sample Type | Key Features | Reference |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Brain, CSF, Plasma, Urine | High specificity and sensitivity. Requires derivatization of the analyte (e.g., as n-butyl esters). | --INVALID-LINK--[2] |
| High-Performance Liquid Chromatography (HPLC) with UV detection | Urine | Good for separating p-MIAA from t-MIAA. Less expensive than GC-MS. Also requires derivatization. | --INVALID-LINK-- |
Disclaimer: These protocols and application notes are intended for guidance and informational purposes only. Researchers should adapt these methods based on their specific experimental needs and conduct appropriate validation studies. All animal experiments must be performed in accordance with institutional and national guidelines for animal welfare.
References
Troubleshooting & Optimization
Technical Support Center: Analysis of π-Methylimidazoleacetic Acid in Biological Samples
Welcome to the technical support center for the analysis of π-Methylimidazoleacetic acid (π-MIAA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability and accurate quantification of π-MIAA in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is π-Methylimidazoleacetic acid and why is its stability in biological samples a concern?
Q2: What are the optimal storage conditions for plasma and urine samples intended for π-MIAA analysis?
For long-term storage, it is recommended to store plasma and urine samples at -80°C.[4][5] For short-term storage (up to 24 hours), samples can be kept at 4°C.[4] It is crucial to minimize the time samples spend at room temperature, as some metabolites can degrade significantly within hours.[4] Exposure to light should also be minimized, as histamine (B1213489) solutions have been shown to degrade upon exposure to fluorescent light at room temperature.[6]
Q3: How many freeze-thaw cycles are acceptable for samples containing π-MIAA?
While specific data for π-MIAA is limited, general best practices for metabolomics studies recommend minimizing freeze-thaw cycles.[7] Each cycle can potentially lead to degradation of metabolites. For many analytes, up to three freeze-thaw cycles may be acceptable, but this should be validated for π-MIAA in your specific matrix.[8] To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot samples into smaller volumes before the initial freezing.
Q4: My π-MIAA concentrations are lower than expected. What are the potential causes related to sample stability?
Several factors related to sample handling and storage could lead to lower than expected π-MIAA concentrations:
-
Improper Storage Temperature: Samples stored at room temperature or even 4°C for extended periods may experience degradation.[4]
-
Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to the degradation of sensitive metabolites.
-
Exposure to Light: Histamine and its derivatives can be light-sensitive.[6]
-
Delayed Processing: A significant delay between sample collection and freezing can allow for enzymatic or chemical degradation to occur.
Q5: Are there any recommended additives or preservatives to improve the stability of π-MIAA in biological samples?
Currently, there is no specific information available on the use of additives to stabilize π-MIAA in biological samples. The most effective and widely accepted method for preserving the integrity of metabolites in biological matrices is immediate and proper freezing.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of π-MIAA that may be related to sample stability.
| Issue | Potential Cause | Recommended Action |
| High variability in π-MIAA concentrations between replicates of the same sample. | Inconsistent sample handling during collection or processing. Partial thawing of some aliquots. | Review and standardize your sample collection and processing protocol. Ensure all aliquots are handled identically. Avoid leaving sample racks on the benchtop for extended periods. |
| Consistently low or undetectable π-MIAA levels in stored samples. | Long-term storage at inappropriate temperatures (e.g., -20°C instead of -80°C). Sample degradation due to multiple freeze-thaw cycles. Exposure to light during storage or processing. | Verify your freezer's temperature. For long-term studies, always use a -80°C freezer. Aliquot samples to minimize freeze-thaw cycles. Protect samples from light by using amber tubes or by wrapping tubes in foil. |
| A gradual decrease in π-MIAA concentrations in quality control (QC) samples over the course of an analytical run. | Instability of π-MIAA in the autosampler. | Assess the autosampler stability of π-MIAA in your specific matrix and analytical conditions. This is a standard part of bioanalytical method validation.[8][9] Consider using a cooled autosampler if instability is observed. |
| Different π-MIAA concentrations in fresh versus stored samples from the same subject. | Degradation during storage. | This highlights a stability issue. If possible, analyze samples as fresh as possible. If storage is necessary, conduct a stability study to understand the degradation rate under your specific storage conditions. |
Data on Metabolite Stability
| Storage Temperature | Duration | Metabolite | Average Change in Concentration | Reference |
| ~9°C (Cool Pack) | 24 hours | Arginine | -40% | [4] |
| ~9°C (Cool Pack) | 24 hours | Valine | -40% | [4] |
| ~9°C (Cool Pack) | 24 hours | Leucine/Isoleucine | -40% | [4] |
| ~20°C (Room Temp) | 24 hours | Arginine | -60% | [4] |
| ~20°C (Room Temp) | 24 hours | Methionine | -60% | [4] |
| ~20°C (Room Temp) | 24 hours | Serine | -60% | [4] |
| 4°C (Refrigerator) | 24 hours | Most amino acids | Stable | [4] |
| -20°C (Freezer) | 24 hours | Most amino acids | Stable | [4] |
Experimental Protocols
Protocol 1: Collection and Processing of Plasma Samples
-
Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA, heparin).
-
Initial Handling: Gently invert the collection tubes 8-10 times to ensure proper mixing with the anticoagulant.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood samples at 1,000-2,000 x g for 15 minutes at 4°C.
-
Plasma Separation: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells.
-
Aliquoting: Immediately aliquot the plasma into pre-labeled, cryo-resistant tubes (e.g., polypropylene). The aliquot volume should be appropriate for a single analysis to avoid freeze-thaw cycles.
-
Freezing: Snap-freeze the aliquots in liquid nitrogen or place them in a -80°C freezer.
-
Storage: Store the frozen aliquots at -80°C until analysis.
Protocol 2: Collection and Processing of Urine Samples
-
Collection: Collect urine in a sterile container. For 24-hour collections, keep the container refrigerated or on ice during the collection period.
-
Initial Handling: Mix the collected urine well by inverting the container.
-
Centrifugation: Centrifuge the urine at 1,500 x g for 10 minutes at 4°C to remove cells and debris.
-
Supernatant Collection: Transfer the clear supernatant to a new tube.
-
Aliquoting: Aliquot the urine supernatant into pre-labeled, cryo-resistant tubes.
-
Freezing: Snap-freeze the aliquots in liquid nitrogen or place them in a -80°C freezer.
-
Storage: Store the frozen aliquots at -80°C until analysis.
Visual Guides
References
- 1. Presence and measurement of methylimidazoleacetic acids in brain and body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A quantitative LC/MS method targeting urinary 1-methyl-4-imidazoleacetic acid for safety monitoring of the global histamine turnover in clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of targeted metabolite profiles of urine samples under different storage conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-Term Stability of Human Plasma Metabolites during Storage at -80 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation of histamine solutions used for bronchoprovocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of a sensitive bioanalytical method for metronidazole extraction from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Mitigating Matrix Effects in the LC-MS Analysis of π-Methylimidazoleacetic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of π-Methylimidazoleacetic acid. Our goal is to help you mitigate matrix effects, a common phenomenon that can compromise the accuracy, precision, and sensitivity of your analytical results.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve specific issues you may encounter during your experiments.
Q1: My signal intensity for π-Methylimidazoleacetic acid is significantly lower in my biological samples (plasma, urine) compared to my standards prepared in a clean solvent. What is causing this?
A1: This is a classic sign of ion suppression , a major type of matrix effect. Co-eluting endogenous components from your sample matrix, such as phospholipids (B1166683), salts, and other small molecules, are interfering with the ionization of your target analyte in the mass spectrometer's ion source. This competition for ionization leads to a reduced signal for π-Methylimidazoleacetic acid.[1][2][3][4]
Solutions:
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before LC-MS analysis.[2][5] Consider implementing or optimizing a sample cleanup procedure.
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects. Since it has nearly identical chemical and physical properties to π-Methylimidazoleacetic acid, it will experience the same degree of ion suppression. This allows for accurate quantification based on the ratio of the analyte signal to the internal standard signal.
-
Chromatographic Separation: Optimize your LC method to separate π-Methylimidazoleacetic acid from the co-eluting interferences. This may involve adjusting the gradient, mobile phase composition, or using a different column chemistry, such as Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for polar compounds.
-
Sample Dilution: If the concentration of your analyte is sufficiently high, a simple dilution of your sample can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.
Q2: I'm observing poor peak shape, such as peak tailing or fronting, for π-Methylimidazoleacetic acid. What could be the cause and how can I fix it?
A2: Poor peak shape for a polar analyte like π-Methylimidazoleacetic acid, especially in HILIC mode, can be attributed to several factors.
Potential Causes and Solutions for Peak Tailing: [6][7]
-
Secondary Interactions: Unwanted interactions between your analyte and the stationary phase can cause peak tailing.
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 pH units away from the pKa of π-Methylimidazoleacetic acid to maintain a consistent ionization state.[6]
-
Increase Buffer Concentration: A higher buffer concentration in your mobile phase can help to mask residual silanol (B1196071) groups on the stationary phase and reduce secondary interactions.[8]
-
-
Injection Solvent: Injecting your sample in a solvent significantly stronger (more polar in HILIC) than your initial mobile phase can lead to peak distortion.
-
Match Injection Solvent to Mobile Phase: Whenever possible, dissolve your extracted sample in a solvent that matches the initial mobile phase composition.[9]
-
Potential Causes and Solutions for Peak Fronting: [9]
-
Column Overload: Injecting too much analyte mass on the column can lead to peak fronting.
-
Reduce Injection Volume or Sample Concentration: Try diluting your sample or injecting a smaller volume.
-
-
Injection Solvent Issues: If the analyte has a higher affinity for the injection solvent than the mobile phase, peak fronting can occur.
-
Weaker Injection Solvent: Use an injection solvent that is weaker (less polar in HILIC) than the initial mobile phase.
-
Q3: My results are inconsistent and not reproducible between different sample batches. What is contributing to this variability?
A3: Inconsistent results are often a consequence of variable matrix effects between different biological samples. The composition of the matrix can differ from one individual to another, leading to varying degrees of ion suppression or enhancement.
Solutions:
-
Robust Sample Preparation: A highly efficient and consistent sample preparation method, such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), is crucial to minimize sample-to-sample matrix variability.[2][5]
-
Matrix-Matched Calibrants: Prepare your calibration standards and quality control samples in a blank matrix that is representative of your study samples. This helps to compensate for consistent matrix effects.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): As mentioned before, a SIL-IS is the most effective way to correct for variations in matrix effects between individual samples, as it experiences the same fluctuations as the analyte.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte by the presence of co-eluting components in the sample matrix.[10] This can lead to either a decrease in signal intensity (ion suppression) or an increase in signal intensity (ion enhancement), both of which can negatively impact the accuracy and reliability of quantitative results.[10]
Q2: How can I assess the extent of matrix effects in my assay?
A2: The most common method is the post-extraction spike method .[11] This involves comparing the peak area of the analyte in a solution prepared in a clean solvent to the peak area of the analyte spiked into an extracted blank matrix sample at the same concentration. The ratio of these two peak areas provides a quantitative measure of the matrix effect.
Q3: What is the best sample preparation technique to mitigate matrix effects for π-Methylimidazoleacetic acid?
A3: For a polar and acidic compound like π-Methylimidazoleacetic acid, Mixed-Mode Solid-Phase Extraction (SPE) is often the most effective technique.[12][13] Mixed-mode SPE combines two different retention mechanisms, such as ion exchange and reversed-phase, to provide a more selective cleanup than single-mode SPE. This allows for the removal of a wider range of interferences, including phospholipids and other matrix components.[13] Liquid-Liquid Extraction (LLE) can also be effective, but may have lower recovery for highly polar analytes.[13] Protein precipitation (PPT) is generally the least effective method for removing matrix components that cause ion suppression.[1]
Q4: What are the key considerations when choosing an internal standard for π-Methylimidazoleacetic acid?
A4: The ideal internal standard is a stable isotope-labeled (SIL) version of π-Methylimidazoleacetic acid (e.g., containing deuterium (B1214612) (²H) or carbon-13 (¹³C)).[14][15] A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same matrix effects, leading to the most accurate correction.[16] If a SIL-IS is not available, a structural analog with similar polarity, pKa, and chromatographic behavior can be considered, but it will not compensate for matrix effects as effectively.
Q5: How do phospholipids in plasma samples contribute to matrix effects?
A5: Phospholipids are a major component of cell membranes and are abundant in plasma samples.[1][2][3] They are known to cause significant ion suppression in LC-MS analysis, particularly when using electrospray ionization (ESI).[2][3][4] This is because they can co-elute with the analyte and compete for ionization in the MS source.[3] Effective sample preparation techniques, such as specific phospholipid removal plates or optimized SPE methods, are crucial for minimizing their impact.[1][2][3][4]
Quantitative Data Summary
The following tables summarize the effectiveness of different sample preparation techniques for reducing matrix effects and improving analyte recovery for polar compounds, which can serve as a guide for the analysis of π-Methylimidazoleacetic acid.
Table 1: Comparison of Analyte Recovery for Different Sample Preparation Techniques
| Sample Preparation Technique | Average Analyte Recovery (%) | Analyte Type | Reference |
| Solid-Phase Extraction (SPE) | |||
| Mixed-Mode SPE | > 85 | Acidic/Basic Drugs | [17] |
| Polymeric Reversed-Phase SPE | 98 ± 8 | Diverse Drugs | |
| Liquid-Liquid Extraction (LLE) | 70 ± 10 | Diverse Drugs | |
| Protein Precipitation (PPT) | Variable (often lower for polar compounds) | General | [1] |
Table 2: Comparison of Matrix Effect Reduction for Different Sample Preparation Techniques
| Sample Preparation Technique | Average Matrix Effect (%) | Analyte Type | Reference |
| Solid-Phase Extraction (SPE) | |||
| Mixed-Mode SPE | < 15 | Acidic/Basic Drugs | [17] |
| Polymeric Reversed-Phase SPE | 6 | Diverse Drugs | |
| Liquid-Liquid Extraction (LLE) | 16 | Diverse Drugs | |
| Protein Precipitation (PPT) | Often significant ion suppression | General | [1] |
Note: The actual recovery and matrix effect will be analyte and matrix dependent. The data presented here is for general guidance.
Experimental Protocols
Protocol 1: Mixed-Mode Solid-Phase Extraction (SPE) for π-Methylimidazoleacetic Acid from Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Conditioning: Condition a mixed-mode anion exchange SPE cartridge (e.g., Oasis MAX) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% ammonium (B1175870) hydroxide (B78521) in water.
-
Sample Loading:
-
Pre-treat 500 µL of plasma by adding an appropriate stable isotope-labeled internal standard.
-
Dilute the plasma sample 1:1 with 4% phosphoric acid in water.
-
Load the pre-treated sample onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% ammonium hydroxide in water to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute the π-Methylimidazoleacetic acid and internal standard with 1 mL of 2% formic acid in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a solvent compatible with your LC mobile phase (e.g., 100 µL of 95:5 water:acetonitrile with 0.1% formic acid).
Protocol 2: Liquid-Liquid Extraction (LLE) for π-Methylimidazoleacetic Acid from Urine
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Preparation:
-
To 1 mL of urine, add an appropriate stable isotope-labeled internal standard.
-
Acidify the sample by adding 100 µL of 1M HCl.
-
-
Extraction:
-
Add 3 mL of ethyl acetate (B1210297) to the acidified urine sample.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
-
Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporation and Reconstitution: Evaporate the ethyl acetate to dryness under a stream of nitrogen and reconstitute the residue in a solvent compatible with your LC mobile phase.
Visualizations
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Sample Prep Tech Tip: Phospholipid Removal | Phenomenex [phenomenex.com]
- 5. uhplcs.com [uhplcs.com]
- 6. benchchem.com [benchchem.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. HILIC Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Clinical Mass Spectrometry â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 17. data.biotage.co.jp [data.biotage.co.jp]
Troubleshooting poor peak shape in Pi-Methylimidazoleacetic acid chromatography
Technical Support Center: Chromatography of π-Methylimidazoleacetic Acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve poor peak shape issues encountered during the chromatographic analysis of π-Methylimidazoleacetic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common causes of poor peak shape for π-Methylimidazoleacetic acid?
Poor peak shape for π-Methylimidazoleacetic acid, a zwitterionic molecule, typically manifests as peak tailing, fronting, or broadening. The primary causes are often related to strong or mixed interactions with the stationary phase, issues with the mobile phase, or improper sample preparation.
-
Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase. The basic imidazole (B134444) ring can interact strongly with residual acidic silanols on silica-based columns. Another cause can be the chelation of the molecule with metal contaminants in the sample, HPLC system, or on the column frit or packing material.
-
Peak Fronting: This is usually a sign of column overload, where too much sample has been injected for the column to handle effectively. It can also be caused by poor sample solubility in the mobile phase.
-
Broad Peaks: Broad peaks can indicate slow kinetics of interaction between the analyte and the stationary phase, a poorly packed column, or issues such as a void at the column inlet. High dead volume in the HPLC system can also contribute to peak broadening.
Q2: My peaks for π-Methylimidazoleacetic acid are tailing. How can I fix this?
Peak tailing is a common issue for amine-containing compounds like π-Methylimidazoleacetic acid. Here are several strategies to address it, starting with the simplest.
Troubleshooting Steps for Peak Tailing:
-
Adjust Mobile Phase pH: The charge state of π-Methylimidazoleacetic acid is highly dependent on pH. At a low pH (e.g., <3), the carboxylic acid group is protonated (neutral) and the imidazole ring is protonated (positive charge). At a high pH (e.g., >7), the carboxylic acid is deprotonated (negative charge) and the imidazole ring is neutral. Operating at a low pH can help to protonate residual silanols on the column, minimizing secondary interactions.
-
Increase Mobile Phase Ionic Strength: Adding a buffer salt (e.g., 20-50 mM potassium phosphate (B84403) or ammonium (B1175870) formate) to the mobile phase can help to shield the charged sites on both the analyte and the stationary phase, reducing undesirable ionic interactions.
-
Use a Competitive Amine: Adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can block the active silanol (B1196071) sites on the stationary phase, improving peak shape.
-
Consider a Different Column: If mobile phase modifications are not sufficient, consider using a column with a different chemistry. An end-capped column provides a more inert surface with fewer residual silanols. Phenyl-hexyl or embedded polar group (PEG) phases can also offer alternative selectivity and improved peak shape for polar compounds.
-
Use a Chelating Agent: If metal contamination is suspected, adding a weak chelating agent like EDTA to the sample or mobile phase can help to reduce peak tailing caused by metal interactions.
Data & Experimental Protocols
Table 1: Effect of Mobile Phase pH on Peak Shape and Retention
This table illustrates the expected impact of mobile phase pH on the chromatographic parameters of a zwitterionic compound like π-Methylimidazoleacetic acid on a C18 column.
| Mobile Phase pH | Expected Analyte Charge | Likely Interaction with C18 | Expected Retention Time | Expected Peak Asymmetry (Tailing Factor) |
| 2.5 | Net Positive | Reversed-Phase + Ionic Repulsion | Short | > 1.5 (Significant Tailing) |
| 4.5 | Zwitterionic (Net Neutral) | Primarily Reversed-Phase | Longest | ~1.2 (Slight Tailing) |
| 6.5 | Net Negative | Reversed-Phase + Ionic Repulsion | Short | > 1.3 (Tailing due to silanols) |
Note: Data is illustrative and actual results may vary based on the specific column and conditions used.
Protocol 1: HPLC Method Development for π-Methylimidazoleacetic Acid
This protocol provides a starting point for developing a robust HPLC method for the analysis of π-Methylimidazoleacetic acid.
1. Column Selection:
-
Start with a modern, high-purity, end-capped C18 column (e.g., 100 x 4.6 mm, 3.5 µm).
2. Mobile Phase Preparation:
-
Aqueous Phase (A): Prepare a 20 mM potassium phosphate buffer. Adjust the pH to 3.0 with phosphoric acid.
-
Organic Phase (B): Acetonitrile or Methanol.
3. Initial Gradient Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
UV Detection: 210 nm
-
Gradient Program:
- 0-1 min: 5% B
- 1-10 min: 5% to 50% B
- 10-12 min: 50% B
- 12-13 min: 50% to 5% B
- 13-18 min: 5% B (re-equilibration)
4. Optimization:
-
Adjust the gradient slope to improve the separation of impurities.
-
Optimize the mobile phase pH to achieve the best peak shape. Test a range from pH 2.5 to 6.5.
-
If peak tailing persists, add a competing amine like 0.1% TEA to the mobile phase.
Visual Troubleshooting Guides
Below are diagrams to help visualize the troubleshooting process and molecular interactions.
Caption: Troubleshooting workflow for poor peak shape in chromatography.
Caption: Analyte interactions with a C18 stationary phase.
Technical Support Center: Optimizing p-MIAA Derivatization for GC-MS Analysis
Welcome to the technical support center for the optimization of the derivatization of p-Methoxyphenylisopropyl-N-methyl-amine (p-MIAA) for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This resource is designed to provide researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of p-MIAA necessary for GC-MS analysis?
A1: p-MIAA, a secondary amine, possesses a polar N-H group that can lead to poor chromatographic performance, including peak tailing and potential thermal degradation in the GC inlet. Derivatization masks this polar group, increasing the volatility and thermal stability of the analyte. This results in improved peak shape, enhanced sensitivity, and better separation from other sample components.
Q2: What are the most common derivatizing agents for p-MIAA and similar amphetamine-like compounds?
A2: The most common and effective derivatizing agents for p-MIAA are acylating agents, particularly fluorinated anhydrides. These include:
-
Pentafluoropropionic Anhydride (PFPA)
-
Heptafluorobutyric Anhydride (HFBA)
-
Trifluoroacetic Anhydride (TFAA)
These reagents react with the secondary amine of p-MIAA to form stable, volatile derivatives suitable for GC-MS analysis. Silylation reagents can also be used, but acylation is generally preferred for amphetamine-type compounds.[1][2]
Q3: What are the typical reaction conditions for the derivatization of p-MIAA?
A3: Generally, the derivatization of amphetamine-like compounds with acylating agents such as PFPA involves heating the dried sample extract with the reagent. A common starting point is to heat the sample with PFPA at 65-70°C for 20-30 minutes.[1][2][3] The reaction is typically performed in a solvent like ethyl acetate (B1210297).
Q4: How can I be sure the derivatization reaction is complete?
A4: Incomplete derivatization can be a source of variability. To ensure the reaction goes to completion, it is crucial to optimize reaction time and temperature. Additionally, ensure the sample is completely dry before adding the derivatizing reagent, as moisture can quench the reaction. Using a slight excess of the derivatizing reagent can also help drive the reaction to completion.
Q5: How stable are the p-MIAA derivatives?
A5: The stability of the derivatized product can vary. For instance, pentafluoropropionyl (PFP) derivatives of amines are generally stable in ethyl acetate for several hours at room temperature.[3][4] However, for quantitative analysis, it is best practice to analyze the samples as soon as possible after derivatization. If storage is necessary, it should be at low temperatures (e.g., -20°C) to minimize degradation.
Troubleshooting Guide
This guide addresses common issues encountered during the derivatization of p-MIAA for GC-MS analysis.
Problem 1: Low or No Peak for the p-MIAA Derivative
| Potential Cause | Recommended Solution |
| Incomplete Derivatization | - Optimize Reaction Conditions: Increase the reaction temperature (e.g., to 70-80°C) or extend the reaction time (e.g., to 45-60 minutes).- Ensure Anhydrous Conditions: Dry the sample extract completely under a stream of nitrogen before adding the derivatizing reagent. Moisture will deactivate the acylating agent.- Reagent Quality: Use fresh, high-quality derivatizing reagent. Fluorinated anhydrides are susceptible to degradation from atmospheric moisture. |
| Derivative Degradation | - Analyze Promptly: Inject the derivatized sample into the GC-MS as soon as possible after preparation.- Proper Storage: If immediate analysis is not possible, store the derivatized samples at low temperatures (e.g., -20°C) in tightly sealed vials. |
| Adsorption in the GC System | - Inlet Maintenance: Ensure the GC inlet liner is clean and deactivated. Consider using a liner with glass wool to trap non-volatile residues.- Column Choice: Use a well-deactivated column suitable for amine analysis. |
Problem 2: Peak Tailing for the p-MIAA Derivative
| Potential Cause | Recommended Solution |
| Incomplete Derivatization | A mix of derivatized and underivatized p-MIAA will result in poor peak shape. Follow the recommendations for incomplete derivatization in Problem 1. |
| Active Sites in the GC System | - Inlet Liner: Replace the inlet liner with a new, deactivated one. Silanized liners are recommended.- Column Contamination: Condition the column according to the manufacturer's instructions. If tailing persists, trim the first 10-15 cm of the column from the inlet side.- Column Bleed: High column bleed can contribute to poor peak shape. Ensure you are using a high-quality, low-bleed GC column. |
| Improper GC Conditions | - Injection Temperature: Optimize the injection port temperature. A temperature that is too low can cause slow volatilization, while a temperature that is too high can cause degradation.- Flow Rate: Ensure the carrier gas flow rate is optimal for your column dimensions. |
Problem 3: Presence of Extraneous Peaks
| Potential Cause | Recommended Solution |
| Excess Derivatizing Reagent | - Sample Cleanup: After derivatization, gently evaporate the excess reagent and solvent under a stream of nitrogen before reconstituting in the final injection solvent.- Solvent Blank: Inject a solvent blank to identify peaks originating from the solvent and reagents. |
| Sample Matrix Interference | - Improve Sample Preparation: Enhance your sample extraction and cleanup procedure to remove interfering compounds from the matrix before derivatization. |
| Contamination | - Glassware and Solvents: Ensure all glassware is scrupulously clean and use high-purity solvents. |
Data Presentation
The choice of derivatizing agent can significantly impact the sensitivity of the GC-MS analysis. The following table summarizes the limits of quantification (LOQ) for methamphetamine (a secondary amine structurally similar to p-MIAA) using different acylating agents. This data can serve as a guide for selecting the optimal reagent for p-MIAA analysis.
| Derivatizing Agent | Analyte | Matrix | LOQ (ng/mL) | Reference |
| PFPA | Methamphetamine | Oral Fluid | 2.5 - 10 | [1][2] |
| HFBA | Methamphetamine | Oral Fluid | 2.5 - 10 | [1][2] |
| TFAA | Methamphetamine | Oral Fluid | 2.5 - 10 | [1][2] |
Note: PFPA was reported to provide the best sensitivity overall for a panel of amphetamine-related drugs in the cited study.[1][2]
Experimental Protocols
Detailed Protocol for p-MIAA Derivatization with PFPA
This protocol provides a general procedure for the derivatization of p-MIAA with Pentafluoropropionic Anhydride (PFPA). Optimization may be required for specific sample matrices and instrumentation.
Materials:
-
Dried extract of the sample containing p-MIAA
-
Pentafluoropropionic Anhydride (PFPA), derivatization grade
-
Ethyl acetate, anhydrous
-
Nitrogen gas, high purity
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Sample Preparation: Ensure the sample extract containing p-MIAA is completely dry. This can be achieved by evaporating the solvent under a gentle stream of high-purity nitrogen gas.
-
Reconstitution: Add 50 µL of anhydrous ethyl acetate to the dried sample residue and vortex briefly to dissolve.
-
Derivatization: Add 50 µL of PFPA to the vial.
-
Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block or oven.
-
Evaporation: After incubation, allow the vial to cool to room temperature. Evaporate the contents to dryness under a gentle stream of nitrogen to remove excess reagent and solvent.
-
Reconstitution for Injection: Reconstitute the dried derivative in an appropriate volume of a suitable solvent (e.g., 50-100 µL of ethyl acetate) for GC-MS analysis.
-
Analysis: Inject an aliquot of the reconstituted sample into the GC-MS system.
Mandatory Visualizations
Caption: Experimental workflow for the PFPA derivatization of p-MIAA.
References
- 1. [PDF] Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Quantification of Low Levels of Pi-Methylimidazoleacetic Acid (MIAA)
Welcome to the technical support center for the analysis of Pi-Methylimidazoleacetic acid (1-Methylimidazole-4-acetic acid, MIAA). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with quantifying low levels of this important histamine (B1213489) metabolite.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying low levels of MIAA?
A1: The main difficulties in quantifying low levels of MIAA stem from its physicochemical properties and the complexity of the biological matrices in which it is typically measured. Key challenges include:
-
Low Endogenous Concentrations: MIAA is often present at very low levels in biological samples, requiring highly sensitive analytical methods.
-
Interference from Isomers: MIAA has a structural isomer, 1-methyl-5-imidazoleacetic acid (pi-MIAA), which can be difficult to separate chromatographically and may have similar mass spectral fragmentation patterns, leading to potential interference.[1]
-
Matrix Effects: Components of biological matrices like urine, plasma, and cerebrospinal fluid (CSF) can interfere with the analysis.[2] This can lead to ion suppression or enhancement in mass spectrometry, affecting the accuracy and precision of quantification.[3][4][5][6]
-
Sample Preparation Complexity: Efficiently extracting the polar MIAA molecule from complex samples while removing interfering substances can be challenging, often leading to low and variable recovery.[7][8]
-
Analyte Stability: Degradation of the analyte during sample collection, storage, or processing can lead to inaccurate results.
Q2: Which analytical techniques are most suitable for quantifying low levels of MIAA?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most commonly employed techniques due to their high sensitivity and selectivity.[9]
-
LC-MS/MS: This is often the preferred method as it can directly analyze MIAA in liquid samples with minimal derivatization. It offers high sensitivity and specificity, particularly when using multiple reaction monitoring (MRM).
-
GC-MS: This technique typically requires derivatization to make the polar MIAA molecule volatile enough for gas chromatography.[9][10] While it can be very sensitive, the derivatization step adds complexity and potential for variability.[11][12][13]
Q3: How can I differentiate MIAA from its isomer, pi-MIAA?
A3: Chromatographic separation is key to distinguishing between MIAA and its isomer.
-
Optimize HPLC Conditions: Use a high-resolution HPLC column and optimize the mobile phase composition, gradient, and flow rate to achieve baseline separation of the two isomers.[1]
-
Retention Time Confirmation: Compare the retention times of the peaks in your sample to those of pure analytical standards for each isomer to confirm their identity.[1]
Troubleshooting Guides
Sample Preparation Issues
| Problem | Possible Causes | Suggested Solutions |
| Low Analyte Recovery after Solid-Phase Extraction (SPE) | 1. Inappropriate sorbent selection. 2. Incomplete sorbent conditioning or equilibration. 3. Sample pH not optimized for retention. 4. Wash solvent is too strong, leading to analyte elution. 5. Elution solvent is too weak to desorb the analyte completely. 6. Sample overloading.[7] | 1. Select a sorbent with appropriate chemistry (e.g., ion exchange) for MIAA. 2. Ensure the sorbent is properly wetted and equilibrated with the loading buffer.[7] 3. Adjust the sample pH to ensure MIAA is in a charged state for optimal retention on an ion-exchange sorbent.[14] 4. Use a weaker wash solvent to remove interferences without eluting MIAA. Test the wash fraction for the presence of the analyte.[15][16] 5. Use a stronger elution solvent or adjust its pH to efficiently elute MIAA.[15] 6. Reduce the sample volume or use an SPE cartridge with a larger sorbent bed.[7] |
| High Variability in Recovery | 1. Inconsistent sample preparation technique. 2. Sorbent bed drying out during the SPE process. 3. Inconsistent flow rates during sample loading, washing, or elution. | 1. Use an automated sample preparation system for better consistency. If manual, ensure consistent timing and volumes for each step. 2. Do not allow the sorbent to dry between the equilibration and sample loading steps.[14] 3. Use a vacuum manifold with a flow control system or an automated SPE system to maintain consistent flow rates.[14] |
Chromatography & Mass Spectrometry Issues
| Problem | Possible Causes | Suggested Solutions |
| Poor Peak Shape (Tailing) | 1. Secondary interactions between MIAA and residual silanol (B1196071) groups on the HPLC column.[17] 2. Column overload. 3. Mismatched pH between the sample solvent and the mobile phase. | 1. Use an end-capped column or a column with a different stationary phase. Adjust the mobile phase pH to suppress the ionization of silanol groups (lower pH).[17][18] 2. Dilute the sample or inject a smaller volume.[17] 3. Ensure the sample is dissolved in a solvent similar in composition and pH to the initial mobile phase. |
| Retention Time Shift | 1. Changes in mobile phase composition. 2. Column degradation or contamination. 3. Fluctuation in column temperature. | 1. Prepare fresh mobile phase daily and ensure accurate composition. 2. Use a guard column and flush the analytical column regularly. If the problem persists, replace the column. 3. Use a column oven to maintain a stable temperature. |
| Low Signal Intensity / Ion Suppression in LC-MS | 1. Co-eluting matrix components competing for ionization.[3][5] 2. Inefficient ionization of MIAA at the chosen mobile phase pH. 3. Suboptimal mass spectrometer source parameters. | 1. Improve sample cleanup to remove interfering matrix components.[19] Modify the chromatographic method to separate MIAA from the suppressive compounds. Dilute the sample. 2. Adjust the mobile phase pH to promote the ionization of MIAA (e.g., add formic acid for positive ion mode).[20] 3. Optimize source parameters such as capillary voltage, gas flow, and temperature for MIAA.[20] |
| Inaccurate Quantification | 1. Non-linear calibration curve. 2. Interference from isomeric compounds.[1] 3. Matrix effects.[6][21][22] | 1. Ensure the calibration range is appropriate for the sample concentrations and use a suitable regression model. Do not extrapolate beyond the calibration range.[23] 2. Improve chromatographic separation to resolve MIAA from its isomers.[1] Use a different mass transition if possible. 3. Use a stable isotope-labeled internal standard for MIAA to compensate for matrix effects.[24] Alternatively, use matrix-matched calibrants. |
| GC-MS Derivatization Problems | 1. Incomplete derivatization reaction. 2. Degradation of the derivative. 3. Presence of moisture or other interfering substances in the sample.[13] | 1. Optimize reaction conditions (temperature, time, reagent concentration).[12] 2. Analyze the sample immediately after derivatization or investigate the stability of the derivative over time. 3. Ensure the sample extract is completely dry before adding the derivatizing agent.[11][13] Use a clean-up step to remove potential interferences. |
Data Presentation
Table 1: Reported Levels of MIAA in Human Biological Fluids
| Biological Matrix | Population | Concentration Range | Analytical Method | Reference |
| Cerebrospinal Fluid | Healthy Volunteers | < 1 ng/mL | GC-MS | [9] |
| Cerebrospinal Fluid | - | 22.77 +/- 2.15 pmol/mL | GC-MS | [9] |
| Plasma | - | 84.57 +/- 13.64 pmol/mL | GC-MS | [9] |
| Urine | - | 20.75 +/- 1.30 nmol/mg creatinine (B1669602) | GC-MS | [9] |
| Urine | Healthy Volunteers | 8.3 to 18.5 µmol/24h | GC-NPD | [25] |
| Urine | Mastocytosis Patients | 0.9 to 30 mmol/mol creatinine | HPLC-UV | [26] |
Experimental Protocols
Protocol 1: Quantification of MIAA in Urine by LC-MS/MS
This protocol is a generalized procedure based on common practices and should be optimized for specific instrumentation and laboratory conditions.
1. Sample Preparation (Solid-Phase Extraction)
-
Sample Pre-treatment: Centrifuge urine samples to remove particulates. Dilute 100 µL of urine with 900 µL of 1% formic acid in water. Add an internal standard (e.g., deuterated MIAA).
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interferences.
-
Elution: Elute MIAA with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
HPLC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate MIAA from its isomer and other matrix components (e.g., 0-5% B over 1 min, 5-95% B over 5 min, hold at 95% B for 2 min, return to 5% B and equilibrate for 2 min).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for MIAA and its internal standard. These must be determined by infusing pure standards.
3. Quantification
-
Construct a calibration curve using matrix-matched standards or by using a stable isotope-labeled internal standard.
-
Calculate the concentration of MIAA in the samples based on the peak area ratios of the analyte to the internal standard.
Visualizations
Caption: Metabolic pathway of histamine to this compound (MIAA).
Caption: General experimental workflow for the quantification of MIAA.
References
- 1. benchchem.com [benchchem.com]
- 2. bme.psu.edu [bme.psu.edu]
- 3. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. bataviabiosciences.com [bataviabiosciences.com]
- 7. specartridge.com [specartridge.com]
- 8. hawach.com [hawach.com]
- 9. Presence and measurement of methylimidazoleacetic acids in brain and body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jfda-online.com [jfda-online.com]
- 11. researchgate.net [researchgate.net]
- 12. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 14. silicycle.com [silicycle.com]
- 15. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 16. m.youtube.com [m.youtube.com]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. chromtech.com [chromtech.com]
- 19. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. m.youtube.com [m.youtube.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. Determination of N tau-methylimidazoleacetic acid (a histamine metabolite) in urine by gas chromatography using nitrogen-phosphorus detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Determination of the histamine metabolite tele-methylimidazoleacetic acid and of creatinine in urine by the same HPLC system - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for the storage of Pi-Methylimidazoleacetic acid stock solutions
This guide provides best practices for the storage and handling of Pi-Methylimidazoleacetic acid (also known as 1-methyl-5-imidazoleacetic acid) stock solutions to ensure their stability and efficacy in research applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[1] It has been shown to dissolve the compound effectively, in some cases up to 125 mg/mL (707.81 mM), though ultrasonic assistance may be required.[2] For in vivo experiments, the initial stock solution in DMSO is often further diluted with other co-solvents such as PEG300, Tween-80, saline, or corn oil.[2] While some products with high aqueous solubility may be dissolved directly in water, DMSO is generally the preferred starting solvent.[1]
Q2: What are the optimal storage conditions and shelf-life for this compound stock solutions?
A2: For long-term storage, it is recommended to store stock solutions at -80°C, where they can be stable for up to 6 months.[1][2] For short-term storage, -20°C is acceptable for up to 1 month.[1][2] It is crucial to store the solutions in sealed containers to protect them from moisture.[2] The powdered form of this compound is more stable, lasting for up to 3 years at -20°C and 2 years at 4°C.[1]
Q3: How should I handle the stock solution to maintain its integrity?
A3: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes after preparation.[1][2] This practice ensures that the main stock remains frozen and stable for a longer duration.
Q4: I'm observing precipitation in my stock solution upon thawing. What should I do?
A4: If you observe precipitation, you can try to redissolve the compound by gently warming the vial (e.g., in a 37°C water bath) and vortexing or sonicating until the solution becomes clear. The use of hygroscopic DMSO can significantly impact solubility, so ensuring the use of anhydrous, high-purity DMSO is critical for preventing precipitation.[2]
Q5: Is this compound light-sensitive?
Q6: What is the difference between this compound and its hydrochloride salt form?
A6: At equivalent molar concentrations, both the free form and the salt form (this compound hydrochloride) exhibit comparable biological activity. However, the hydrochloride salt form generally has enhanced water solubility and stability.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving Powder | Inadequate solvent power or insufficient mixing. | Use ultrasonic agitation to aid dissolution in DMSO.[2] Ensure you are using a high-purity, anhydrous grade of the solvent. |
| Precipitation After Thawing | The solution may be supersaturated, or the compound has a lower solubility at colder temperatures. | Gently warm the solution and vortex or sonicate to redissolve. Consider preparing a slightly lower concentration stock solution if the problem persists. |
| Inconsistent Experimental Results | Degradation of the stock solution due to improper storage or handling. | Prepare fresh stock solutions. Always aliquot new stock solutions to avoid repeated freeze-thaw cycles.[1] Confirm the storage temperature and duration are within the recommended guidelines. |
| Cloudy or Discolored Solution | Potential contamination or degradation of the compound or solvent. | Discard the solution and prepare a fresh stock using new, high-quality reagents. Ensure that all containers and equipment are clean and dry before use. |
Quantitative Data Summary
The stability of this compound stock solutions is highly dependent on the storage temperature. The following table summarizes the recommended storage conditions and expected stability periods.
| Storage Temperature | Duration of Stability | Key Considerations |
| -80°C | Up to 6 months | Recommended for long-term storage.[1][2] |
| -20°C | Up to 1 month | Suitable for short-term storage.[1][2] |
Note: Always store in a sealed container to protect from moisture.[2]
Experimental Protocols
Protocol for Preparation of a 10 mM DMSO Stock Solution
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Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 140.14 g/mol ) in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.
-
Dissolution: Vortex the solution thoroughly. If necessary, use an ultrasonic water bath to ensure complete dissolution.[2] Visually inspect the solution to confirm that no solid particles remain.
-
Aliquoting and Storage: Dispense the clear stock solution into single-use, light-protected aliquots. Store the aliquots at -80°C for long-term use or -20°C for short-term use.
Visualizations
Caption: Workflow for preparing and storing stock solutions.
Caption: Decision guide for assessing stock solution viability.
References
Technical Support Center: Optimizing GC-MS Analysis of π-Methylimidazoleacetic Acid
Welcome to the technical support center for the gas chromatography-mass spectrometry (GC-MS) analysis of π-Methylimidazoleacetic acid. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the critical injection port parameters to optimize for the GC-MS analysis of π-Methylimidazoleacetic acid?
A1: The primary injection port parameters to optimize for robust and reproducible analysis of π-Methylimidazoleacetic acid are:
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Injection Port Temperature: This needs to be high enough to ensure complete and rapid vaporization of the analyte without causing thermal degradation.
-
Split/Splitless Ratio: The choice between split and splitless injection depends on the concentration of the analyte. Splitless injection is suitable for trace analysis, while a split injection is used for more concentrated samples to prevent column overload.
-
Carrier Gas Flow Rate: Optimizing the flow rate of the carrier gas (e.g., helium or hydrogen) is crucial for achieving good peak shape and resolution.
-
Injector Liner: The choice of liner can significantly impact sample vaporization and inertness. A liner with glass wool can aid in vaporization but may also introduce active sites.
Q2: Is derivatization necessary for the analysis of π-Methylimidazoleacetic acid by GC-MS?
A2: Due to its polar nature and potential for poor volatility and peak shape, derivatization of π-Methylimidazoleacetic acid is often recommended. A common approach for related compounds like imidazoleacetic acid is esterification to increase volatility. For instance, derivatization to its n-butyl ester has been shown to be effective.[1]
Q3: What are common causes of poor peak shape (fronting or tailing) for π-Methylimidazoleacetic acid?
A3: Poor peak shape is a frequent issue in GC analysis.
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Peak Tailing: This is often caused by active sites in the injection port liner, column, or contamination.[2] Using a deactivated liner and ensuring a clean system can mitigate this. Tailing can also result from setting the injection temperature too low, leading to incomplete vaporization.
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Peak Fronting: This is typically a sign of column overload.[3] To address this, you can dilute the sample, increase the split ratio, or use a column with a higher capacity.
Q4: How can I improve the sensitivity of my analysis for low concentrations of π-Methylimidazoleacetic acid?
A4: To enhance sensitivity, consider the following:
-
Use Splitless Injection: This technique ensures that the entire sample is transferred to the column, which is ideal for trace analysis.
-
Optimize Injection Port Temperature: Ensure the temperature is adequate for efficient vaporization without causing degradation.
-
Check for Leaks: Leaks in the injector can lead to sample loss and reduced sensitivity.[4]
-
Derivatization: A suitable derivative can improve chromatographic behavior and ionization efficiency in the mass spectrometer.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the GC-MS analysis of π-Methylimidazoleacetic acid.
| Problem | Potential Cause | Recommended Solution |
| No Peak or Very Small Peak | Syringe issue (plugged or not dispensing correctly). | Manually check if the syringe dispenses liquid. Clean or replace the syringe if necessary.[5] |
| Leak at the injector septum. | Check for leaks and replace the septum if it is cored or worn.[2] | |
| Incorrect injection port temperature (too low). | Increase the injector temperature to ensure complete vaporization. | |
| Analyte degradation in the injector. | Lower the injection port temperature or use a more inert liner. | |
| Ghost Peaks (Peaks in Blank Runs) | Contamination from the septum, liner, or previous injections. | Replace the septum and liner. Bake out the column to remove contaminants.[2][3] |
| Carrier gas contamination. | Use high-purity gas and ensure gas lines are clean. | |
| Poor Reproducibility (Variable Peak Areas) | Leaks in the injection port. | Perform a leak check and tighten fittings as needed.[6] |
| Inconsistent injection volume. | Ensure the autosampler is functioning correctly or that manual injection technique is consistent. | |
| Sample degradation over time in the vial. | Analyze samples promptly after preparation. | |
| Retention Time Shifts | Change in carrier gas flow rate. | Check and stabilize the carrier gas flow and pressure.[5] |
| Column contamination or degradation. | Trim the front end of the column or replace the column if necessary.[2] | |
| Leak in the system. | A leak can alter the pressure and flow, leading to shifts in retention time. |
Experimental Protocol: Optimization of Injection Port Parameters
This protocol provides a general workflow for optimizing the injection port parameters for the analysis of a derivatized π-Methylimidazoleacetic acid standard.
-
Preparation of Standard: Prepare a standard solution of derivatized π-Methylimidazoleacetic acid in a suitable solvent (e.g., ethyl acetate) at a concentration that is expected to be in the middle of the desired calibration range.
-
Initial Parameter Selection: Based on the properties of the derivative and general GC-MS principles, select initial injection port parameters. A good starting point is often an injection temperature of 250°C, a split ratio of 20:1, and a carrier gas flow rate of 1.0 mL/min.
-
Optimization of Injection Port Temperature:
-
Set the other GC-MS parameters (oven temperature program, carrier gas flow, etc.) to a constant value.
-
Inject the standard at a series of injection port temperatures (e.g., 220°C, 240°C, 260°C, 280°C, 300°C).
-
Monitor the peak area and shape. Select the temperature that provides the highest peak area without evidence of peak tailing (indicating incomplete vaporization) or peak fronting/broadening (which could indicate degradation).
-
-
Optimization of Split Ratio/Splitless Mode:
-
If high sensitivity is required, switch to splitless mode. Optimize the splitless hold time (typically 0.5 to 1.0 minute).
-
If the initial injections show column overload (fronting peaks), increase the split ratio (e.g., 50:1, 100:1) until a symmetrical peak is achieved.
-
-
Optimization of Carrier Gas Flow Rate:
-
Using the optimized temperature and split ratio, inject the standard at different carrier gas flow rates (e.g., 0.8, 1.0, 1.2, 1.5 mL/min).
-
Evaluate the resulting peak width and resolution from any closely eluting peaks. Select the flow rate that provides the narrowest and most symmetrical peak.
-
-
Liner Selection:
-
If peak tailing persists despite optimizing other parameters, it may indicate analyte interaction with the liner.
-
Test different types of liners (e.g., deactivated, with and without glass wool) to find the one that provides the best peak shape and response.
-
Quantitative Data Summary
The following table provides typical starting ranges for key injection port parameters for the analysis of polar compounds like derivatized imidazoleacetic acids on a standard GC-MS system. The optimal values for your specific application should be determined experimentally.
| Parameter | Typical Range | Considerations |
| Injection Port Temperature | 200 - 300 °C | Must be high enough for complete vaporization but low enough to prevent thermal degradation.[7] |
| Split Ratio | 10:1 to 100:1 | Higher ratios are used for more concentrated samples to prevent column overload. |
| Splitless Hold Time | 0.5 - 1.5 minutes | Used for trace analysis to ensure complete transfer of the sample to the column. |
| Carrier Gas Flow Rate (Helium) | 0.8 - 1.5 mL/min | Affects peak shape, resolution, and analysis time. |
| Liner Type | Deactivated glass, with/without glass wool | The choice depends on the analyte's activity and the need for enhanced vaporization. |
Visualizations
Caption: Troubleshooting workflow for common GC-MS issues.
References
- 1. Measurement of imidazoleacetic acid in urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. agilent.com [agilent.com]
- 4. agilent.com [agilent.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. GC Injection Techniques for Accurate Chromatography | Phenomenex [phenomenex.com]
Technical Support Center: Strategies for Reproducible Quantitative Proteomics
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the reproducibility of quantitative proteomics experiments. The content focuses on troubleshooting common issues, particularly the handling of missing values, which is a critical factor in ensuring reliable and reproducible quantification.
Troubleshooting Guide
This guide addresses specific issues that can compromise the reproducibility of your quantitative proteomics experiments.
| Issue | Potential Cause | Recommended Solution |
| High percentage of missing values in my data. | Low abundance proteins/peptides: Analytes are below the instrument's limit of detection (LOD). This is a primary cause of missing not at random (MNAR) data.[1] | • Consider using data-independent acquisition (DIA) over data-dependent acquisition (DDA), as DIA can improve the detection of low-abundance peptides.[2][3]• If using DDA, ensure sufficient instrument time and appropriate fragmentation settings.• Employ imputation methods designed for MNAR data, such as those based on a left-censored normal distribution (e.g., as implemented in the Perseus software). |
| Suboptimal sample preparation: Protein loss during cleanup, inefficient enzymatic digestion, or issues with peptide desalting can lead to missing values.[4] | • Optimize your sample preparation protocol. (See detailed protocols below).• Use proven cleanup methods like SP3 (Single-Pot, Solid-Phase-enhanced Sample Preparation) to minimize sample loss.[5][6]• Ensure complete denaturation, reduction, and alkylation before digestion. | |
| Instrumental variability: Fluctuations in mass spectrometer performance can lead to missing completely at random (MCAR) values.[1] | • Implement a robust quality control (QC) system. Regularly run system suitability samples to monitor instrument performance.[7][8]• Use internal and external QC samples to track and correct for instrument drift and batch effects.[7][8] | |
| Poor reproducibility between technical replicates (High CV). | Inconsistent sample handling: Variations in sample collection, storage, and processing introduce significant variability.[9] | • Standardize all pre-analytical procedures. Rapidly freeze samples after collection and maintain a consistent cold chain.[4][9]• Use an automated sample preparation workflow to minimize manual pipetting errors and improve consistency.[10] |
| Acquisition method: Data-dependent acquisition (DDA) can have lower reproducibility compared to data-independent acquisition (DIA) due to the stochastic nature of precursor selection.[3][11][12] | • For large-scale quantitative studies requiring high reproducibility, DIA is often the preferred method.[2][10]• If using DDA, ensure a sufficient number of technical replicates to enable robust statistical analysis. | |
| Inappropriate data processing: Incorrect alignment of chromatographic runs or improper normalization can inflate CVs. | • Use high-quality software for data processing that performs effective retention time alignment.• Apply appropriate normalization methods (e.g., median normalization, total ion current normalization) to account for variations in sample loading and instrument response. | |
| Imputation introduces bias into my dataset. | Wrong choice of imputation method: Using a method that does not match the nature of the missing data (e.g., using a mean-imputation for MNAR data) can lead to biased results.[13] | • First, try to determine the likely cause of missing values in your dataset (MCAR, MAR, or MNAR).[1]• For MNAR data, which is common in proteomics, methods that impute low values (e.g., sampling from a down-shifted normal distribution) are often appropriate.[14]• For MCAR data, more sophisticated methods like k-Nearest Neighbors (kNN) or Random Forest (MissForest) may perform better.[13] |
| Over-imputation: Imputing a very high percentage of missing values can compromise the integrity of the dataset. | • As a general rule, be cautious when imputing proteins with a high proportion of missing values across samples.• Consider filtering out proteins that are not identified in a sufficient number of replicates before imputation. A common practice is to keep only proteins identified in at least 70-80% of samples within at least one experimental group.[14] |
Frequently Asked Questions (FAQs)
Q1: What are the main sources of irreproducibility in quantitative proteomics?
Variability can be introduced at nearly every stage of a typical proteomics workflow.[12] Key sources include:
-
Sample Preparation: Inconsistencies in protein extraction, digestion, and cleanup can lead to significant variations.[4]
-
Instrumentation: Mass spectrometer performance can drift over time, and differences between instruments can be a major source of variability in multi-site studies.[12]
-
Data Acquisition: The choice of acquisition method (DDA vs. DIA) can impact reproducibility, with DIA generally offering higher consistency.[2][11]
-
Data Analysis: The handling of missing values, normalization strategies, and the statistical methods used can all affect the final quantitative results.[15]
Q2: What are "missing values" and why are they a problem?
Missing values occur when a protein or peptide is not detected and quantified in one or more samples.[13] They are a significant issue because they can reduce the statistical power of an experiment, introduce bias, and complicate downstream data analysis.[13] There are three main types of missing values:
-
Missing Not at Random (MNAR): This is the most common type in proteomics and occurs when the absence of a value is related to its true abundance, typically because it is below the instrument's limit of detection.[1]
-
Missing at Random (MAR): The missingness is related to another measured variable but not the missing value itself.
-
Missing Completely at Random (MCAR): The missingness is random and unrelated to any other variable.[1]
Q3: Which imputation method should I use for my data?
The optimal imputation method depends on the nature of the missing data.[13]
-
For MNAR data, methods that replace missing values with small values sampled from a down-shifted normal distribution are commonly used and implemented in software like Perseus.[14]
-
For MCAR data, methods like k-Nearest Neighbors (kNN) and Random Forest (MissForest) have shown good performance.[13] It's important to note that some studies suggest that for differential expression analysis, no imputation may perform as well as or better than some imputation methods, especially for DDA data.[13]
Q4: How can I use Quality Control (QC) samples to improve reproducibility?
A robust QC strategy is essential for reproducible proteomics. This involves using different types of QC samples:
-
System Suitability Samples: These are standard mixtures (e.g., a digest of a single protein or a commercial mix) run at the beginning of an experiment and periodically throughout to ensure the LC-MS system is performing optimally.[7][8]
-
Internal QC Samples: These are known proteins or peptides spiked into each experimental sample to monitor and normalize for variations in sample preparation and instrument response.[7][8]
-
External QC Samples: A pooled sample, created by mixing a small aliquot from every sample in the study, is run periodically throughout the experiment. This helps to monitor and correct for batch effects and assess the overall reproducibility of the workflow.[7][8]
Q5: What are the MIAPE guidelines and why are they important?
MIAPE (Minimum Information About a Proteomics Experiment) are reporting guidelines developed by the Human Proteome Organization's Proteomics Standards Initiative (HUPO-PSI).[1][16][17][18][19] They specify the minimum information that should be reported for a proteomics experiment to be fully understood, critically evaluated, and potentially reproduced. Adhering to MIAPE guidelines, particularly MIAPE-Quant for quantitative experiments, enhances the transparency and reproducibility of published research.[1][17]
Quantitative Data Summary
Table 1: Comparison of Data Acquisition Methods: DDA vs. DIA
| Metric | Data-Dependent Acquisition (DDA) | Data-Independent Acquisition (DIA) | Rationale for Improved Reproducibility with DIA |
| Mean Coefficient of Variation (CV) | Higher (e.g., 9.24% - 24%)[11][12] | Lower (e.g., 4.90% - 7%)[11][12] | DIA systematically fragments all ions within a specified mass range, leading to more consistent detection and quantification across runs.[2][3] |
| Data Completeness (% of proteins with no missing values) | Lower (e.g., ~36% in one study)[12] | Higher (e.g., ~96% in one study)[12] | The comprehensive fragmentation in DIA reduces the stochasticity of peptide detection, minimizing missing values.[10] |
| Reproducibility | Less reproducible due to stochastic precursor selection.[3] | More reproducible due to systematic and comprehensive data collection.[2][3] | Consistent ion fragmentation across all samples ensures that the same peptides are measured in each run, improving reproducibility.[2] |
Table 2: Performance of Imputation Methods in Differential Expression Analysis
This table summarizes the performance of different imputation methods based on their ability to correctly identify differentially expressed peptides, as measured by the Area Under the Curve (AUC) from a precision-recall analysis. Higher AUC values indicate better performance.
| Imputation Method | Type of Missingness | AUC | Key Finding |
| MissForest | MCAR | 0.80[13][20] | Performs well for randomly missing data. |
| k-Nearest Neighbors (kNN) | MCAR | 0.78[13][20] | Another strong performer for MCAR data. |
| No Imputation | MCAR | 0.76[13][20] | Can be a viable strategy, performing similarly to some imputation methods. |
| k-Nearest Neighbors (kNN) | MNAR | 0.87[13][20] | Shows the best performance for non-randomly missing data in this study. |
| No Imputation | MNAR | 0.86[13][20] | Highlights that imputation is not always superior for differential expression analysis. |
| MissForest | MNAR | 0.77[13][20] | Less effective for MNAR data compared to kNN. |
| Gaussian Sample (Perseus-like) | MNAR | 0.53[13][20] | Single-value imputation methods can perform poorly in differential expression tests. |
| Low Value Replacement | MNAR | 0.53[13][20] | Similar to Gaussian sample, this method can be suboptimal for this application. |
Data sourced from a study evaluating imputation methods on a DIA dataset of Alzheimer's disease.[20]
Experimental Protocols
Protocol 1: In-Solution Tryptic Digestion
This protocol is a standard procedure for digesting proteins into peptides suitable for mass spectrometry analysis.
Materials:
-
50 mM Ammonium Bicarbonate (NH4HCO3)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic Acid (FA) or Trifluoroacetic Acid (TFA)
Procedure:
-
Denaturation, Reduction, and Alkylation: a. Ensure the protein sample is in a suitable buffer (e.g., 50 mM NH4HCO3). b. Add DTT to a final concentration of 10 mM to reduce disulfide bonds. Incubate at 56°C for 30-60 minutes. c. Cool the sample to room temperature. d. Add IAA to a final concentration of 20-55 mM to alkylate the free sulfhydryl groups. Incubate in the dark at room temperature for 30 minutes.
-
Digestion: a. Add trypsin to the protein sample at a ratio of 1:50 to 1:100 (trypsin:protein, w/w). b. Incubate at 37°C for 3 hours to overnight.[21]
-
Quenching the Reaction: a. Stop the digestion by adding formic acid or TFA to a final concentration of 0.5-1% to lower the pH.
-
Sample Cleanup: a. Desalt the peptide mixture using a C18 StageTip or a similar solid-phase extraction method to remove salts and detergents before LC-MS/MS analysis.
Protocol 2: Peptide Cleanup using SP3
This protocol describes a highly efficient and reproducible method for cleaning up peptide samples.
Materials:
-
Sera-Mag Carboxylate-Modified Magnetic Beads (SP3 beads)
-
100% Acetonitrile (ACN)
-
Magnetic stand
Procedure:
-
Peptide Binding: a. To your digested peptide sample, add SP3 beads. b. Add 100% ACN to achieve a final ACN concentration of ≥95%. This will cause the peptides to bind to the beads. c. Incubate at room temperature for 8-10 minutes.
-
Washing: a. Place the tube on a magnetic stand and wait for the beads to pellet. b. Remove and discard the supernatant. c. With the tube still on the magnet, add 100% ACN to wash the beads. d. Remove and discard the ACN. Repeat the wash step.
-
Elution: a. Remove the tube from the magnetic stand. b. Add an appropriate aqueous buffer (e.g., 2% DMSO in water) to elute the peptides from the beads. c. Place the tube back on the magnetic stand. d. Carefully collect the supernatant containing the purified peptides. The sample is now ready for LC-MS/MS analysis.
Protocol 3: Imputation of Missing Values in Perseus
This is a basic workflow for imputing missing values in the Perseus software platform, commonly used for proteomics data analysis.
Procedure:
-
Load Data: Import your data matrix (e.g., from a MaxQuant output) into Perseus.
-
Data Transformation: Log-transform your intensity data (e.g., log2 transformation) to achieve a more normal distribution.
-
Filter Data: It is recommended to filter out proteins that have too many missing values. A common approach is to keep only proteins that have a minimum number of valid values (e.g., 70%) in at least one experimental group.[14]
-
Impute Missing Values: a. Go to the "Imputation" menu and select "Replace missing values from normal distribution".[14] b. This function is designed for MNAR data and simulates values from a down-shifted and narrowed normal distribution of the original data.[14] c. The default parameters (width: 0.3, down shift: 1.8) are often a good starting point, but may need to be adjusted based on your data distribution.[14]
-
Visualize and Proceed: After imputation, it is good practice to check the distribution of your data again using the histogram function to ensure the imputation has not created an artificial data distribution.
Visualizations
Caption: A typical workflow for quantitative proteomics, highlighting key stages where reproducibility can be improved.
Caption: Decision tree for selecting an appropriate missing value imputation strategy.
Caption: Simplified diagram of the ERK/MAPK signaling pathway, often studied using quantitative proteomics.
References
- 1. Guidelines for reporting quantitative mass spectrometry based experiments in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [worldwide.promega.com]
- 3. DDA vs. DIA: The Essential Guide to Label-Free Quantitative Proteomics - MetwareBio [metwarebio.com]
- 4. Label Free Quantitation: Sample Preparation Guide - Creative Proteomics [creative-proteomics.com]
- 5. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 6. SP3 protein cleanup - digestion w/ rapizyme and ACN - SP3 peptide cleanup [protocols.io]
- 7. Proteomics Quality Control: A Practical Guide to Reliable, Reproducible Data - MetwareBio [metwarebio.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Sample Quality Control in Omics Research - Creative Proteomics [creative-proteomics.com]
- 10. Common Pitfalls in DIA Proteomics Data Analysis and How to Avoid Them | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Reproducibility, Specificity and Accuracy of Relative Quantification Using Spectral Library-based Data-independent Acquisition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Evaluating Proteomics Imputation Methods with Improved Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Perseus_Tutorial [hanruizhang.github.io]
- 15. Label-Free Quantitative Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 16. benchchem.com [benchchem.com]
- 17. FAIRsharing [fairsharing.org]
- 18. psidev.info [psidev.info]
- 19. researchgate.net [researchgate.net]
- 20. storage.prod.researchhub.com [storage.prod.researchhub.com]
- 21. bsb.research.baylor.edu [bsb.research.baylor.edu]
Technical Support Center: Pi-Methylimidazoleacetic Acid (PMAA) Analysis by HPLC
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the analysis of Pi-Methylimidazoleacetic acid (PMAA), a key histamine (B1213489) metabolite, using High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common HPLC method for PMAA analysis?
A reversed-phase HPLC (RP-HPLC) method is most commonly employed for the analysis of PMAA. A C18 column is frequently used with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol.[1][2] Due to the polar nature of PMAA, ion-pairing reagents such as sodium dodecyl sulfate (B86663) (SDS) or octane (B31449) sulfonic acid may be added to the mobile phase to improve retention on the C18 column.[1][3]
Q2: How does the pH of the mobile phase affect the analysis of PMAA?
The pH of the mobile phase is a critical parameter in the analysis of PMAA and other imidazole (B134444) compounds. The pKa of the imidazole group is approximately 7.[3] At a pH below the pKa, the imidazole ring will be protonated, increasing its polarity and potentially leading to poor retention on a reversed-phase column. To achieve better retention, a mobile phase pH above 7 would keep the imidazole group in a less polar, non-ionized state.[3] However, many silica-based C18 columns are not stable at high pH. Therefore, a compromise is often made, or ion-pairing agents are used to enhance retention at a lower pH.[3] Some methods have successfully used acidic mobile phases (e.g., pH 3.5) in combination with an ion-pairing reagent.[1]
Q3: What are the typical sample preparation steps for analyzing PMAA in biological samples like urine?
Sample preparation for PMAA in urine typically involves steps to remove interferences and concentrate the analyte. A common procedure includes:
-
Centrifugation and Dilution: To remove particulate matter, the urine sample is first centrifuged and then diluted.[4]
-
Esterification: To improve chromatographic properties and retention, the carboxylic acid group of PMAA can be converted to an ester.[1]
-
Extraction: A liquid-liquid extraction or solid-phase extraction (SPE) can be used to isolate PMAA and its esterified form from the sample matrix.[1]
-
Reconstitution: The extracted sample is then evaporated to dryness and reconstituted in the mobile phase before injection into the HPLC system.[5]
Troubleshooting Guide
Chromatographic Issues
Q4: I am seeing poor retention of my PMAA peak, and it's eluting close to the void volume. What should I do?
Poor retention of PMAA is a common issue due to its polar nature. Here are several approaches to troubleshoot this:
-
Mobile Phase pH Adjustment: If you are using a standard C18 column, ensure your mobile phase pH is appropriate. For basic compounds like PMAA, increasing the pH towards a more neutral or slightly basic range (if your column allows) can increase retention.[3]
-
Incorporate an Ion-Pairing Reagent: The addition of an anionic ion-pairing reagent like octane sulfonic acid or SDS to the mobile phase can form an ion pair with the protonated PMAA, increasing its hydrophobicity and retention on a C18 column.[1][3]
-
Consider a Different Column: If adjusting the mobile phase is not effective, consider using a different type of column. A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often a better choice for highly polar compounds.[3] Alternatively, a C8 column could be used.[2]
-
Decrease Organic Solvent Content: Reducing the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase will increase its polarity, which can lead to longer retention times for polar analytes on a reversed-phase column.
Q5: My PMAA peak is showing significant tailing. What are the possible causes and solutions?
Peak tailing can compromise quantification and resolution.[6] The common causes and their solutions are:
-
Secondary Interactions: The basic imidazole group of PMAA can interact with residual acidic silanol (B1196071) groups on the silica-based stationary phase, leading to peak tailing.
-
Solution: Use a base-deactivated column or add a competing base like triethylamine (B128534) (TEA) to the mobile phase at a low concentration (e.g., 0.1%) to block the active silanol sites.[7]
-
-
Column Overload: Injecting too much sample can lead to peak tailing.[6]
-
Solution: Try diluting your sample and injecting a smaller volume.
-
-
Column Degradation: A contaminated or degraded column can also cause peak shape issues.[6][8]
-
Solution: Clean the column according to the manufacturer's instructions or replace it if it's old or has been used with harsh conditions.
-
Q6: I am experiencing a drifting or noisy baseline. How can I fix this?
A stable baseline is crucial for accurate quantification. Here are the likely causes and solutions for baseline issues:[6]
-
Mobile Phase Issues:
-
Inadequate Degassing: Dissolved gases in the mobile phase can outgas in the detector, causing noise. Ensure your mobile phase is properly degassed using an online degasser, sonication, or helium sparging.[6]
-
Contamination: Impurities in the mobile phase solvents or additives can lead to a noisy or drifting baseline.[9] Use HPLC-grade solvents and high-purity additives.
-
Incomplete Mixing: If you are using a gradient, ensure the solvents are mixing properly.
-
-
Detector Problems:
-
Lamp Instability: A failing detector lamp can cause baseline drift. Check the lamp's energy output and replace it if necessary.
-
Contaminated Flow Cell: Contaminants in the detector flow cell can cause noise. Flush the flow cell with a strong, appropriate solvent.
-
-
System Leaks: Leaks in the HPLC system can cause pressure fluctuations and a noisy baseline.[7] Check all fittings and connections for any signs of leakage.
Q7: My retention times are shifting from run to run. What could be the cause?
Retention time instability can be caused by several factors:[10][11]
-
Mobile Phase Composition Changes:
-
Evaporation: The organic component of the mobile phase can evaporate over time, leading to a change in composition and longer retention times.[10] Prepare fresh mobile phase daily and keep the reservoir covered.
-
Inaccurate Preparation: Inconsistent preparation of the mobile phase, especially buffers, can lead to significant shifts in retention time.[12]
-
-
Column Temperature Fluctuations: Changes in column temperature can affect retention times.[10] Use a column oven to maintain a constant temperature.
-
Column Equilibration: Insufficient column equilibration between runs, especially in gradient elution, can cause retention time drift.[13] Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
Pump and Flow Rate Issues: A malfunctioning pump or check valves can lead to an inconsistent flow rate, which directly impacts retention times.[7]
Experimental Protocol: A Representative HPLC Method
This protocol is a general guideline and may require optimization for your specific application and instrumentation.
Objective: To determine the concentration of this compound (PMAA) in a prepared sample.
Materials:
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Sodium dodecyl sulfate (SDS)
-
Phosphoric acid
-
PMAA standard
-
Sample for analysis
Procedure:
-
Mobile Phase Preparation:
-
Standard Solution Preparation:
-
Prepare a stock solution of PMAA in the mobile phase.
-
Perform serial dilutions to create a series of calibration standards.
-
-
HPLC System Setup:
-
Install the C18 column.
-
Set the flow rate to a constant value (e.g., 1.0 mL/min).
-
Set the UV detector to the appropriate wavelength for PMAA detection.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
-
Analysis:
-
Inject the standard solutions, starting with the lowest concentration.
-
Inject the sample solutions.
-
Record the chromatograms and the retention times and peak areas for PMAA.
-
-
Data Processing:
-
Construct a calibration curve by plotting the peak area of the PMAA standards against their concentrations.
-
Determine the concentration of PMAA in the samples by interpolating their peak areas on the calibration curve.
-
Quantitative Data Summary
Table 1: Example HPLC Method Parameters for Imidazole Compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Analyte | tele-Methylimidazoleacetic acid | Imidazole | Imidazole Anti-infective Drugs |
| Column | C18 | Phalax C18 | Thermo Scientific® BDS Hypersil C8 |
| Mobile Phase | Aqueous SDS (pH 3.5) : Acetonitrile (65:35) | 20mM Potassium Phosphate Monobasic with 10mM Octane Sulfonic Acid (pH 7.0) : Methanol (95:5) | Methanol : 0.025 M KH2PO4 (pH 3.2) (70:30) |
| Flow Rate | Not Specified | 1.2 mL/min | 1.0 mL/min |
| Detection | UV | UV at 220 nm | UV at 300 nm |
| Reference | [1] | [3] | [2] |
Visualizations
Caption: A troubleshooting workflow for common HPLC issues encountered during PMAA analysis.
Caption: A general experimental workflow for the HPLC analysis of PMAA.
References
- 1. Determination of the histamine metabolite tele-methylimidazoleacetic acid and of creatinine in urine by the same HPLC system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. RP HPLC method for Imidazole - Chromatography Forum [chromforum.org]
- 4. Quantitative determination of 1,4-methyl-imidazoleacetic acid in urine by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. researchgate.net [researchgate.net]
- 12. shimadzu.com [shimadzu.com]
- 13. researchgate.net [researchgate.net]
Selecting the appropriate internal standard for p-MIAA quantification
<
This guide provides researchers, scientists, and drug development professionals with technical support for selecting the appropriate internal standard (IS) for the accurate quantification of p-Methoxyphenylacetic acid (p-MIAA).
Frequently Asked Questions (FAQs)
Q1: What is an internal standard and why is it crucial for quantifying p-MIAA?
An internal standard is a compound of a known concentration that is added to all samples, including calibration standards and quality controls, before analysis.[1][2] Its purpose is to correct for variations that can occur during sample preparation, injection, and analysis, thereby improving the precision and accuracy of the results.[3][4][5][6] When quantifying p-MIAA, an IS helps to normalize fluctuations caused by analyte loss during extraction, inconsistencies in injection volume, and matrix effects in the mass spectrometer.[4][7] The final quantification is based on the ratio of the p-MIAA peak area to the IS peak area, which minimizes the impact of these experimental variabilities.[3]
Q2: What are the ideal characteristics of an internal standard for p-MIAA analysis?
The selection of an appropriate internal standard is critical for the success of a quantitative assay.[1] Ideally, the IS should:
-
Be chemically and physically similar to p-MIAA: This ensures it behaves similarly during sample extraction, chromatography, and ionization.[1][3][7]
-
Not be naturally present in the sample matrix: The IS should be absent from the original sample to avoid interference.[1][3][8]
-
Be chromatographically resolved from p-MIAA or have a different mass-to-charge ratio (m/z): For most detectors, the IS and analyte peaks should be well-separated.[9] However, with the high selectivity of tandem mass spectrometry (LC-MS/MS), co-elution is acceptable if the compounds have different molecular weights.[9]
-
Be of high purity: Impurities in the IS should not interfere with the analysis of the target analyte.[1][9]
-
Be stable throughout the entire analytical process: The IS must not degrade during sample preparation, storage, or analysis.[1]
Q3: What are the main types of internal standards to consider for p-MIAA?
There are two primary types of internal standards used in mass spectrometry:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard."[1] A SIL-IS is a version of p-MIAA where some atoms are replaced with heavier isotopes (e.g., Deuterium (²H or D), Carbon-13 (¹³C)).[1][10] They are nearly identical to p-MIAA in terms of chemical and physical properties, meaning they co-elute and experience the same matrix effects and ionization efficiency.[1][10] This provides the most accurate correction for analytical variability.[1] A deuterated form of p-MIAA would be an excellent choice.[3][11][12]
-
Structural Analogs: When a SIL-IS is unavailable or too costly, a structural analog can be used.[1][5] This is a compound that is chemically similar to p-MIAA but has a different molecular weight.[1] The ideal analog should have similar physicochemical properties, like hydrophobicity and pKa, to ensure it behaves similarly during the analytical process.[1][7]
Q4: When should the internal standard be added to the sample?
For maximum effectiveness, the internal standard should be added as early as possible in the sample preparation workflow.[5][8] Typically, the IS is added to all samples, calibrators, and quality controls before any extraction, dilution, or reconstitution steps.[2][7] This allows the IS to account for analyte loss and variability throughout the entire process.[3][7][8]
Potential Internal Standard Candidates for p-MIAA
When selecting a structural analog for p-MIAA (MW: 166.17 g/mol ), candidates should have similar functional groups (carboxylic acid, methoxy (B1213986) group, phenyl ring) but a distinct molecular weight. A stable isotope-labeled p-MIAA is the preferred option.
| Internal Standard Type | Example Candidate | Molecular Weight ( g/mol ) | Key Rationale |
| Stable Isotope-Labeled (Gold Standard) | p-Methoxyphenylacetic acid-d3 (methoxy-d3) | 169.19 | Nearly identical chemical and physical properties to p-MIAA, ensuring it tracks the analyte's behavior accurately through sample prep and analysis.[1][5] Co-elutes with p-MIAA but is distinguished by mass.[10] |
| Structural Analog | 4-Ethoxyphenylacetic acid | 180.19 | Structurally very similar to p-MIAA, with a slightly larger ethyl group instead of a methyl group, leading to a different molecular weight and likely a close retention time. |
| Structural Analog | 4-Chlorophenylacetic acid | 170.59 | Shares the phenylacetic acid core structure. The chloro- group provides a different mass and may have similar extraction properties, but ionization efficiency could differ. |
| Structural Analog | Phenylacetic acid | 136.15 | Shares the core acid structure but lacks the methoxy group. It is less ideal as its physicochemical properties (e.g., hydrophobicity) will differ more significantly from p-MIAA. |
Decision Workflow for IS Selection
The following diagram outlines the logical steps for selecting and validating an internal standard for p-MIAA quantification.
Experimental Protocol: Preparation of Calibration Curve Standards
This protocol outlines the steps for preparing calibration standards containing p-MIAA and the chosen internal standard.
1. Stock Solution Preparation:
-
p-MIAA Stock (1 mg/mL): Accurately weigh 10 mg of p-MIAA standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Internal Standard Stock (1 mg/mL): Prepare a stock solution of the selected internal standard (e.g., p-MIAA-d3) in the same manner.
2. Intermediate & Working Solutions:
-
p-MIAA Intermediate Solution (100 µg/mL): Dilute 1 mL of the p-MIAA stock solution to 10 mL with the solvent.
-
IS Working Solution (e.g., 1 µg/mL): Prepare a working solution of the IS by diluting the IS stock solution. The concentration should be chosen to provide a consistent and robust signal across the analytical run.[1] It is often matched to be in the range of 1/3 to 1/2 of the upper limit of quantification (ULOQ) concentration.[7]
3. Preparation of Calibration Standards (Example Range: 10 - 1000 ng/mL):
-
Perform serial dilutions from the p-MIAA intermediate solution to create a series of calibration standards in the desired concentration range.
-
For each calibration standard, add a constant volume of the IS working solution to a fixed volume of the p-MIAA dilution. This ensures the IS concentration is identical in every standard.[3]
-
The final step typically involves spiking the standards into the same biological matrix as the unknown samples (e.g., plasma, urine) to account for matrix effects.
Troubleshooting Guide
Problem: High variability in the internal standard peak area across a run.
-
Possible Causes:
-
Inconsistent Sample Preparation: Errors in pipetting the IS, incomplete extraction, or variable sample handling can lead to inconsistent IS recovery.[4][13]
-
Injection Volume Discrepancies: Issues with the autosampler or injection port can cause variations in the amount of sample injected.[4]
-
Matrix Effects: Co-eluting substances from the sample matrix can suppress or enhance the ionization of the IS.[4][7][14]
-
IS Instability: The internal standard may be degrading during sample processing or while waiting in the autosampler.[1]
-
-
Solutions:
-
Review and Standardize Procedures: Ensure consistent and precise addition of the IS to every sample as early as possible.[2][5] Use calibrated pipettes and ensure thorough mixing.
-
Check Instrument Performance: Perform system suitability tests and check the autosampler for precision and accuracy.
-
Optimize Chromatography: Modify the chromatographic method to separate the IS from interfering matrix components. If matrix effects persist, a stable isotope-labeled IS is the best solution as it will be affected in the same way as the analyte.[7]
-
Verify IS Stability: Assess the stability of the internal standard under the specific conditions of your sample preparation and analysis.
-
Problem: The calibration curve is non-linear.
-
Possible Causes:
-
Cross-Interference: The analyte (p-MIAA) may have a signal contribution at the mass transition of the IS, or vice-versa. This is more common when the IS concentration is too low.[7]
-
Detector Saturation: At high concentrations, the detector response for either the analyte or the IS may become saturated, leading to a non-linear relationship.
-
Inappropriate IS Concentration: If the IS concentration is too high, it could cause solubility issues or exceed the capacity of an SPE plate, affecting recovery.[7]
-
-
Solutions:
-
Check for Mass Spectrometric Crosstalk: Analyze high-concentration solutions of p-MIAA without IS and the IS without p-MIAA to check for any signal interference at the respective mass transitions. For SIL-IS, ensure a sufficient mass difference (ideally 4-5 Da) from the analyte.[7]
-
Adjust Concentration Range: Dilute samples to fall within the linear dynamic range of the assay or adjust the calibration curve range.
-
Optimize IS Concentration: The IS concentration should be consistent and provide a strong, but not saturating, signal. A common practice is to set it near the middle of the calibration range.
-
Problem: The internal standard does not adequately correct for variability (poor tracking).
-
Possible Causes:
-
Poor Choice of Structural Analog: The selected analog's physicochemical properties (pKa, hydrophobicity) may be too different from p-MIAA, causing it to behave differently during extraction or ionization.[1][7]
-
Different Ionization Efficiencies: The IS and analyte may respond differently to matrix effects, meaning the IS does not accurately reflect the ionization suppression or enhancement experienced by p-MIAA.[5]
-
-
Solutions:
-
Switch to a Better IS: The most robust solution is to use a stable isotope-labeled internal standard for p-MIAA.[1][5][7] If this is not feasible, select a structural analog that more closely mimics the structure and functional groups of p-MIAA.
-
Optimize Sample Cleanup: Improve the sample preparation method to remove more of the interfering matrix components.[14] This can reduce the overall matrix effect on both the analyte and the IS.
-
Sample Preparation Workflow Diagram
This diagram illustrates a typical workflow for preparing a biological sample for LC-MS/MS analysis using an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 4. tandfonline.com [tandfonline.com]
- 5. biopharmaservices.com [biopharmaservices.com]
- 6. nebiolab.com [nebiolab.com]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 11. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Neurotoxic Profiles of Π-Methylimidazoleacetic Acid and MPP+
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of neurotoxicology, understanding the mechanisms by which chemical compounds induce neuronal damage is paramount for both risk assessment and the development of therapeutic interventions for neurodegenerative diseases. This guide provides a comparative overview of the neurotoxic properties of two compounds: 1-methyl-4-phenylpyridinium (MPP+), a well-established and potent neurotoxin, and Π-Methylimidazoleacetic acid (PIMIAA), an endogenous metabolite whose neurotoxic potential is currently not well characterized.
MPP+ is the active metabolite of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), a contaminant found in illicitly synthesized opioids that causes a Parkinsonian syndrome in humans and animal models.[1][2] Its neurotoxicity is primarily directed towards dopaminergic neurons in the substantia nigra.[2] In contrast, PIMIAA, also known as pros-methylimidazoleacetic acid (p-MIAA), is an isomer of the main histamine (B1213489) metabolite, tele-methylimidazoleacetic acid (t-MIAA), and is present in the brain and cerebrospinal fluid.[2][3] While one source refers to PIMIAA as a "potential neurotoxin," there is a notable absence of experimental studies directly investigating its neurotoxic effects.[1]
This guide will synthesize the extensive body of research on the neurotoxic mechanisms of MPP+ and highlight the current data gap regarding the neurotoxic potency of PIMIAA. By presenting detailed experimental protocols for assessing neurotoxicity, we aim to provide a valuable resource for researchers interested in investigating the potential neurotoxic liability of PIMIAA and other novel compounds.
Comparative Overview of Neurotoxic Potency
A direct quantitative comparison of the neurotoxic potency of PIMIAA and MPP+ is not possible at this time due to the lack of available data for PIMIAA. MPP+ is a well-documented neurotoxin with a clearly defined mechanism of action, while the neurotoxicity of PIMIAA remains largely unexplored.
| Compound | Known Neurotoxic Effects | Potency (Example IC50/LD50) | Primary Target |
| MPP+ | Induces neuronal cell death, particularly in dopaminergic neurons.[2] | Varies by cell type and assay. For example, in neuroblastoma N2AB-1 cells, 33.7 µM MPP+ was cytotoxic. | Dopaminergic neurons in the substantia nigra.[2] |
| PIMIAA | Described as a "potential neurotoxin," but no experimental evidence of neurotoxicity is currently available in the public domain.[1] | Not available. | Not known. |
Mechanisms of Neurotoxicity: The Case of MPP+
The neurotoxic effects of MPP+ are multifaceted and primarily centered around mitochondrial dysfunction and the generation of reactive oxygen species (ROS).[2][4]
Key Mechanistic Steps of MPP+ Neurotoxicity:
-
Uptake into Dopaminergic Neurons: MPP+ is actively transported into dopaminergic neurons by the dopamine (B1211576) transporter (DAT).[1] This selective uptake is a key reason for its specific toxicity to these neurons.[2]
-
Mitochondrial Accumulation: Once inside the neuron, MPP+ accumulates in the mitochondria, driven by the mitochondrial membrane potential.[1]
-
Inhibition of Mitochondrial Complex I: Within the mitochondria, MPP+ potently inhibits Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.[1][4]
-
ATP Depletion and Oxidative Stress: Inhibition of Complex I leads to a severe depletion of cellular ATP and an increase in the production of reactive oxygen species (ROS), leading to oxidative stress.[1][4]
-
Neuronal Death: The combination of energy failure and oxidative damage ultimately triggers apoptotic and necrotic cell death pathways, resulting in the demise of dopaminergic neurons.[4]
Signaling Pathway of MPP+-Induced Neurotoxicity
References
- 1. Pi-Methylimidazoleacetic acid | CAS#:4200-48-0 | Chemsrc [chemsrc.com]
- 2. pros-methylimidazoleacetic acid in rat brain: its regional distribution and relationship to metabolic pathways of histamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Presence and measurement of methylimidazoleacetic acids in brain and body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Methylimidazoleacetic acid | C6H8N2O2 | CID 75810 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Neurotoxic Mechanisms of Rotenone and Pi-Methylimidazoleacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known neurotoxic mechanisms of the well-characterized mitochondrial toxin, rotenone (B1679576), and the lesser-known compound, Pi-Methylimidazoleacetic acid. While extensive experimental data are available for rotenone, this guide also highlights the current knowledge gap regarding the neurotoxic potential of this compound, offering a valuable resource for identifying future research directions.
Rotenone: A Potent Inducer of Neurodegeneration
Rotenone is a naturally occurring pesticide and a potent inhibitor of mitochondrial complex I, a key component of the electron transport chain.[1][2][3] This inhibition is a primary driver of its neurotoxic effects, which are widely studied to model Parkinson's disease-like pathology.[3][4] The downstream consequences of complex I inhibition include mitochondrial dysfunction, increased production of reactive oxygen species (ROS), oxidative stress, and ultimately, apoptotic cell death, particularly in dopaminergic neurons.[5][6][7][8]
Key Neurotoxic Mechanisms of Rotenone:
-
Mitochondrial Complex I Inhibition: Rotenone binds to and inhibits the function of mitochondrial complex I, disrupting the electron transport chain and leading to a decrease in ATP production.[1][3][6]
-
Oxidative Stress: The blockade of the electron transport chain by rotenone results in the leakage of electrons and the subsequent formation of superoxide (B77818) radicals, leading to oxidative stress.[5][6][7] This oxidative stress damages cellular components, including lipids, proteins, and DNA.[7][8]
-
Apoptosis Induction: Rotenone triggers the intrinsic apoptotic pathway through various mechanisms, including the release of cytochrome c from the mitochondria, activation of caspases, and alterations in the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[5][9][10]
-
Signaling Pathway Activation: The cellular stress induced by rotenone activates several signaling cascades, including the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, which are involved in promoting apoptosis.[9][11]
-
Dopaminergic Neuron Selectivity: Rotenone exposure leads to the selective degeneration of dopaminergic neurons, a hallmark of Parkinson's disease.[12][13] This selectivity may be due to the increased oxidative stress resulting from dopamine (B1211576) metabolism.[14]
Quantitative Data on Rotenone's Neurotoxic Effects
| Parameter | Cell Type | Rotenone Concentration | Effect | Reference |
| Cell Viability | PC12 cells | Dose-dependent | Decreased | [14] |
| Apoptosis | SH-SY5Y cells | 50 nM | 9-fold increase after 24h | [11] |
| Mitochondrial Complex I Inhibition | Mouse mesencephalic cultures | 10 nM | ~33% inhibition after 24h | [15] |
| ROS Production | HL-60 cells | Not specified | Increased mitochondrial ROS | [5] |
| Protein Carbonyl Levels (Oxidative Damage) | Midbrain slice cultures | 50 nM | Increased | [6] |
Experimental Protocols for Key Assays
Mitochondrial Complex I Activity Assay:
-
Isolate mitochondria from the chosen cell type or tissue.
-
Resuspend mitochondria in an appropriate assay buffer.
-
Initiate the reaction by adding NADH and measure the decrease in absorbance at 340 nm, which reflects the rate of NADH oxidation.
-
Add rotenone at various concentrations to determine its inhibitory effect on the reaction rate.
Measurement of Reactive Oxygen Species (ROS):
-
Culture cells to the desired confluency.
-
Load the cells with a fluorescent ROS indicator dye (e.g., DCFDA).
-
Expose the cells to rotenone.
-
Measure the fluorescence intensity using a fluorescence microscope or plate reader to quantify ROS levels.
Cell Viability Assay (MTT Assay):
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with various concentrations of rotenone for a specified duration.
-
Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells.
This compound: An Uncharted Territory in Neurotoxicity
In stark contrast to rotenone, there is a significant lack of scientific literature on the neurotoxic mechanisms of this compound. This compound and its isomer, N tau-methylimidazoleacetic acid (a histamine (B1213489) metabolite), have been identified and measured in biological fluids such as rat brain, human cerebrospinal fluid, urine, and plasma.[16] However, their physiological roles and potential toxicity, particularly within the nervous system, remain largely unexplored.
While no direct evidence links this compound to neurotoxicity, studies on a structurally related compound, 4-methylimidazole (B133652) (4-MEI), have shown that it can induce oxidative stress and mitochondrial dysfunction in the liver of rats.[17] This finding suggests a potential, albeit speculative, avenue for future investigation into the neurotoxic properties of this compound.
Hypothetical Neurotoxic Mechanisms and Future Research Directions:
Given the data on 4-MEI, future research on this compound could explore the following potential mechanisms:
-
Induction of Oxidative Stress: Does this compound increase the production of ROS in neuronal cells?
-
Mitochondrial Dysfunction: Does it affect mitochondrial respiration, membrane potential, or ATP synthesis?
-
Pro-inflammatory Effects: Could it trigger inflammatory responses in glial cells, which are known to contribute to neurodegeneration?
-
Interaction with Histaminergic Systems: As an isomer of a histamine metabolite, could it interfere with histaminergic signaling in the brain, which plays a role in various neurological functions?
Signaling Pathways and Experimental Workflows
Conclusion
This guide consolidates the extensive evidence detailing the neurotoxic mechanisms of rotenone, centering on mitochondrial complex I inhibition, oxidative stress, and apoptosis. In contrast, it reveals a significant void in our understanding of the neurotoxic potential of this compound. This disparity underscores a critical need for future research to characterize the biological activity of this compound in the nervous system. Such studies are essential for a comprehensive understanding of its potential risks and to enable a direct and meaningful comparison with well-established neurotoxins like rotenone.
References
- 1. map-kinase-fragment-multiple-species.com [map-kinase-fragment-multiple-species.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Mitochondrial complex I inhibitor rotenone-induced toxicity and its potential mechanisms in Parkinson's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitochondrial complex I inhibitor rotenone induces apoptosis through enhancing mitochondrial reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 8. Rotenone induces oxidative stress and dopaminergic neuron damage in organotypic substantia nigra cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rotenone induces apoptosis in MCF-7 human breast cancer cell-mediated ROS through JNK and p38 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rotenone-induced oxidative stress and apoptosis in human liver HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Neurotoxicity of the pesticide rotenone on neuronal polarization: a mechanistic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rotenone exerts developmental neurotoxicity in a human brain spheroid model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rotenone-induced PC12 cell toxicity is caused by oxidative stress resulting from altered dopamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. Presence and measurement of methylimidazoleacetic acids in brain and body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Validating Pi-Methylimidazoleacetic Acid as a Biomarker for Neurodegeneration: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Pi-Methylimidazoleacetic acid (P-MIAA) as a potential biomarker for neurodegeneration against established and emerging biomarkers in the field. The information presented is intended to offer an objective overview supported by available experimental data to aid in research and development decisions.
Executive Summary
This compound (P-MIAA) is a small molecule that has been investigated to a limited extent as a potential biomarker for Parkinson's disease. An initial study in 1991 reported a strong correlation between the concentration of P-MIAA in cerebrospinal fluid (CSF) and the severity of Parkinson's disease symptoms.[1] However, a significant lack of follow-up research and validation studies in larger, more diverse cohorts means that P-MIAA is not currently an established or widely accepted biomarker for any neurodegenerative disease. In contrast, biomarkers such as amyloid-beta 42 (Aβ42), phosphorylated tau (p-tau), and neurofilament light chain (NfL) have undergone extensive validation and are increasingly integrated into clinical research and diagnostic frameworks for Alzheimer's disease and other neurodegenerative conditions. This guide will compare P-MIAA with these and other biomarkers in terms of their analytical validation, clinical evidence, and biological rationale.
This compound (P-MIAA): An Unvalidated Candidate
P-MIAA is an isomer of tele-methylimidazoleacetic acid (t-MIAA), a major metabolite of histamine (B1213489).[2] However, the metabolic origin of P-MIAA is not yet certain.[3] It has been identified in various human biological fluids, including cerebrospinal fluid (CSF), plasma, and urine.[3] Some sources also refer to it as a potential neurotoxin.
Clinical Evidence for P-MIAA
The primary evidence supporting P-MIAA as a potential biomarker for neurodegeneration comes from a 1991 study that found a significant correlation between CSF P-MIAA levels and the severity of Parkinson's disease in a small cohort of medication-free patients.[1] The study reported a Spearman's rank correlation coefficient of 0.749 between CSF P-MIAA levels and disease severity as measured by the Columbia University Rating Scale.[1] Interestingly, the mean levels of P-MIAA in the CSF of Parkinson's patients did not significantly differ from those of age-matched controls.[1] The researchers hypothesized that the accumulation of P-MIAA, or the processes governing it, might influence the deteriorating nigrostriatal system in Parkinson's disease.[1]
Subsequent research on P-MIAA as a biomarker for neurodegeneration is sparse. The lack of replication in larger, independent cohorts is a major limitation to its validation.
Comparison with Established and Emerging Neurodegeneration Biomarkers
The validation of a biomarker is a multi-stage process, from analytical validation to clinical and pathological correlation. The following tables compare P-MIAA with other key biomarkers for neurodegenerative diseases based on the available evidence.
Table 1: Biomarker Overview and Stage of Validation
| Biomarker | Analyte Type | Primary Associated Disease(s) | Biofluid(s) | Stage of Validation |
| This compound (P-MIAA) | Small Molecule | Parkinson's Disease (preliminary) | CSF, Plasma, Urine | Discovery/Preclinical: Limited clinical association, requires analytical and clinical validation. |
| Amyloid-beta 42 (Aβ42) | Peptide | Alzheimer's Disease | CSF, Plasma | Clinically Validated: Used in clinical trials and increasingly in clinical practice for diagnosis and risk assessment.[4][5] |
| Phosphorylated Tau (p-tau) | Protein | Alzheimer's Disease | CSF, Plasma | Clinically Validated: Strong evidence for diagnosis and prognosis of Alzheimer's disease.[4][5] |
| Total Tau (t-tau) | Protein | General Neurodegeneration | CSF | Clinically Validated: Marker of neuronal injury, but not specific to one disease.[4][5] |
| Neurofilament Light Chain (NfL) | Protein | General Neurodegeneration (e.g., MS, ALS, FTD, AD) | CSF, Plasma | Clinically Validated: Sensitive marker of neuro-axonal damage. |
| α-Synuclein | Protein | Parkinson's Disease, Dementia with Lewy Bodies | CSF | Research/Emerging: Challenges with assay consistency, but promising for synucleinopathies. |
Table 2: Quantitative Data and Performance Comparison
| Biomarker | Reported Change in Disease | Typical Biofluid Concentrations (Healthy Controls) | Key Performance Metrics |
| This compound (P-MIAA) | Correlation with severity, not concentration difference in Parkinson's Disease (CSF).[1] | CSF: 80.76 +/- 18.92 pmol/mL; Plasma: 73.64 +/- 14.50 pmol/mL.[3] | Spearman's rho = 0.749 with Parkinson's severity.[1] |
| Amyloid-beta 42 (Aβ42) | Decreased in CSF in Alzheimer's Disease.[4][5] | Varies by assay, typically >500 pg/mL in CSF. | High diagnostic accuracy for Alzheimer's, especially the Aβ42/Aβ40 ratio.[5] |
| Phosphorylated Tau (p-tau) | Increased in CSF and plasma in Alzheimer's Disease.[4][5] | Varies by p-tau variant and assay. | High specificity for Alzheimer's-related tau pathology. |
| Neurofilament Light Chain (NfL) | Increased in various neurodegenerative diseases. | Age-dependent, typically <1000 pg/mL in CSF for younger adults. | Sensitive to neuronal injury but lacks disease specificity. |
Experimental Protocols
Measurement of this compound
The historical method for quantifying P-MIAA in biological fluids is gas chromatography-mass spectrometry (GC-MS) . A detailed protocol from the literature is summarized below.[3]
1. Sample Preparation:
- Biological samples (CSF, plasma, urine) are subjected to ion-exchange chromatography to separate the acidic components, including P-MIAA.[3]
2. Derivatization:
- The separated acids are derivatized to their n-butyl esters using boron trifluoride-butanol. This step increases the volatility of the compounds for GC analysis.[3]
3. Extraction:
- The derivatized P-MIAA is extracted from the aqueous solution using an organic solvent such as chloroform.[3]
4. GC-MS Analysis:
- The extracted sample is injected into a gas chromatograph for separation.
- The separated components are then introduced into a mass spectrometer for detection and quantification.
- Quantification is typically performed using selected ion monitoring (SIM) of a characteristic ion fragment (m/e 95 for the n-butyl ester of P-MIAA).[3]
- An internal standard, such as 3-pyridylacetic acid, is used to improve accuracy and precision.[3]
Visualizations
Caption: A generalized workflow for biomarker validation.
Caption: Simplified metabolic pathway of histamine and the uncertain origin of P-MIAA.
Conclusion
The current body of evidence is insufficient to validate this compound as a reliable biomarker for neurodegeneration. While an early study showed a correlation with Parkinson's disease severity, the lack of recent and robust validation studies is a critical gap. For researchers and drug development professionals, P-MIAA remains a speculative biomarker with a low level of evidence compared to the extensively validated markers like Aβ42, p-tau, and NfL. Future research would need to include large-scale, longitudinal studies to replicate the initial findings, clarify its metabolic origin, and establish its sensitivity and specificity in differentiating various neurodegenerative diseases before it can be considered for any clinical or research application.
References
- 1. Levels of pros-methylimidazoleacetic acid: correlation with severity of Parkinson's disease in CSF of patients and with the depletion of striatal dopamine and its metabolites in MPTP-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. db.cngb.org [db.cngb.org]
- 3. Presence and measurement of methylimidazoleacetic acids in brain and body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of imidazoleacetic acid in urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biomarker Validation in NPC1: Foundations for Clinical Trials and Regulatory Alignment - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of HPLC and GC-MS Methods for 1-Methylimidazole-4-acetic Acid Analysis
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the quantitative analysis of 1-Methylimidazole-4-acetic acid (also known as tele-Methylimidazoleacetic acid), a major metabolite of histamine (B1213489). The objective is to offer an objective comparison of these two analytical techniques, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
A reversed-phase ion-pair HPLC method is commonly employed for the quantitative determination of 1-Methylimidazole-4-acetic acid in biological matrices such as urine.[1] This method offers the advantage of minimal sample preparation.
Sample Preparation: Samples are typically prepared by centrifugation to remove particulate matter, followed by dilution with the mobile phase.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is a suitable choice.
-
Mobile Phase: An isocratic elution with a mobile phase containing acetonitrile (B52724) and a buffer solution (e.g., 0.05 M KH₂PO₄) is often used. For mass spectrometry detection, a volatile buffer like formic acid is preferable to phosphoric acid.[2]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 233 nm for similar imidazole (B134444) compounds) or, for higher specificity and sensitivity, mass spectrometry (LC-MS) can be utilized.[3][4]
-
Column Temperature: Maintained at a constant temperature, for example, 28°C.[4]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS analysis of 1-Methylimidazole-4-acetic acid typically requires a derivatization step to increase the volatility and thermal stability of the analyte.
Sample Preparation and Derivatization:
-
Extraction: The analyte is first extracted from the sample matrix.
-
Derivatization: The extracted analyte is then derivatized. A common approach for similar compounds involves acetylation using reagents like acetic anhydride (B1165640) in the presence of a catalyst such as 1-methylimidazole.[5] Another option is derivatization with isobutyl chloroformate.[6]
GC-MS Conditions:
-
GC Column: A capillary column suitable for the analysis of polar compounds.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to ensure good separation of the analyte from other components.
-
Injection Mode: Splitless injection is often used for trace analysis.
-
MS Detector: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity.
Comparative Performance Data
The following table summarizes the typical performance characteristics of HPLC and GC-MS methods for the analysis of 1-Methylimidazole-4-acetic acid. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | HPLC | GC-MS | Reference |
| Linearity (R²) | ≥ 0.99 | ≥ 0.99 | [7] |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | [7][8] |
| Precision (% RSD) | < 5% | < 10% | [9] |
| Limit of Detection (LOD) | ng/mL range | pg/mL range | [10] |
| Limit of Quantitation (LOQ) | ng/mL range | pg/mL range | [10] |
| Sample Preparation | Minimal (Dilution) | Extensive (Extraction & Derivatization) | [1][5] |
| Analysis Time | Shorter | Longer (due to derivatization) | |
| Specificity | Good (Excellent with MS) | Excellent | [8] |
Workflow and Process Diagrams
The following diagrams illustrate the experimental workflow for each method and the logical relationship in the cross-validation process.
References
- 1. Quantitative determination of 1,4-methyl-imidazoleacetic acid in urine by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation of 1-Methylimidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. A quantitative LC/MS method targeting urinary 1-methyl-4-imidazoleacetic acid for safety monitoring of the global histamine turnover in clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fast Extraction and Detection of 4-Methylimidazole in Soy Sauce Using Magnetic Molecularly Imprinted Polymer by HPLC | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 7. mastelf.com [mastelf.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. demarcheiso17025.com [demarcheiso17025.com]
- 10. pharmtech.com [pharmtech.com]
A Comparative Guide to the Quantification of 1-Methyl-4-Imidazolessigsäure in Biological Matrices
Introduction
1-Methyl-4-Imidazolessigsäure, auch bekannt als π-Methylimidazolessigsäure, ist der primäre Metabolit von Histamin. Seine Quantifizierung in biologischen Proben wie Urin und Plasma ist ein entscheidender Indikator für die systemische Histaminfreisetzung. Dies ist von besonderer Bedeutung für die Diagnose und Überwachung von Erkrankungen wie Mastozytose, Anaphylaxie und anderen Mastzellaktivierungsstörungen. Die genaue und reproduzierbare Messung dieses Analyten ist daher für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung von größter Bedeutung. Dieser Leitfaden bietet einen objektiven Vergleich gängiger Methoden zur Quantifizierung von 1-Methyl-4-Imidazolessigsäure und liefert unterstützende experimentelle Daten und Protokolle, um Wissenschaftler bei der Auswahl der für ihre Forschungsanforderungen am besten geeigneten Methode zu unterstützen.
Überblick über die Quantifizierungsmethoden
Die Quantifizierung von 1-Methyl-4-Imidazolessigsäure in biologischen Matrices wird überwiegend mit chromatographischen Techniken in Verbindung mit Massenspektrometrie erreicht. Diese Methoden bieten die für die genaue Messung endogener Analyten in komplexen Probenmatrizes erforderliche hohe Sensitivität und Spezifität. Die beiden am häufigsten eingesetzten Techniken sind:
-
Flüssigchromatographie-Tandem-Massenspektrometrie (LC-MS/MS): Dies ist der Goldstandard für die Quantifizierung kleiner Moleküle. Er kombiniert die Trennleistung der Flüssigchromatographie mit der empfindlichen und selektiven Detektion der Tandem-Massenspektrometrie.
-
Gaschromatographie-Massenspektrometrie (GC-MS): Diese Methode erfordert eine Derivatisierung des Analyten, um ihn flüchtig zu machen, bietet aber eine ausgezeichnete chromatographische Auflösung und hohe Empfindlichkeit.
Vergleichende Leistungsdaten
Die Wahl einer Analysemethode hängt oft von einem Kompromiss zwischen Empfindlichkeit, Durchsatz, Probenvolumen und der verfügbaren Ausrüstung ab. Die folgende Tabelle fasst die Leistungsmerkmale verschiedener veröffentlichter Methoden zur Quantifizierung von 1-Methyl-4-Imidazolessigsäure zusammen.
| Parameter | LC-MS/MS (Methode A) | LC-MS/MS (Methode B) | GC-MS (Methode C) |
| Matrix | Menschlicher Urin | Menschlicher Urin | Menschlicher Urin |
| Probenvolumen | 100 µL | 50 µL | 1 mL |
| Extraktionsmethode | Kationenaustausch-SPE | Verdünnen und Schießen | Flüssig-Flüssig-Extraktion & Derivatisierung |
| Linearer Bereich | 2.5–1000 ng/mL | 5–500 ng/mL | 10–1000 ng/mL |
| Nachweisgrenze (LOD) | 0.8 ng/mL | 1.5 ng/mL | Nicht gemeldet |
| Quantifizierungsgrenze (LOQ) | 2.5 ng/mL | 5 ng/mL | 10 ng/mL |
| Präzision (Intra-Assay-VK) | < 5% | < 10% | < 7% |
| Präzision (Inter-Assay-VK) | < 6% | < 12% | < 9% |
| Genauigkeit (Wiederfindung) | 95–105% | 92–108% | 90–110% |
| Analysedauer pro Probe | ~5 Minuten | ~8 Minuten | ~20 Minuten |
Detaillierte experimentelle Protokolle
Methode A: LC-MS/MS mit Festphasenextraktion (SPE)
Dieses Protokoll beschreibt eine robuste und empfindliche Methode zur Quantifizierung von 1-Methyl-4-Imidazolessigsäure im Urin mittels SPE und LC-MS/MS.
1. Probenvorbereitung (Festphasenextraktion)
- 100 µL Urin in ein Polypropylenröhrchen geben.
- 10 µL internen Standard (z. B. d3-1-Methyl-4-Imidazolessigsäure) und 500 µL 0,1 M HCl zugeben.
- Mischen und 10 Minuten bei 4 °C zentrifugieren.
- Eine Kationenaustausch-SPE-Säule mit 1 mL Methanol und anschließend 1 mL Wasser äquilibrieren.
- Den Überstand auf die SPE-Säule laden.
- Die Säule mit 1 mL Wasser und anschließend 1 mL Methanol waschen.
- Den Analyten mit 1 mL 5%iger Ammoniaklösung in Methanol eluieren.
- Das Eluat unter einem Stickstoffstrom zur Trockne eindampfen.
- Den Rückstand in 100 µL mobiler Phase A rekonstituieren.
2. LC-MS/MS-Bedingungen
- LC-System: Standard-HPLC-System.
- Säule: C18-Umkehrphasensäule (z. B. 100 mm x 2,1 mm, 3,5 µm).
- Mobile Phase A: 0,1% Ameisensäure in Wasser.
- Mobile Phase B: 0,1% Ameisensäure in Acetonitril.
- Gradient: 0–2 Min., 2% B; 2–3 Min., 2–98% B; 3–4 Min., 98% B; 4–4,1 Min., 98–2% B; 4,1–5 Min., 2% B.
- Flussrate: 0,4 mL/min.
- Injektionsvolumen: 10 µL.
- Massenspektrometer: Triple-Quadrupol-Massenspektrometer.
- Ionisierungsmodus: Elektrospray-Ionisierung (ESI), positiv.
- MRM-Übergänge:
- 1-Methyl-4-Imidazolessigsäure: Q1 141,1 -> Q3 95,1
- d3-1-Methyl-4-Imidazolessigsäure: Q1 144,1 -> Q3 98,1
Methode B: GC-MS mit Derivatisierung
Dieses Protokoll beschreibt eine klassische GC-MS-Methode, die eine Derivatisierung zur Erhöhung der Flüchtigkeit und thermischen Stabilität erfordert.
1. Probenvorbereitung (Flüssig-Flüssig-Extraktion und Derivatisierung)
- 1 mL Urin in ein Glasröhrchen geben.
- Internen Standard und 1 mL Puffer (pH 6,8) zugeben.
- Mit 5 mL Ethylacetat extrahieren, indem 10 Minuten lang geschüttelt wird.
- 10 Minuten bei 2000 x g zentrifugieren.
- Die organische Phase in ein sauberes Röhrchen überführen und unter Stickstoff zur Trockne eindampfen.
- Den Rückstand mit 50 µL N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS) derivatisieren.
- 30 Minuten bei 70 °C inkubieren.
- Vor der Injektion auf Raumtemperatur abkühlen lassen.
2. GC-MS-Bedingungen
- GC-System: Standard-Gaschromatograph.
- Säule: DB-5ms oder ähnliche unpolare Kapillarsäule (z. B. 30 m x 0,25 mm, 0,25 µm).
- Injektor-Temperatur: 250 °C.
- Trägergas: Helium mit einer konstanten Flussrate von 1 mL/min.
- Ofenprogramm: Anfangstemperatur 100 °C, 1 Minute halten; Rampe auf 280 °C mit 20 °C/min; 5 Minuten halten.
- Massenspektrometer: Einzel-Quadrupol- oder Ionenfallen-Massenspektrometer.
- Ionisierungsmodus: Elektronenionisation (EI) bei 70 eV.
- Überwachte Ionen (m/z):
- Derivatisierte 1-Methyl-4-Imidazolessigsäure: m/z 196, 268
- Derivatisierter interner Standard: Entsprechende Ionen basierend auf der Wahl des Standards.
Visualisierungen
Abbildung 1: Allgemeiner Arbeitsablauf für die Quantifizierung von 1-Methyl-4-Imidazolessigsäure.
A Comparative Guide to the Inter-laboratory Analysis of π-Methylimidazoleacetic Acid
Quantitative Data Summary
The following table summarizes the performance characteristics of different analytical methods reported for the determination of π-Methylimidazoleacetic acid and its isomer, τ-Methylimidazoleacetic acid. These methods have been utilized for analysis in various biological samples.
| Analytical Method | Matrix | Detection Limit | Internal Standard | Reference |
| GC-MS | Rat Brain, Human CSF, Urine, Plasma | ~7 pmol (1 ng) | 3-Pyridylacetic acid | [1] |
| HPLC with UV Detection | Human Urine | Not explicitly stated | tele-Ethylimidazoleacetic acid | [2] |
| GC with NPD | Human Urine | Not explicitly stated | Nτ-Ethylimidazoleacetic acid | [3] |
| HPLC with Fluorescence Detection | Human Urine | 20 pmol/ml | Not explicitly stated | [4] |
| GC-Negative Ion MS | Human Urine and Plasma | 1 pg of parent compound | Deuterated Nτ-methylimidazoleacetic acid | [5] |
Abbreviations: GC-MS: Gas Chromatography-Mass Spectrometry; HPLC: High-Performance Liquid Chromatography; NPD: Nitrogen-Phosphorus Detection; CSF: Cerebrospinal Fluid.
Experimental Protocols
The methodologies outlined below are representative of the analytical workflows described in the cited literature for the analysis of π-Methylimidazoleacetic acid.
1. Gas Chromatography-Mass Spectrometry (GC-MS) Method [1]
-
Sample Preparation:
-
Biological samples (brain homogenate, cerebrospinal fluid, urine, or plasma) are subjected to ion-exchange chromatography to isolate the methylimidazoleacetic acids.
-
The eluted acids are derivatized to their n-butyl esters using boron trifluoride-butanol.
-
The resulting esters are extracted with chloroform.
-
-
Instrumentation:
-
A gas chromatograph coupled with a mass spectrometer is used for separation and detection.
-
-
Quantification:
-
Electron impact selected ion monitoring is employed to quantify the n-butyl esters of π- and τ-methylimidazoleacetic acid by monitoring m/e 95 at their respective retention times.
-
3-Pyridylacetic acid is used as an internal standard and monitored at m/e 93.
-
2. High-Performance Liquid Chromatography (HPLC) with UV Detection [2]
-
Sample Preparation:
-
Urine samples are acidified.
-
The methylimidazoleacetic acids are converted to their stable isopropyl esters.
-
The esters are extracted at a pH of 6.0-6.5.
-
Further purification is achieved using a small cellulose (B213188) phosphate (B84403) column.
-
-
Instrumentation:
-
An isocratic HPLC system with a C18 column is utilized.
-
The mobile phase consists of an aqueous solution of sodium dodecyl sulfate (B86663) (SDS) at pH 3.5 mixed with acetonitrile (B52724) (65:35).
-
-
Quantification:
-
UV detection is used for quantification.
-
tele-Ethylimidazoleacetic acid serves as the internal standard.
-
3. High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection [4]
-
Sample Preparation:
-
Urinary imidazoleacetic acids are converted into fluorescent esters by reacting with 4-bromomethyl-7-methoxycoumarin.
-
-
Instrumentation:
-
The fluorescent derivatives are separated using liquid chromatography on a Radial-Pak silica (B1680970) column.
-
-
Quantification:
-
Fluorescence detection is used for sensitive quantification.
-
Visualizations
Diagram 1: Generalized Workflow for an Inter-laboratory Comparison Study
A generalized workflow for conducting an inter-laboratory comparison study.
Diagram 2: Typical Analytical Workflow for π-Methylimidazoleacetic Acid
A typical workflow for the analysis of π-Methylimidazoleacetic acid.
References
- 1. Presence and measurement of methylimidazoleacetic acids in brain and body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of the histamine metabolite tele-methylimidazoleacetic acid and of creatinine in urine by the same HPLC system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of N tau-methylimidazoleacetic acid (a histamine metabolite) in urine by gas chromatography using nitrogen-phosphorus detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of imidazoleacetic acid and N tau- and N pi-methylimidazoleacetic acids in human urine by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assay for N tau-methylimidazoleacetic acid, a major metabolite of histamine, in urine and plasma using capillary column gas chromatography-negative ion mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neurotoxicity of Endogenous Imidazole Compounds
For Immediate Release
A Comprehensive Guide for Researchers and Drug Development Professionals
This publication provides a detailed comparative analysis of the neurotoxicity of several endogenous imidazole (B134444) compounds: histamine (B1213489), carnosine, anserine, homocarnosine (B1673341), and ergothioneine (B1671048). While all share a common imidazole ring structure, their effects on neuronal health are markedly different. This guide summarizes key experimental findings, details relevant methodologies, and visualizes associated signaling pathways to offer a clear and objective comparison for researchers, scientists, and professionals in drug development.
Executive Summary
Endogenous imidazole compounds exhibit a wide spectrum of activity in the central nervous system, ranging from direct neurotoxicity to potent neuroprotection. Histamine, a well-known neurotransmitter, can induce neuronal damage and inflammation, particularly through its H1 receptor. In stark contrast, the imidazole-containing dipeptides—carnosine, anserine, and homocarnosine—along with the antioxidant ergothioneine, are predominantly neuroprotective. Evidence for their neurotoxicity is limited and often associated with exceptionally high concentrations or specific experimental conditions, such as the presence of metal ions. This guide dissects the available data to provide a clear comparison of their neurotoxic potential.
Comparative Neurotoxicity Data
The following table summarizes the available quantitative data on the neurotoxicity of these endogenous imidazole compounds. It is important to note that much of the research on carnosine, anserine, homocarnosine, and ergothioneine has focused on their neuroprotective effects, and thus, direct neurotoxicity data is sparse for these compounds.
| Compound | Experimental Model | Concentration/Dose | Observed Neurotoxic Effects | Citation |
| Histamine | Murine N9 microglial cell line and primary microglial cell cultures | 100 µM | Triggers microglial phagocytosis and ROS production via H1 receptor activation, leading to dopaminergic neurotoxicity. | [1][2] |
| In vivo injection in the substantia nigra of adult mice | 100 µM | Induces dopaminergic neuronal death. | [3] | |
| Carnosine | Healthy human volunteers (single dose) | 15 g | High frequency of adverse events including headache (43.5%), nausea (21.7%), and paraesthesia (21.7%). | [4][5] |
| In vitro (in the presence of Ni²⁺) | Not specified | Can generate alkyl and alkoxyl radicals, suggesting a potential pro-oxidant effect. | [6] | |
| Anserine | Safety studies in rats (as part of a chicken breast extract) | Up to 2,000 mg/kg/day for 90 days | No observed adverse effects. | [4] |
| Homocarnosine | Not available | - | No direct evidence of neurotoxicity found. Elevated levels are associated with the rare genetic disorder homocarnosinosis, but this is due to an enzyme deficiency rather than inherent toxicity of the compound. | [7][8] |
| Ergothioneine | 90-day gavage study in Sprague Dawley rats | Up to 1,600 mg/kg bw/d | No observed adverse effect level (NOAEL). | [9] |
| Human safety studies | Up to 30 mg/day for adults | Considered safe with no reported toxicity. | [10][11][12] |
Signaling Pathways in Imidazole Compound Neurotoxicity
The neurotoxic effects of histamine are primarily mediated through the activation of its H1 receptor on microglia, leading to a cascade of inflammatory and oxidative stress events. In contrast, the other imidazole compounds are largely associated with neuroprotective pathways.
Histamine-Induced Neurotoxicity Signaling Pathway
Histamine can trigger neuroinflammatory and neurotoxic pathways in the brain. Activation of the H1 receptor on microglial cells initiates a signaling cascade that involves the activation of NADPH oxidase (Nox) and subsequent production of reactive oxygen species (ROS). This leads to oxidative stress and can induce neuronal apoptosis, particularly in dopaminergic neurons.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. New antioxidants found in beef, chicken, and pork! | Osaka Metropolitan University [omu.ac.jp]
- 3. Histamine H1-receptor-mediated modulation of NMDA receptors signaling responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. assaygenie.com [assaygenie.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Homocarnosinosis: lack of serum carnosinase is the defect probably responsible for elevated brain and CSF homocarnosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Homocarnosinosis: increased content of homocarnosine and deficiency of homocarnosinase in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Safety Evaluation of a Nature-Identical l-Ergothioneine in Sprague Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Fungi antioxidant l-ergothioneine is safe: EFSA [nutraingredients.com]
Validation of a Novel LC-MS/MS Method for p-MIAA Analysis Using a Reference Standard: A Comparative Guide
This guide provides a comprehensive comparison of a novel, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of p-methoxyphenylisopropyl-adenosine (p-MIAA) against a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The validation of the new method is established using a certified reference standard, with all performance characteristics evaluated according to international guidelines.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking to implement robust and sensitive analytical methods for novel compounds.
Introduction to Analytical Method Validation
The validation of an analytical method is crucial to ensure that the results are reliable, reproducible, and fit for the intended purpose.[3] The process involves evaluating several key performance parameters to provide objective evidence that the method meets specific requirements.[1][4] This guide focuses on the validation of a new LC-MS/MS method for p-MIAA, a compound of interest in pharmaceutical research, and compares its performance to a standard HPLC-UV technique.
Key validation characteristics assessed include selectivity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).[1]
Comparative Analysis of Analytical Methods
The selection of an analytical method depends on the specific requirements of the analysis, such as required sensitivity, selectivity, and sample throughput. While HPLC-UV is a robust and widely used technique, LC-MS/MS offers significant advantages in terms of sensitivity and specificity, which is particularly crucial for analyzing low-level analytes in complex matrices.[5][6]
Data Presentation: Performance Characteristics
The performance of the new LC-MS/MS method and the existing HPLC-UV method were evaluated. All quantitative data are summarized in the tables below for direct comparison.
Table 1: Linearity and Range
| Parameter | New LC-MS/MS Method | Reference HPLC-UV Method | Acceptance Criteria |
| Linear Range | 0.1 - 100 ng/mL | 10 - 1000 ng/mL | - |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 | ≥ 0.99 |
| Number of Calibration Points | 7 | 6 | Minimum of 5 recommended[1] |
Table 2: Accuracy and Precision
| Parameter | New LC-MS/MS Method | Reference HPLC-UV Method | Acceptance Criteria |
| Accuracy (% Recovery) | 98.5% - 101.2% | 95.7% - 104.5% | Typically 80-120%[7] |
| Intra-day Precision (%RSD) | < 3.5% | < 6.0% | Varies by concentration |
| Inter-day Precision (%RSD) | < 5.0% | < 8.0% | Varies by concentration |
Table 3: Sensitivity (Limits of Detection and Quantification)
| Parameter | New LC-MS/MS Method | Reference HPLC-UV Method | Acceptance Criteria |
| Limit of Detection (LOD) | 0.03 ng/mL | 3 ng/mL | Signal-to-Noise Ratio ≥ 3 |
| Limit of Quantification (LOQ) | 0.1 ng/mL | 10 ng/mL | Signal-to-Noise Ratio ≥ 10 |
Experimental Protocols
Detailed methodologies for the validation experiments are provided below.
New Method: LC-MS/MS Protocol
-
Sample Preparation : Plasma samples containing p-MIAA were subjected to protein precipitation. 200 µL of plasma was mixed with 600 µL of acetonitrile (B52724) containing the internal standard. The mixture was vortexed for 1 minute and then centrifuged at 12,000 rpm for 10 minutes. The supernatant was transferred to an autosampler vial for analysis.
-
Chromatographic Conditions :
-
Column : C18 reverse-phase column (e.g., Waters Xterra RP18, 5 µm, 150 mm × 4.6 mm).[6]
-
Mobile Phase : A gradient elution was used with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in methanol).
-
Flow Rate : 0.8 mL/min.
-
Injection Volume : 10 µL.
-
-
Mass Spectrometry Conditions :
-
Instrument : Triple quadrupole mass spectrometer.
-
Ionization Mode : Positive electrospray ionization (ESI+).
-
Detection : Multiple Reaction Monitoring (MRM) was used for quantification.[8] The specific precursor-to-product ion transitions for p-MIAA and the internal standard were optimized.
-
Reference Method: HPLC-UV Protocol
-
Sample Preparation : A liquid-liquid extraction was performed. To 500 µL of plasma, 1 mL of a mixture of ethyl acetate (B1210297) and hexane (B92381) (50:50, v/v) was added.[6] The mixture was vortexed for 2 minutes and centrifuged. The organic layer was separated, evaporated to dryness, and the residue was reconstituted in 100 µL of the mobile phase.
-
Chromatographic Conditions :
-
Column : C18 reverse-phase column (e.g., Phenomenex Luna C18, 50 × 4.6 mm, 5 µm).[9]
-
Mobile Phase : Isocratic elution with a mixture of 0.1% orthophosphoric acid in water and acetonitrile (55:45 v/v).[9]
-
Flow Rate : 1.0 mL/min.[10]
-
Injection Volume : 20 µL.
-
Detection : UV absorbance was monitored at a wavelength of 272 nm.[9]
-
Visualizations
The following diagrams illustrate the experimental workflow and a logical comparison of the two analytical methods.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. biopharminternational.com [biopharminternational.com]
- 3. scielo.br [scielo.br]
- 4. demarcheiso17025.com [demarcheiso17025.com]
- 5. Validation of a multi-analyte LC-MS/MS method for screening and quantification of 87 psychoactive drugs and their metabolites in hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Practical Guide to Immunoassay Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of an LC-MS/MS method for determination of p-phenylenediamine and its metabolites in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jopcr.com [jopcr.com]
Comparative Guide to the Selective Toxicity of Compounds on Dopaminergic Neurons: Evaluating Pi-Methylimidazoleacetic Acid in Context
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential selective toxicity of Pi-Methylimidazoleacetic acid on dopaminergic neurons. Given the absence of direct studies on this compound, we contextualize its potential effects by examining its precursor, histamine (B1213489), and comparing it with well-characterized dopaminergic neurotoxins. This document synthesizes available experimental data and outlines the methodologies used to assess dopaminergic neurotoxicity.
Introduction to this compound and its Relation to the Dopaminergic System
This compound (t-MIAA) is a major metabolite of histamine. While direct studies on the neurotoxicity of t-MIAA on dopaminergic neurons are not available in the current scientific literature, the relationship between histamine and the dopaminergic system has been explored. Histamine has been shown to modulate dopamine (B1211576) release and metabolism in various brain regions. For instance, histamine can increase extracellular dopamine levels in the nucleus accumbens, an effect mediated by H1 receptors.[1][2] Furthermore, antagonists of the histamine H3 receptor can increase the firing activity of dopamine neurons.[3] These interactions suggest that metabolites of histamine, such as t-MIAA, could potentially influence dopaminergic neuron function, although their toxicological profile remains uninvestigated.
Comparative Analysis of Known Dopaminergic Neurotoxins
To provide a framework for evaluating potential neurotoxicity, we compare the mechanisms of several well-established selective dopaminergic neurotoxins. These compounds are widely used in research to model Parkinson's disease, which is characterized by the progressive loss of dopaminergic neurons.[4][5][6]
Mechanisms of Selective Dopaminergic Toxicity
The selective vulnerability of dopaminergic neurons to certain toxins is often attributed to the dopamine transporter (DAT), which can mistakenly uptake these toxins, and the inherent oxidative stress associated with dopamine metabolism.
-
MPP+ (1-methyl-4-phenylpyridinium): The active metabolite of MPTP, MPP+, is selectively taken up by dopaminergic neurons via the dopamine transporter (DAT).[7][8][9] Once inside, it accumulates in the mitochondria and inhibits complex I of the electron transport chain, leading to ATP depletion, increased production of reactive oxygen species (ROS), and eventual cell death.[9][10]
-
6-Hydroxydopamine (6-OHDA): As a structural analog of dopamine, 6-OHDA is also readily transported into dopaminergic neurons by DAT.[5] Its toxicity stems from two primary mechanisms: auto-oxidation, which generates ROS, and the inhibition of mitochondrial respiratory chain complexes I and IV.[11][12][13]
-
Rotenone: This pesticide is a potent inhibitor of mitochondrial complex I.[4][14][15] Unlike MPP+ and 6-OHDA, its entry into neurons is not dependent on DAT due to its lipophilic nature.[6] While it causes systemic inhibition of complex I, dopaminergic neurons show particular vulnerability.[15][16] The mechanism of selectivity is thought to be related to the high metabolic rate and oxidative stress environment of these neurons.[14][17]
-
Paraquat: This herbicide's neurotoxicity is primarily driven by the generation of ROS through redox cycling.[18] Its selective effect on dopaminergic neurons is linked to its uptake by DAT and other transporters like the organic cation transporter-3 (Oct3).[19][20]
Data Presentation: Comparative Toxicity of Dopaminergic Neurotoxins
The following table summarizes the key characteristics and toxicological parameters of these compounds.
| Compound | Primary Mechanism of Action | Selectivity for Dopaminergic Neurons | In Vitro IC50/EC50 |
| MPP+ | Inhibition of mitochondrial complex I, ROS production.[7][8][10] | High (uptake via DAT).[7][8] | ~5 µM - 5 mM (cell death in SH-SY5Y and other neuronal cells).[6] |
| 6-OHDA | ROS production via auto-oxidation, inhibition of mitochondrial complexes I & IV.[11][12][13] | High (uptake via DAT).[5] | ~20-100 µM (cell death in primary dopaminergic neurons and SH-SY5Y cells).[6] |
| Rotenone | Inhibition of mitochondrial complex I.[4][14][15] | Moderate to High (DAT-independent entry).[6] | ~5-50 nM (cell death in primary dopaminergic neurons and SH-SY5Y cells).[6][17] |
| Paraquat | Redox cycling and ROS production.[18] | Moderate (uptake via DAT and other transporters).[19][20] | ~100 µM - 1 mM (cell death in various neuronal cell lines).[21] |
Experimental Protocols for Assessing Dopaminergic Neurotoxicity
The assessment of selective dopaminergic neurotoxicity involves a battery of in vitro and in vivo assays.[22][23] Below are detailed methodologies for key experiments.
Cell Viability and Cytotoxicity Assays
-
Objective: To quantify the extent of cell death induced by the test compound.
-
Method:
-
Cell Culture: Primary mesencephalic neurons or dopaminergic cell lines (e.g., SH-SY5Y, PC12, N27) are cultured in appropriate media.[24]
-
Treatment: Cells are exposed to a range of concentrations of the test compound for a specified duration.
-
Assessment: Cell viability is measured using assays such as:
-
MTT Assay: Measures mitochondrial reductase activity, an indicator of cell viability.
-
LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium.
-
Live/Dead Staining: Utilizes fluorescent dyes (e.g., calcein-AM for live cells, ethidium (B1194527) homodimer-1 for dead cells) to visualize and quantify cell viability.
-
-
Data Analysis: The concentration of the compound that causes 50% cell death (IC50) is calculated.
-
Dopamine Uptake Assay
-
Objective: To determine if the test compound interacts with or is a substrate for the dopamine transporter (DAT).[25][26]
-
Method:
-
Synaptosome Preparation or Cell Culture: Synaptosomes are prepared from rodent striatal tissue, or cells expressing DAT are used.[27][28]
-
Pre-incubation: The preparation is pre-incubated with various concentrations of the test compound.
-
Uptake Initiation: Radiolabeled dopamine (e.g., [3H]dopamine) is added to initiate uptake.[27]
-
Termination and Measurement: Uptake is stopped by rapid filtration, and the amount of radioactivity taken up by the cells or synaptosomes is measured using a scintillation counter.[28]
-
Data Analysis: The inhibition of dopamine uptake is plotted against the concentration of the test compound to determine the IC50 value.
-
Measurement of Reactive Oxygen Species (ROS)
-
Objective: To quantify the production of ROS, a common mechanism of neurotoxicity.[29][30]
-
Method:
-
Cell Culture and Treatment: Neuronal cells are cultured and treated with the test compound.
-
Probe Loading: Cells are loaded with a fluorescent ROS-sensitive probe, such as:
-
2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA): Measures general oxidative stress.[31]
-
Dihydroethidium (DHE): More specific for superoxide (B77818) anions.
-
-
Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of ROS, is measured using a fluorescence microscope or plate reader.[32]
-
Data Analysis: The change in fluorescence over time is quantified to assess the rate of ROS production.
-
Visualizing Mechanisms and Workflows
Signaling Pathways of Dopaminergic Neurotoxicity
The following diagrams illustrate the proposed mechanisms of action for MPP+ and 6-OHDA.
Caption: MPP+ mechanism of toxicity.
Caption: 6-OHDA mechanism of toxicity.
Experimental Workflow
The following diagram outlines a general workflow for assessing the neurotoxicity of a novel compound.
Caption: Workflow for neurotoxicity assessment.
Conclusion
There is currently no direct scientific evidence to suggest that this compound (t-MIAA) exhibits selective toxicity to dopaminergic neurons. However, as a major metabolite of histamine, which is known to modulate the dopaminergic system, its potential effects warrant investigation.[1][2][3]
This guide provides a comparative framework by detailing the mechanisms of established dopaminergic neurotoxins such as MPP+, 6-OHDA, rotenone, and paraquat. The selective toxicity of these compounds is largely dependent on their ability to be transported by the dopamine transporter and to induce oxidative stress and mitochondrial dysfunction, processes to which dopaminergic neurons are particularly susceptible.
To ascertain the toxicological profile of this compound, a systematic investigation using the experimental protocols outlined in this guide is necessary. Such research would need to determine if t-MIAA interacts with the dopamine transporter, induces oxidative stress, or impairs mitochondrial function in dopaminergic neurons. Until such data is available, any claims regarding its selective toxicity would be speculative.
References
- 1. Dopaminergic effects of histamine administration in the nucleus accumbens and the impact of H1-receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The influence of histamine on metabolism of dopamine and serotonin in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction Between Brain Histamine and Serotonin, Norepinephrine, and Dopamine Systems: In Vivo Microdialysis and Electrophysiology Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The 6-hydroxydopamine model and parkinsonian pathophysiology: Novel findings in an older model | Neurología (English Edition) [elsevier.es]
- 6. Frontiers | Protection of Primary Dopaminergic Midbrain Neurons by GPR139 Agonists Supports Different Mechanisms of MPP+ and Rotenone Toxicity [frontiersin.org]
- 7. MPP+ Scaffold Containing Lipophilic Compounds are Potent Complex I Inhibitors and Selective Dopaminergic Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Characteristics of the mitochondrial and cellular uptake of MPP+, as probed by the fluorescent mimic, 4'I-MPP+ | PLOS One [journals.plos.org]
- 10. mdpi.com [mdpi.com]
- 11. Mechanism of 6-hydroxydopamine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of 6-hydroxydopamine neurotoxicity: the role of NADPH oxidase and microglial activation in 6-hydroxydopamine-induced degeneration of dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Distinct Mechanisms Underlie Neurotoxin-Mediated Cell Death in Cultured Dopaminergic Neurons | Journal of Neuroscience [jneurosci.org]
- 14. jneurosci.org [jneurosci.org]
- 15. Mechanism of Toxicity in Rotenone Models of Parkinson's Disease | Journal of Neuroscience [jneurosci.org]
- 16. researchgate.net [researchgate.net]
- 17. Distinct role for microglia in rotenone-induced degeneration of dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Role of oxidative stress in paraquat-induced dopaminergic cell degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Paraquat neurotoxicity is mediated by the dopamine transporter and organic cation transporter-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
- 21. Paraquat leads to dopaminergic neural vulnerability in organotypic midbrain culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In vitro techniques for the assessment of neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In vitro techniques for the assessment of neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]
- 29. mdpi.com [mdpi.com]
- 30. A Quantitative Method to Monitor Reactive Oxygen Species Production by Electron Paramagnetic Resonance in Physiological and Pathological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Approaches for Reactive Oxygen Species and Oxidative Stress Quantification in Epilepsy | MDPI [mdpi.com]
- 32. Mechanisms of Rapid Reactive Oxygen Species Generation in Response to Cytosolic Ca2+ or Zn2+ Loads in Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Sample Extraction Methods for p-MIAA from Tissue
For researchers, scientists, and drug development professionals engaged in the study of p-methoxyphenylisopropyl-adenosine (p-MIAA), the accurate and efficient extraction of this analyte from tissue samples is a critical first step. The chosen extraction method can significantly impact the purity, recovery rate, and ultimately, the reliability of downstream analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). This guide provides a comparative analysis of common sample extraction methods applicable to p-MIAA, supported by experimental data from studies on analogous compounds, namely adenosine (B11128) derivatives and other small polar molecules.
Comparative Analysis of Extraction Methods
The selection of an optimal extraction method for p-MIAA from tissue hinges on a balance between recovery, purity, and experimental efficiency. The three primary techniques evaluated are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Supercritical Fluid Extraction (SFE). While direct comparative studies on p-MIAA are limited, data from the extraction of structurally similar adenosine analogs and other polar metabolites provide valuable insights into the relative performance of these methods.
Data Presentation
The following tables summarize the quantitative performance of different extraction methods based on key performance indicators such as recovery rate and reproducibility (expressed as Relative Standard Deviation, %RSD).
Table 1: Comparison of Extraction Method Performance for Polar Metabolites and Adenosine Analogs from Tissue
| Extraction Method | Analyte Class | Tissue Type | Recovery Rate (%) | Reproducibility (%RSD) | Key Advantages | Key Disadvantages | Reference |
| Liquid-Liquid Extraction (LLE) | |||||||
| Bligh-Dyer (MeOH/CHCl₃/H₂O) | Polar Metabolites | Mouse Bone | High | 15 | Good for broad metabolite coverage | Labor-intensive, uses chlorinated solvents | [1] |
| Matyash (MeOH/MTBE/H₂O) | Polar Metabolites | Mouse Plasma | High | Good | Safer solvent alternative to chloroform (B151607) | Lower efficiency for some polar compounds | [2] |
| Protein Precipitation with LLE | Adenosine | Murine Tumor | Not specified | Good | Simple, improves sensitivity and selectivity | Potential for matrix effects | [3] |
| Solid-Phase Extraction (SPE) | |||||||
| Reversed-Phase (C18) | Alkaline Drugs | Blood | >80 (for many) | <15 | High throughput, reduced solvent use | Higher cost, requires method development | [4] |
| Hydrophilic-Lipophilic Balanced (HLB) | Doxorubicin | Rat Liver | 25.3 ± 1.5 | 5.9 | Good for a range of polarities | Lower recovery than precipitation | [5] |
| Phenylboronic Acid (PBA) | Adenosine Nucleotides | Human Cells | Not specified | Good | Selective for cis-diol containing molecules | More specific, less general applicability | [6] |
| Supercritical Fluid Extraction (SFE) | |||||||
| SC-CO₂ with co-solvent | Bioactive Compounds | Plant Material | High | Good | "Green" solvent, fast, selective | Requires specialized equipment | [7][8][9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting these extraction techniques for p-MIAA. Below are representative protocols for each major extraction method.
Liquid-Liquid Extraction (LLE) - Modified Bligh-Dyer Method
This protocol is adapted from a study on polar metabolite extraction from mouse bone tissue[1].
-
Homogenization: Homogenize frozen tissue samples in a mixture of methanol (B129727):chloroform:water (1:2:0.8, v/v/v).
-
Phase Separation: Centrifuge the homogenate to separate the polar (upper aqueous/methanol phase) and non-polar (lower chloroform phase) layers.
-
Collection: Carefully collect the upper polar phase containing the polar metabolites.
-
Drying: Evaporate the collected supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis.
Solid-Phase Extraction (SPE) - Reversed-Phase Protocol
This protocol is a general procedure based on principles for extracting small molecules from biological fluids[4][10].
-
Sample Pre-treatment: Homogenize the tissue sample in a suitable buffer and centrifuge to pellet cellular debris. Dilute the supernatant with an appropriate aqueous solution to reduce matrix viscosity and ensure analyte binding.
-
Column Conditioning: Condition a C18 SPE cartridge by passing methanol followed by water or an appropriate buffer through the sorbent bed.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent or aqueous buffer to remove interfering substances.
-
Elution: Elute the analyte of interest (p-MIAA) with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute in the mobile phase for LC-MS analysis.
Supercritical Fluid Extraction (SFE)
This is a generalized protocol based on the principles of SFE for bioactive compounds[7][8][9].
-
Sample Preparation: Lyophilize and grind the tissue sample to increase the surface area for extraction.
-
SFE System Setup: Place the prepared sample into the extraction vessel of the SFE system.
-
Extraction: Pressurize the system with supercritical carbon dioxide (SC-CO₂) and a co-solvent (e.g., methanol or ethanol) to enhance the extraction of polar compounds like p-MIAA. The extraction is performed at a specific temperature and pressure for a set duration.
-
Collection: Depressurize the fluid, causing the CO₂ to return to a gaseous state and the extracted analytes to precipitate into a collection vial.
-
Reconstitution: Dissolve the collected extract in a suitable solvent for analysis.
Mandatory Visualizations
Experimental Workflow for p-MIAA Extraction
The following diagram illustrates a generalized workflow for the extraction and analysis of p-MIAA from tissue samples.
Caption: Generalized workflow for p-MIAA extraction from tissue.
Putative Signaling Pathway of p-MIAA via Adenosine Receptors
As a derivative of adenosine, p-MIAA is expected to exert its biological effects through adenosine receptors. The diagram below illustrates the canonical signaling pathways of A2A and A3 adenosine receptors, which are likely targets for p-MIAA.
Caption: Putative p-MIAA signaling via adenosine receptors.
References
- 1. A Comparison of Solvent-Based Extraction Methods to Assess the Central Carbon Metabolites in Mouse Bone and Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of a quantification method for adenosine in tumors by LC-MS/MS with dansyl chloride derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of liquid/liquid and solid-phase extraction for alkaline drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Supercritical Extraction Techniques for Obtaining Biologically Active Substances from a Variety of Plant Byproducts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biocompare.com [biocompare.com]
Evaluating the Specificity of an Antibody for Pi-Methylimidazoleacetic Acid Detection: A Comparative Guide
For researchers and drug development professionals, the accurate detection of small molecules like Pi-Methylimidazoleacetic acid (PIMA) is crucial for understanding metabolic pathways and identifying potential biomarkers. The specificity of an antibody is paramount for reliable quantification. This guide provides a framework for evaluating the specificity of a putative anti-PIMA antibody, comparing its binding to PIMA against structurally similar molecules. The data presented herein is illustrative, designed to model the expected results from the described experimental protocols.
Data Presentation: Antibody Cross-Reactivity
The specificity of an antibody is determined by its ability to distinguish between its target antigen and other structurally related compounds. Cross-reactivity is often assessed using a competitive enzyme-linked immunosorbent assay (ELISA). The results are typically presented as the concentration of the competing compound required to inhibit the antibody binding to the target antigen by 50% (IC50). The percent cross-reactivity is then calculated relative to the target antigen.
Table 1: Hypothetical Cross-Reactivity of a Monoclonal Anti-PIMA Antibody
| Compound Tested | Structure | IC50 (ng/mL) | % Cross-Reactivity |
| This compound (PIMA) | 1-methyl-1H-imidazole-5-acetic acid | 10 | 100% |
| tele-Methylimidazoleacetic acid (t-MIAA) | 1-methyl-1H-imidazole-4-acetic acid | 1,250 | 0.8% |
| Imidazole-4-acetic acid | Imidazole-4-acetic acid | > 10,000 | < 0.1% |
| Histamine | 2-(1H-imidazol-4-yl)ethan-1-amine | > 10,000 | < 0.1% |
| L-Histidine | (2S)-2-amino-3-(1H-imidazol-4-yl)propanoic acid | > 10,000 | < 0.1% |
% Cross-Reactivity = (IC50 of PIMA / IC50 of Competitor) x 100
This hypothetical data suggests that the antibody is highly specific for PIMA, with negligible cross-reactivity for its structural isomer t-MIAA and other related molecules.
Experimental Protocols
A competitive ELISA is the recommended method for determining the specificity of an antibody against a small molecule like PIMA.[1][2] This assay measures the ability of the analyte in a sample to compete with a labeled antigen for a limited number of antibody binding sites.[3][4]
Competitive ELISA Protocol for PIMA Antibody Specificity
Objective: To determine the IC50 and percent cross-reactivity of a putative anti-PIMA antibody with PIMA and its structural analogs.
Materials:
-
High-binding 96-well microplate
-
Anti-PIMA antibody
-
PIMA-horseradish peroxidase (HRP) conjugate
-
This compound (PIMA) standard
-
Potential cross-reactants (e.g., t-MIAA, Imidazole-4-acetic acid, Histamine, L-Histidine)
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Microplate reader
Procedure:
-
Antibody Coating: Dilute the anti-PIMA antibody in Coating Buffer to an optimized concentration. Add 100 µL of the diluted antibody to each well of the 96-well microplate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Competitive Reaction:
-
Prepare serial dilutions of the PIMA standard and each potential cross-reactant in Assay Buffer.
-
In a separate plate or tubes, add 50 µL of the standard or cross-reactant dilutions to respective wells.
-
Add 50 µL of the PIMA-HRP conjugate (at a pre-determined optimal dilution) to each well.
-
Transfer 100 µL of these mixtures to the antibody-coated plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Discard the solutions and wash the plate five times with Wash Buffer.
-
Substrate Addition: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well to stop the color development.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of PIMA or the cross-reactant in the sample.[1]
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the competitive ELISA protocol for assessing antibody specificity.
Logical Relationship of Antibody Specificity
The specificity of an antibody is its ability to bind to a specific epitope on an antigen. High specificity means low cross-reactivity with other molecules.
References
A Cross-Platform Showdown: Navigating p-MIAA Measurement by ELISA and Mass Spectrometry
For researchers and drug development professionals, the accurate quantification of small molecules like pros-methylimidazoleacetic acid (p-MIAA), an isomer of a key histamine (B1213489) metabolite, is critical for understanding physiological and pathological processes. The choice of analytical platform can significantly impact the reliability and utility of the data generated. This guide provides a comprehensive comparison of two prominent techniques for p-MIAA measurement: Enzyme-Linked Immunosorbent Assay (ELISA) and Mass Spectrometry (MS), offering insights into their respective methodologies and performance characteristics.
Quantitative Performance: A Comparative Overview
The selection of an analytical method is often dictated by its quantitative performance. Below is a table summarizing the typical performance characteristics for the detection of small molecules like p-MIAA by ELISA and the documented performance of LC-MS/MS for p-MIAA and its isomer, tele-MIAA.
| Feature | Representative Small Molecule ELISA | LC-MS/MS for p-MIAA/tele-MIAA |
| Specificity | Variable; potential for cross-reactivity with structurally similar molecules. | High; capable of distinguishing between isomers like p-MIAA and t-MIAA[2]. |
| Sensitivity (LOD/LLOQ) | Typically in the picogram to nanogram per milliliter range. | High sensitivity, with Lower Limits of Quantification (LLOQ) reported in the low nanogram per milliliter range (e.g., 22 ng/mL for tele-MIAA)[4]. |
| Accuracy (% Recovery) | Can be influenced by matrix effects and cross-reactivity. | High accuracy, with reported values between -16.2% and 8.0% for tele-MIAA across a linear concentration range[4]. |
| Precision (%CV) | Intra-assay CVs are generally <10%; inter-assay CVs are typically <15%. | High precision, with reported inter- and intra-run precision for tele-MIAA at 8.4% and 4.3%, respectively[4]. |
| Dynamic Range | Typically narrower, often spanning 2-3 orders of magnitude. | Wider linear dynamic range, for instance, 22–1,111 ng/mL for tele-MIAA[4]. |
| Throughput | Higher; suitable for processing multiple samples in parallel in a 96-well plate format. | Lower; samples are analyzed sequentially. |
| Cost per Sample | Generally lower. | Higher, due to instrumentation and reagent costs. |
| Method Development Time | Can be lengthy if developing a new assay from scratch. | Generally faster for developing methods for new analytes. |
Experimental Methodologies: A Step-by-Step Look
The workflows for ELISA and LC-MS/MS differ significantly in their principles and execution.
This protocol outlines the general steps for a competitive ELISA, a common format for quantifying small molecules.
-
Plate Coating: A 96-well microplate is coated with an antibody specific to the target molecule (p-MIAA). The plate is then washed and blocked to prevent non-specific binding.
-
Sample and Conjugate Incubation: Standards, controls, and unknown samples are added to the wells, followed by the addition of a known amount of enzyme-conjugated p-MIAA. The free p-MIAA in the sample competes with the enzyme-conjugated p-MIAA for binding to the antibody on the plate.
-
Washing: The plate is washed to remove unbound sample and enzyme conjugate.
-
Substrate Addition: A chromogenic substrate is added to the wells. The enzyme bound to the plate converts the substrate into a colored product.
-
Signal Detection: The reaction is stopped, and the absorbance is measured using a microplate reader. The signal intensity is inversely proportional to the concentration of p-MIAA in the sample.
This protocol is based on established methods for the analysis of histamine metabolites in biological fluids[2][3].
-
Sample Preparation: A defined volume of the biological sample (e.g., urine, plasma, or cerebrospinal fluid) is aliquoted. An internal standard (e.g., a stable isotope-labeled version of the analyte) is added.
-
Extraction: The sample may undergo a clean-up or extraction step, such as solid-phase extraction or protein precipitation, to remove interfering substances.
-
Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The analytes are separated on a chromatographic column (e.g., a reversed-phase or HILIC column) based on their physicochemical properties. This step is crucial for separating p-MIAA from its isomer, tele-MIAA[2].
-
Mass Spectrometric Detection: The separated analytes are introduced into a tandem mass spectrometer. The molecules are ionized (e.g., by electrospray ionization), and specific precursor ions corresponding to p-MIAA and the internal standard are selected. These ions are then fragmented, and specific product ions are monitored for quantification.
Visualizing the Methodologies and Pathways
To better illustrate the concepts discussed, the following diagrams are provided.
The measurement of p-MIAA is relevant to the study of histamine metabolism. While not a direct metabolite of histamine in the brain[1], its structural similarity to tele-MIAA, a major histamine metabolite, makes understanding this pathway crucial.
References
- 1. pros-methylimidazoleacetic acid in rat brain: its regional distribution and relationship to metabolic pathways of histamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A quantitative LC/MS method targeting urinary 1-methyl-4-imidazoleacetic acid for safety monitoring of the global histamine turnover in clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Presence and measurement of methylimidazoleacetic acids in brain and body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Pi-Methylimidazoleacetic Acid: A Step-by-Step Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of Pi-Methylimidazoleacetic acid, a compound identified as a potential neurotoxin.[1][2] Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals who handle this substance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat. All handling of the compound, including preparation for disposal, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound. This information is crucial for accurate record-keeping and for waste disposal contractors.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O₂ | [1][2] |
| Molecular Weight | 140.14 g/mol | [1][2] |
| Boiling Point | 384.4 °C at 760 mmHg | [1][2] |
| Density | 1.27 g/cm³ | [1][2] |
| Flash Point | 186.3 °C | [1][2] |
| Appearance | Typically a solid at room temperature | [1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that requires careful attention to detail to ensure safety and regulatory compliance. The following protocol outlines the necessary steps for its disposal as a hazardous chemical waste.
Step 1: Waste Identification and Segregation
-
All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and spill cleanup materials, must be classified as hazardous waste.
-
This waste must be segregated from non-hazardous laboratory trash and other incompatible chemical waste streams.
Step 2: Waste Collection and Containerization
-
Use a designated, leak-proof, and chemically compatible waste container for the collection of all this compound waste. The container should be clearly labeled.
-
The label should include the words "Hazardous Waste," the full chemical name "this compound," and any relevant hazard symbols (e.g., toxic).
-
Ensure the container is kept securely closed except when adding waste.
Step 3: Waste Storage
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
The storage area should be clearly marked as a "Hazardous Waste Accumulation Area."
-
Follow all institutional and local regulations regarding the maximum allowable accumulation time for hazardous waste.
Step 4: Arrange for Professional Disposal
-
This compound waste must not be disposed of down the drain or in regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste disposal contractor with accurate information about the waste, including its composition and quantity.
Step 5: Documentation
-
Maintain a detailed log of all this compound waste generated. This log should include the date, quantity, and a description of the waste.
-
Retain all documentation provided by the hazardous waste disposal contractor, such as waste manifests, for your records.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Pi-Methylimidazoleacetic acid
Essential Safety and Handling Plan for 1-Methylimidazole-4-acetic acid
For Immediate Reference: This document outlines crucial safety protocols for handling 1-Methylimidazole-4-acetic acid hydrochloride.
For the purpose of providing accurate safety information, this guide pertains to 1-Methylimidazole-4-acetic acid hydrochloride (CAS Number: 35454-39-8), a common derivative.[1] The chemical name "Pi-Methylimidazoleacetic acid" is not a standard scientific identifier and may be a synonym or a typographical error. Researchers should always verify the specific identity and associated Safety Data Sheet (SDS) of their material before handling.
This substance is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1] Adherence to the following personal protective equipment (PPE) and handling protocols is mandatory to ensure personnel safety and operational integrity.
Hazard Identification and Classification
| Hazard Class | GHS Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation[1] |
| Eye Irritation | 2A | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation[1] |
Personal Protective Equipment (PPE) Protocol
All personnel handling 1-Methylimidazole-4-acetic acid must use the following PPE. This equipment is essential to prevent dermal, ocular, and respiratory exposure.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[2] | Protects against splashes that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents direct skin contact which can cause irritation.[3] |
| Body Protection | Laboratory coat or chemical-resistant apron/coveralls. | Protects skin on arms and body from accidental contact. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[3][4] | Minimizes the risk of inhaling dust or aerosols, which may cause respiratory irritation.[1] |
Operational Handling and Storage Plan
Engineering Controls:
-
Ventilation: Always handle this chemical in a well-ventilated area. A certified chemical fume hood is required for procedures that may generate dust or aerosols.[3][4]
-
Eye Wash and Safety Shower: Ensure that an operational eye wash station and safety shower are immediately accessible in the work area.[5]
Procedural Guidance:
-
Preparation: Before handling, ensure all required PPE is correctly worn. Read and understand the Safety Data Sheet (SDS).
-
Handling: Avoid direct contact with the substance. Do not breathe in dust or fumes.[1] Prevent dust from accumulating, as fine dust can pose an explosion hazard.[3]
-
After Handling: Wash hands thoroughly with soap and water after the procedure is complete and before leaving the laboratory.[3] Remove and properly store or dispose of contaminated clothing.[3]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated location.[6]
-
Keep away from incompatible materials such as strong oxidizing agents.[7]
Spill and Disposal Plan
Spill Response:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, mechanically take up the material (e.g., sweep or vacuum) and place it into a suitable, labeled container for disposal.[3] Avoid generating dust.
-
Decontaminate: Clean the spill area thoroughly.
-
PPE: Wear full PPE, including respiratory protection, during the entire cleanup process.[8]
Disposal Protocol:
-
Waste Characterization: All waste must be treated as hazardous.
-
Containerization: Dispose of the chemical and any contaminated materials (e.g., gloves, wipes) in a designated, properly labeled hazardous waste container.[7]
-
Regulatory Compliance: Ultimate disposal must adhere to all local, state, and federal environmental regulations.[9] Do not allow the product to enter drains or waterways.[1][8]
Visual Workflow for Safe Chemical Handling
The following diagram outlines the critical step-by-step process for safely handling 1-Methylimidazole-4-acetic acid, from preparation to disposal.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. americanchemistry.com [americanchemistry.com]
- 3. chemos.de [chemos.de]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. chemos.de [chemos.de]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. 1-Methylimidazoleacetic acid | C6H8N2O2 | CID 75810 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
